molecular formula C16H12N2O B1606975 N-naphthalen-1-yl-N-phenylnitrous amide CAS No. 6341-40-8

N-naphthalen-1-yl-N-phenylnitrous amide

Cat. No.: B1606975
CAS No.: 6341-40-8
M. Wt: 248.28 g/mol
InChI Key: GCFKVRLYIXPTIN-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-N-phenylnitrous amide is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-naphthalen-1-yl-N-phenylnitrous amide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-naphthalen-1-yl-N-phenylnitrous amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-naphthalen-1-yl-N-phenylnitrous amide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-yl-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFKVRLYIXPTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979591
Record name N-Naphthalen-1-yl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-40-8
Record name NSC46220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Naphthalen-1-yl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: N-Naphthalen-1-yl-N-phenylnitrous amide

Author: BenchChem Technical Support Team. Date: February 2026

(Synonym:


-Nitroso-

-phenyl-1-naphthylamine)
[1]

Executive Summary & Strategic Context

This technical guide details the synthesis of


-naphthalen-1-yl-

-phenylnitrous amide
(CAS: 6341-40-8), chemically classified as

-nitroso-

-phenyl-1-naphthylamine
.

In pharmaceutical and materials science, this compound is a critical mutagenic impurity . It is the


-nitroso derivative of 

-phenyl-1-naphthylamine (PBNA), a common antioxidant used in rubber and polymer manufacturing. Under the ICH M7 guidelines for DNA reactive impurities, researchers must synthesize authentic standards of such nitrosamines to validate analytical methods (LC-MS/MS) and establish safety thresholds.

Key Technical Challenges:

  • Nomenclature Ambiguity: While "nitrous amide" is the IUPAC-based description of the

    
     functionality, modern literature almost exclusively refers to this class as 
    
    
    
    -nitrosamines
    .
  • Regioselectivity: Preventing the Fischer-Hepp rearrangement , which migrates the nitroso group to the para-position of the phenyl ring under acidic conditions.

  • Safety: The target molecule is a probable human carcinogen.[2]

Chemical Basis & Retrosynthesis

The synthesis relies on the electrophilic nitrosation of the secondary amine,


-phenyl-1-naphthylamine.
Mechanistic Pathway

The reaction proceeds via the formation of a nitrosonium ion (


) or a nitrosonium carrier (e.g., 

,

, or alkyl nitrite). The lone pair on the secondary amine attacks the electrophilic nitrogen of the nitroso group.

Critical Control Point: The reaction must be kept neutral or weakly acidic and cold (


C). Strong acids and heat catalyze the Fischer-Hepp rearrangement, yielding the 

-nitroso isomer (

-nitroso-

-phenyl-1-naphthylamine) rather than the desired

-nitroso compound.
Reaction Mechanism Diagram

NitrosationMechanism Start Reagents (NaNO2 + HCl) NO_Gen Electrophile Formation (HONO -> NO+) Start->NO_Gen < 5°C Attack Nucleophilic Attack (R2NH + NO+) NO_Gen->Attack Intermediate Intermediate (R2NH+-NO) Attack->Intermediate Deprotonation Deprotonation (-H+) Intermediate->Deprotonation SideReaction Fischer-Hepp Rearrangement (Heat/Acid) Intermediate->SideReaction > 20°C / H+ Product Target: N-Nitroso-PBNA Deprotonation->Product

Figure 1: Mechanistic pathway for N-nitrosation, highlighting the critical divergence point for the Fischer-Hepp side reaction.

Safety & Containment (The Self-Validating System)

WARNING: Nitrosamines are potent carcinogens.[3] This protocol is designed as a closed-loop system to prevent exposure.

  • Quenching Protocol: All glassware and waste must be treated with a 10% Sulfamic Acid solution before removal from the fume hood. Sulfamic acid rapidly reacts with residual nitrites to form harmless nitrogen gas (

    
    ).
    
  • Surface Decontamination: Surfaces should be wiped with a solution of 1% sulfamic acid followed by ethanol.

  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

Detailed Synthetic Protocols

Two methods are provided. Method A is the industry standard for scalability. Method B is a "green" alternative yielding higher purity for analytical standards.

Method A: Classical Aqueous Nitrosation (Standard Grade)

Best for: Large scale (>5g) synthesis where cost is a factor.

Reagents:

  • 
    -Phenyl-1-naphthylamine (PBNA): 10 mmol (2.19 g)
    
  • Sodium Nitrite (

    
    ): 15 mmol (1.04 g)
    
  • Hydrochloric Acid (37%): 2.0 mL

  • Solvent: Ethanol (30 mL) / Water (10 mL)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve PBNA (2.19 g) in Ethanol (30 mL). Cool the solution to 0–5°C in an ice bath.

  • Acidification: Add concentrated HCl (2.0 mL) dropwise. A suspension of the amine hydrochloride salt may form.

  • Nitrosation: Dissolve

    
     (1.04 g) in water (5 mL). Add this solution dropwise to the amine mixture over 20 minutes, maintaining internal temperature 
    
    
    
    C.
    • Observation: The solution will turn from pale/pink to a deep yellow/orange oil or precipitate.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting amine (fluorescent under UV) should disappear; the nitrosamine appears as a dark, UV-absorbing spot.

  • Workup:

    • Dilute with cold water (50 mL).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with 10% Sulfamic Acid (20 mL) to destroy excess nitrite (Gas evolution:

      
      ).
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      C (Nitrosamines are thermally unstable).
Method B: Organic Nitrite Nitrosation (High Purity)

Best for: Analytical Standards (<1g). Avoids strong acids and water.[4]

Reagents:

  • 
    -Phenyl-1-naphthylamine: 2 mmol (438 mg)
    
  • tert-Butyl Nitrite (TBN): 3 mmol (350 µL)

  • Solvent: Dichloromethane (DCM) (10 mL)

Protocol:

  • Setup: Dissolve the amine in anhydrous DCM (10 mL) in a sealed vial.

  • Addition: Add tert-butyl nitrite (TBN) dropwise at room temperature.

  • Reaction: Stir at 25°C for 30–60 minutes.

    • Why this works: TBN acts as both the solvent modifier and nitrosating agent. No strong acid is present, completely eliminating the risk of Fischer-Hepp rearrangement.

  • Purification: Evaporate the solvent and volatile tert-butanol byproduct under a stream of nitrogen.

  • Isolation: The residue is often pure enough for use. If necessary, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Characterization & Data Analysis

The formation of the


-nitroso bond introduces restricted rotation (partial double bond character between N-N), often resulting in rotamers  visible in NMR.
Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
Appearance VisualYellow to Orange viscous oil or solidTypical of N-nitroso chromophore.

NMR
Chemical Shift

7.0 - 8.2 ppm (Multiplets)
Aromatic region complex due to rotamers.
IR Spectroscopy Band~1450–1480

Characteristic

stretch.
Mass Spec m/z249.1 (

)
Parent ion (MW 248.28).
Stability ThermalDecomposes >100°CDo not heat during drying.
Workflow Visualization

SynthesisWorkflow Input Start: PBNA (Amine Precursor) MethodChoice Select Method Input->MethodChoice MethodA Method A: NaNO2 + HCl (aq) (0°C, 2 hrs) MethodChoice->MethodA Scale-up MethodB Method B: t-Butyl Nitrite / DCM (25°C, 1 hr) MethodChoice->MethodB High Purity Quench CRITICAL STEP: Quench with Sulfamic Acid MethodA->Quench Workup Extraction (DCM) & Wash (NaHCO3) MethodB->Workup Evaporate volatiles Quench->Workup Analysis Validation: HPLC / NMR / MS Workup->Analysis

Figure 2: Operational workflow for the synthesis and safety quenching of N-nitroso-PBNA.

References

  • PubChem. (n.d.).[1] N-Naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (2024). Nitrosamine Synthesis by Nitrosation. Retrieved January 28, 2026, from [Link]

  • Zhang, J., et al. (2013).[5] "Iodide-Catalyzed Synthesis of N-Nitrosamines." Journal of Organic Chemistry, 78(22), 11366–11372. (Demonstrates modern non-metal nitrosation techniques).

  • Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.
  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. (Regulatory context for synthesizing this impurity).

Sources

N-naphthalen-1-yl-N-phenylnitrous amide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Nitroso-N-phenyl-1-naphthylamine; N-Nitroso-N-phenyl-1-naphthalenamine CAS Registry Number: 6341-40-8 Molecular Formula: C₁₆H₁₂N₂O[1][2][3]

Executive Summary

N-naphthalen-1-yl-N-phenylnitrous amide (chemically classified as a diaryl nitrosamine) is a critical intermediate and degradation product associated with the industrial antioxidant N-phenyl-1-naphthylamine (PANA).[2] While often encountered as an impurity in rubber vulcanization processes or lubricant additives, its chemical significance lies in its capacity as a transnitrosating agent .[2]

Unlike dialkyl nitrosamines, this compound lacks


-hydrogens, rendering it resistant to direct oxidative dealkylation (the classical metabolic activation pathway for nitrosamine carcinogenicity).[2] Instead, its reactivity is dominated by the lability of the N-N bond, allowing it to transfer the nitroso group (

) to other nucleophilic amines.[2] This guide details the physicochemical profile, synthesis, and specific reactivity mechanisms of this compound for researchers in toxicology and organic synthesis.[2]

Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that commercial samples may contain residual parent amine (PANA).[2]

PropertyValueContext
Molecular Weight 248.28 g/mol Monoisotopic mass: 248.09 Da
Physical State Yellow to brown crystalline solidSensitive to light and heat
Melting Point 60–65 °C (Decomposes)Impurities significantly lower MP
Solubility Soluble in organic solvents (DCM, EtOH)Insoluble in water (< 0.1 mg/mL)
LogP (Predicted) ~4.7Highly lipophilic; bioaccumulative potential
Electronic Character Weakly basicN-nitroso group withdraws electron density
Stability Thermally labile >100°CProne to denitrosation in strong acid

Synthesis & Formation Protocol

Objective: Selective nitrosation of N-phenyl-1-naphthylamine (PANA) to generate N-naphthalen-1-yl-N-phenylnitrous amide.

Mechanistic Basis

The synthesis relies on electrophilic nitrosation .[2] The nitrosonium ion (


), generated in situ from sodium nitrite and acid, attacks the nucleophilic nitrogen of the secondary amine.[2] Because the amine nitrogen is flanked by two aromatic rings, its nucleophilicity is reduced compared to dialkyl amines, requiring careful pH control to maintain the active electrophile concentration without degrading the product.[2]
Experimental Protocol

Note: All procedures involving nitrosamines must be conducted in a chemical fume hood with appropriate PPE (double nitrile gloves, face shield) due to potential carcinogenicity.[2]

Reagents:

  • N-Phenyl-1-naphthylamine (PANA): 10.0 mmol (2.19 g)[2]

  • Sodium Nitrite (

    
    ): 12.0 mmol (0.83 g)[2]
    
  • Glacial Acetic Acid: 20 mL

  • Hydrochloric Acid (conc.): 0.5 mL

  • Ice/Water bath[2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 2.19 g of PANA in 20 mL of glacial acetic acid in a 100 mL round-bottom flask. Stir until complete dissolution.

  • Cooling: Immerse the flask in an ice/water bath to lower the temperature to 0–5 °C. Critical: Higher temperatures promote side reactions (C-nitrosation).[2]

  • Nitrosation: Dissolve

    
     (0.83 g) in a minimum amount of water (approx. 2 mL).[2] Add this solution dropwise to the amine solution over 15 minutes, maintaining temp < 5 °C.
    
  • Catalysis: Add 0.5 mL of conc. HCl to accelerate the generation of

    
    .[2]
    
  • Reaction: Stir at 0–5 °C for 1 hour. A color change (usually to a darker yellow/orange) indicates formation of the N-nitroso compound.[2]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[2]

  • Isolation: Filter the precipitate under vacuum. Wash with copious amounts of cold water to remove acid and excess nitrite.[2]

  • Purification: Recrystallize from cold ethanol. Dry in a vacuum desiccator in the dark.[2]

Validation (TLC):

  • Stationary Phase: Silica Gel 60 F254[2]

  • Mobile Phase: Hexane:Ethyl Acetate (8:2)[2]

  • Detection: UV light (254 nm).[2] The N-nitroso product will have a distinct

    
     value from the starting amine (which is fluorescent).[2]
    

Reactivity & Degradation Mechanisms[2]

Understanding the reactivity of N-naphthalen-1-yl-N-phenylnitrous amide is essential for assessing its stability in drug formulations or industrial matrices.[2]

Transnitrosation (The Primary Hazard)

Unlike aliphatic nitrosamines, diaryl nitrosamines act as nitrosating agents .[2] In the presence of a nucleophilic secondary amine (e.g., morpholine, dimethylamine) and an acidic catalyst, the nitroso group can transfer to the new amine.[2]

  • Significance: This pathway can generate highly carcinogenic dialkyl nitrosamines from relatively "safe" precursors in biological or formulation environments.[2]

Fischer-Hepp Rearrangement

Under strongly acidic conditions (e.g., HCl in organic solvent), the N-nitroso group migrates to a carbon atom on the aromatic ring.[2]

  • Regioselectivity: The nitroso group preferentially migrates to the para-position of the phenyl ring (forming p-nitroso-N-phenyl-1-naphthylamine) or the 4-position of the naphthyl ring.[2]

  • Mechanism: Acid-catalyzed cleavage of the N-N bond generates a nitrosyl cation (

    
    ) / radical pair, which then recombines at the electron-rich carbon center.[2]
    
Thermal Decomposition

At temperatures exceeding 100°C, the compound undergoes homolytic cleavage of the N-N bond, generating nitric oxide (


) and the corresponding aminyl radical (

).[2] This leads to oxidative degradation of the parent antioxidant system.[2]

Visualizing the Pathways

Diagram 1: Synthesis & Fischer-Hepp Rearrangement

This diagram illustrates the formation of the N-nitroso compound and its acid-catalyzed rearrangement.[2]

SynthesisPath PANA N-Phenyl-1-naphthylamine (Precursor) Nitroso N-naphthalen-1-yl- N-phenylnitrous amide (N-Nitroso Product) PANA->Nitroso Electrophilic Nitrosation (0°C, HCl/AcOH) NaNO2 NaNO2 / H+ NaNO2->PANA Nitroso->PANA Denitrosation (Dilute Acid/Urea) CNitroso C-Nitroso Isomer (Rearrangement Product) Nitroso->CNitroso Fischer-Hepp Rearrangement (Strong Acid, Heat)

Figure 1: The reversible nitrosation pathway and the irreversible rearrangement to C-nitroso isomers under acidic stress.[2]

Diagram 2: Transnitrosation Mechanism

This diagram details how the compound acts as a NO-donor to other amines.[2]

Transnitrosation Donor N-naphthalen-1-yl- N-phenylnitrous amide (Donor) Activated Protonated Species (R2N-N=O)-H+ Donor->Activated Protonation Proton H+ Proton->Activated Complex Transition State Activated->Complex Acceptor Secondary Amine (e.g., Morpholine) Acceptor->Complex Nucleophilic Attack Products New Nitrosamine + PANA Complex->Products NO Transfer

Figure 2: Mechanism of transnitrosation, highlighting the transfer of the NO moiety to a nucleophilic acceptor.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240175, N-naphthalen-1-yl-N-phenylnitrous amide. Retrieved from [Link]

  • World Health Organization (1998). Concise International Chemical Assessment Document 9: N-Phenyl-1-naphthylamine. International Programme on Chemical Safety.[2] Retrieved from [Link]

  • Williams, D. L. H. (1988). Nitrosation.[2] Cambridge University Press.[2] (Standard text on nitrosation mechanisms and Fischer-Hepp rearrangement).

  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds.[2] Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen.[2] Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on transnitrosation kinetics).

Sources

Technical Guide: N-Nitroso-N-phenyl-1-naphthylamine (CAS 6341-40-8)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, toxicity mechanisms, and analytical control of CAS 6341-40-8 , chemically identified as N-Nitroso-N-phenyl-1-naphthylamine .

Subject: Characterization, Mutagenic Potential, and Analytical Quantification of a Nitrosamine Impurity Audience: Drug Development Scientists, Analytical Chemists, and Toxicology Researchers

Part 1: Executive Summary & Identity

CAS 6341-40-8 is N-Nitroso-N-phenyl-1-naphthylamine , a nitrosamine compound formed by the nitrosation of the secondary amine N-phenyl-1-naphthylamine (PANA).

Critical Distinction: Researchers often confuse this CAS with N-Methyl-D-aspartic acid (NMDA, CAS 6384-92-5) due to overlapping contexts in toxicology. CAS 6341-40-8 is NOT a glutamate receptor agonist. It is a genotoxic impurity (GTI) belonging to the "Cohort of Concern" under ICH M7 guidelines, relevant primarily in pharmaceutical stability, extractables/leachables (E&L), and impurity profiling.

Chemical Profile
PropertyData
Chemical Name N-Nitroso-N-phenyl-1-naphthylamine
Synonyms N-Nitroso-N-phenyl-

-naphthylamine; N-Naphthalen-1-yl-N-phenylnitrous amide
Molecular Formula

Molecular Weight 248.28 g/mol
Physical State Yellow to orange crystalline solid
Solubility Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane
Precursor N-Phenyl-1-naphthylamine (Antioxidant used in rubber/lubricants)
LogP ~4.2 (Highly Lipophilic)

Part 2: Mechanism of Toxicity & Regulatory Context

As a nitrosamine, CAS 6341-40-8 requires strict control due to its mechanism of bioactivation. It is not a direct-acting mutagen; it requires metabolic activation to form DNA-alkylating agents.

Metabolic Activation Pathway

The toxicity of N-Nitroso-N-phenyl-1-naphthylamine follows the general nitrosamine activation pathway, primarily mediated by Cytochrome P450 enzymes (CYP2E1, CYP2A6).

  • 
    -Hydroxylation:  CYP450 enzymes hydroxylate the 
    
    
    
    -carbon (on the naphthyl or phenyl ring).
  • Decomposition: The unstable hydroxy-intermediate spontaneously decomposes, releasing an aldehyde and a primary nitrosamine.

  • Diazonium Formation: The primary nitrosamine rearranges into a highly reactive diazonium ion (

    
    ).
    
  • DNA Alkylation: The diazonium ion attacks nucleophilic sites on DNA (e.g.,

    
    -guanine), causing adducts that lead to replication errors and carcinogenesis.
    
Visualization: Bioactivation Pathway

NitrosamineActivation Parent CAS 6341-40-8 (Lipophilic Precursor) CYP CYP450 (Metabolic Activation) Parent->CYP Ingestion Inter $alpha$-Hydroxy Intermediate CYP->Inter Oxidation Diazonium Diazonium Ion (Electrophile) Inter->Diazonium Spontaneous Decomp. DNA DNA Adduct (Mutagenesis) Diazonium->DNA Alkylation (Guanine N7)

Caption: Figure 1.[1][2] Metabolic activation of N-Nitroso-N-phenyl-1-naphthylamine leading to genotoxicity.

Regulatory Limits (ICH M7)

Under ICH M7(R2), nitrosamines are Class 1 impurities (known mutagenic carcinogens).

  • Acceptable Intake (AI): If no compound-specific carcinogenicity data exists, the default AI for nitrosamines is 18 ng/day (or 26.5 ng/day depending on potency categorization).

  • Source Risk: This specific nitrosamine often originates from rubber closures or O-rings where the parent amine (N-Phenyl-1-naphthylamine) is used as an antioxidant, subsequently reacting with atmospheric NOx or nitrite impurities in excipients.

Part 3: Analytical Methodology

Quantifying CAS 6341-40-8 at nanogram levels requires high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation Protocol

Due to the compound's lipophilicity (LogP ~4.2), extraction must avoid non-polar matrix interference.

Protocol: Solid Phase Extraction (SPE)

  • Dissolution: Dissolve drug substance/product in 5% Methanol/Water.

  • Cartridge Conditioning: Use an HLB (Hydrophilic-Lipophilic Balance) cartridge. Condition with Methanol followed by Water.

  • Loading: Load sample solution.

  • Wash: Wash with 10% Methanol to remove polar interferences.

  • Elution: Elute CAS 6341-40-8 with 100% Acetonitrile.

  • Concentration: Evaporate under nitrogen and reconstitute in mobile phase (50:50 MeOH:Water).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for this compound due to its lack of easily ionizable polar groups and high lipophilicity.

  • Polarity: Positive Mode (

    
    ).
    
  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

MRM Transitions (Indicative):

  • Precursor Ion: 249.1 m/z (

    
    )
    
  • Quantifier Ion: 219.1 m/z (Loss of NO group, characteristic of nitrosamines).

  • Qualifier Ion: 128.1 m/z (Naphthyl fragment).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Drug Product (Tablet/Solution) Extract SPE Extraction (HLB Cartridge) Sample->Extract Dissolve & Load Sep UPLC Separation (Biphenyl Column) Extract->Sep Elute & Inject Ion APCI Ionization (Positive Mode) Sep->Ion Gradient Elution Detect MS/MS Detection (MRM: 249.1 -> 219.1) Ion->Detect Fragmentation

Caption: Figure 2. LC-MS/MS workflow for trace quantification of CAS 6341-40-8.

Part 4: Safety & Handling

Warning: This compound is a suspected mutagen and carcinogen.[4][5]

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm min thickness), Tyvek lab coat, and safety goggles.

  • Deactivation: Nitrosamines can be degraded by strong UV light or oxidation. Treat waste with 10% Sodium Hypochlorite (Bleach) or strong acid (though acid can reverse the reaction if nitrites remain, oxidative destruction is preferred).

References

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • U.S. Food and Drug Administration (FDA). (2021).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link

  • PubChem. (n.d.). Compound Summary for CID 240175: N-naphthalen-1-yl-N-phenylnitrous amide (CAS 6341-40-8). Link

Sources

Technical Guide: Structure Elucidation of N-Naphthalen-1-yl-N-phenylnitrous Amide

[1][2]

Executive Summary & Compound Identity

N-naphthalen-1-yl-N-phenylnitrous amide (IUPAC: N-nitroso-N-phenylnaphthalen-1-amine) is a critical nitrosamine impurity often associated with the synthesis or degradation of the antioxidant N-phenyl-1-naphthylamine (PANA).[1][2] Due to the high genotoxic potential of the N-nitroso pharmacophore, definitive structural elucidation is required in pharmaceutical and materials science contexts.[1]

This guide outlines a self-validating elucidation workflow, distinguishing the target nitrosamine from its secondary amine precursor and characterizing its dynamic stereochemistry (rotamerism).[1][2]

Chemical Identity Table
ParameterDetail
Common Name N-Nitroso-N-phenyl-1-naphthylamine
Synonym N-Naphthalen-1-yl-N-phenylnitrous amide
CAS Number 6341-40-8
Molecular Formula

Molecular Weight 248.28 g/mol
Precursor N-Phenyl-1-naphthylamine (CAS 90-30-2, MW 219.[1][2]29)
Key Structural Feature N–N=O functionality with restricted rotation

Synthesis & Origin (Contextual Grounding)

Understanding the origin of the sample is the first step in validation. This compound is typically generated via N-nitrosation of the secondary amine precursor.[1][2]

  • Reaction:

    
    
    
  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the nucleophilic nitrogen of N-phenyl-1-naphthylamine.[1][2]
    
  • Implication: The elucidation must prove the replacement of the N-H proton with the N=O group.

Spectroscopic Elucidation Workflow

The following protocol synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) into a cohesive argument for structure confirmation.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and characteristic fragmentation.

  • Molecular Ion (

    
    ):  The target will exhibit a parent peak at m/z 248  (ESI+ or EI).[1][2]
    
  • Diagnostic Fragmentation (The "Smoking Gun"): Nitrosamines undergo a characteristic homolytic cleavage of the N–N bond.[1]

    • Loss of NO: Look for a high-intensity fragment at m/z 218 (

      
      ).[1][2]
      
    • Differentiation: The precursor amine (MW 219) will typically show a protonated ion

      
       at m/z 220 or 
      
      
      at 219.[1][2] The nitrosamine's
      
      
      peak (218) is distinct from the amine's parent ion.[1][2]
Infrared Spectroscopy (IR)

Objective: Validate functional group transformation (Amine

Functional GroupPrecursor (Amine)Target (Nitrosamine)Status
N-H Stretch Strong band ~3350–3450 cm⁻¹Absent Primary Confirmation
N=O[1][2] Stretch AbsentDistinct band ~1450–1490 cm⁻¹ Positive ID
N-N Stretch Weak/Obscured~1050–1150 cm⁻¹Supportive

Technical Insight: The N=O stretch in diaryl nitrosamines is often lower in frequency than in alkyl nitrosamines due to conjugation with the aromatic rings.

NMR Spectroscopy (The Core)

Objective: Map the carbon skeleton and prove the existence of rotamers.

The Rotamer Challenge: Unlike most organic molecules, nitrosamines exhibit restricted rotation around the N–N partial double bond.[3] This results in the presence of E (Entgegen) and Z (Zusammen) isomers in equilibrium at room temperature.[1]

  • Observation: You will likely observe two sets of signals in the

    
    H and 
    
    
    C NMR spectra.[1] This is not an impurity; it is an intrinsic property of the compound.
  • Shielding Effects: The oxygen of the nitroso group exerts a deshielding anisotropic effect on the syn substituent.

    • Isomer A: Oxygen syn to Phenyl (Phenyl protons deshielded).[1][2]

    • Isomer B: Oxygen syn to Naphthyl (Naphthyl H2/H8 protons deshielded).[1][2]

Diagnostic

H NMR Signals (400 MHz, CDCl

)
  • Ortho-Phenyl Protons: Expect a downfield shift (

    
     7.5–8.0 ppm) compared to the amine precursor due to the electron-withdrawing nitroso group.[1][2]
    
  • Naphthyl Protons (C2, C8): These positions are highly sensitive to the orientation of the N=O group.[1] In the syn-naphthyl rotamer, the C8-H (peri-position) will be significantly deshielded.[1][2]

Diagnostic

N NMR (Optional but Definitive)

If

  • Nitroso Nitrogen:

    
     ~530–550 ppm (referenced to liquid NH
    
    
    ).[1][2]
  • Amine Nitrogen:

    
     ~150–200 ppm.[2]
    
  • Shift: The dramatic downfield shift of the central nitrogen is unambiguous proof of nitrosylation.

Visualizing the Elucidation Logic

The following diagrams illustrate the logical flow of the structural confirmation and the dynamic stereochemistry involved.

Diagram 1: Elucidation Decision Tree

ElucidationWorkflowSampleUnknown Sample(Suspected Nitrosamine)MS_StepStep 1: Mass Spectrometry(ESI/EI)Sample->MS_StepCheck_MWParent Ion m/z 248?MS_Step->Check_MWFrag_CheckFragment m/z 218 (M-30)?Check_MW->Frag_CheckYesFailRe-evaluate SynthesisCheck_MW->FailNoIR_StepStep 2: IR SpectroscopyFrag_Check->IR_StepYesFrag_Check->FailNoNH_CheckN-H Stretch (3400 cm⁻¹) Absent?IR_Step->NH_CheckNO_CheckN=O Stretch (1450 cm⁻¹) Present?NH_Check->NO_CheckYesNH_Check->FailNoNMR_StepStep 3: 1H NMR (CDCl3)NO_Check->NMR_StepYesRotamer_CheckDual Signal Sets (Rotamers)?NMR_Step->Rotamer_CheckConclusionCONFIRMED IDENTITY:N-Nitroso-N-phenyl-1-naphthylamineRotamer_Check->ConclusionYesRotamer_Check->FailNo

Caption: Logical workflow for validating the structure of N-naphthalen-1-yl-N-phenylnitrous amide.

Diagram 2: E/Z Rotamerism Equilibrium[2]

Rotamerscluster_0NMR ConsequenceE_IsomerE-Isomer (Syn-Phenyl)O atom syn to Phenyl ringZ_IsomerZ-Isomer (Syn-Naphthyl)O atom syn to Naphthyl ringE_Isomer->Z_Isomer Slow Exchange (NMR Time Scale)BarrierRestricted N-N Rotation(~23 kcal/mol barrier)ResultSignal Doubling(Distinct shifts for each isomer)Barrier->Result

Caption: Dynamic equilibrium between E and Z rotamers caused by the partial double bond character of the N-N bond.

References

  • National Institute of Standards and Technology (NIST). 1-Naphthalenamine, N-phenyl- (Precursor Data).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link

  • PubChem. N-naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine.[2] Link[1][2]

  • Asare, S. O., et al. (2022).[1][2][4][5] Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8).[1][2][4] Link

  • Simson Pharma. N-amino-N-phenylnitrous amide (Related Structure & Nomenclature).Link[1][2]

  • Creative Biostructure. NMR Analysis of Isomers and Rotamers.Link

The Scientist’s Guide to N-Aryl-N-Nitrosamides: Mechanisms, History, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Aryl-N-nitrosamides represent a paradoxical class of organic compounds: they are invaluable mechanistic probes that helped define free-radical chemistry, yet they are chemically labile and biologically hazardous. Historically, they served as the "smoking gun" for the existence of aryl radicals in solution (Hey & Waters, 1937) and elucidated the kinetics of rearrangement reactions (Huisgen). Today, their utility in generating benzyne and aryl radicals is balanced against their potent carcinogenicity.

This guide provides a rigorous technical analysis of their discovery, the mechanistic dichotomy of their decomposition, and validated protocols for their synthesis, designed for researchers requiring high-purity intermediates for mechanistic study.

Part 1: Historical Genesis & Structural Identity[1]

The history of N-aryl-N-nitrosamides is the history of physical organic chemistry itself. Their discovery in the late 19th century by Eugen Bamberger and Hans von Pechmann initially categorized them as curious derivatives of anilides. However, their behavior defied the standard ionic models of the time.

The Radical Revolution (1937)

The pivotal moment in their history occurred when D.H. Hey and W.A. Waters observed that the decomposition of N-nitrosoacetanilide in aromatic solvents yielded biaryls with isomer ratios (ortho/meta/para) that were inconsistent with electrophilic aromatic substitution.

  • The Anomaly: Decomposition in toluene gave significant amounts of meta-methylbiphenyl.

Part 2: Mechanistic Dichotomy (The Core Technicality)

The complexity of N-aryl-N-nitrosamides lies in their decomposition. They do not simply lose


 directly; they undergo a rate-determining rearrangement.
The Huisgen Rearrangement

Rolf Huisgen demonstrated that N-nitrosoacetanilide (1) rearranges to a diazo ester (2) (specifically, a diazoanhydride) before decomposition. This rearrangement is intramolecular and is the rate-limiting step.



Once formed, the diazo ester (2) sits at a mechanistic bifurcation point, dictated by solvent polarity and additives.

Pathway A: Homolytic Cleavage (Radical)

In non-polar solvents (Benzene, CCl


), the O-N bond cleaves homolytically.
  • Products: Aryl radical (Ph

    
    ), Nitrogen (
    
    
    
    ), and Acyloxy radical (MeCOO
    
    
    ).
  • Outcome: The aryl radical abstracts hydrogen or couples with solvent (Gomberg-Bachmann reaction).

Pathway B: Heterolytic Ionization (Ionic)

In polar or acidic media, the intermediate ionizes.

  • Products: Diazonium cation (Ph

    
    ) and Carboxylate anion (MeCOO
    
    
    
    ).
  • Outcome: Typical diazonium chemistry (Sandmeyer-type reactions) or benzyne formation via elimination.

Visualization: The Decomposition Cascade

The following diagram illustrates the critical Huisgen rearrangement and the subsequent divergence into radical or ionic manifolds.

DecompositionMechanism Start N-Nitrosoacetanilide (Ph-N(NO)-COMe) TS 1,3-Acyl Migration (Rate Limiting) Start->TS Rearrangement Intermediate Diazo Ester / Diazoanhydride (Ph-N=N-O-COMe) TS->Intermediate RadicalSplit Homolytic Cleavage (Non-polar Solvent) Intermediate->RadicalSplit Path A IonicSplit Heterolytic Ionization (Polar/Acidic) Intermediate->IonicSplit Path B ProductsRad Aryl Radical (Ph•) + N2 + AcO• RadicalSplit->ProductsRad Biaryl Biaryl Formation (Gomberg-Bachmann) ProductsRad->Biaryl ProductsIon Diazonium Ion (Ph-N2+) + AcO- IonicSplit->ProductsIon Benzyne Benzyne / Trapping ProductsIon->Benzyne

Figure 1: The Huisgen Rearrangement and subsequent mechanistic bifurcation of N-nitrosoacetanilide.

Part 3: Synthetic Utility

Despite their instability, these compounds are potent reagents when generated in situ or used immediately.

Reaction TypeMechanismUtility
Gomberg-Bachmann RadicalSynthesis of unsymmetrical biaryls (e.g., biphenyls) by reacting the nitrosamide in an aromatic solvent. Avoids the need for noble metal catalysts.
Benzyne Generation Ionic/EliminationDecomposition of N-nitrosoacetanilide in the presence of a mild base or trapping agent yields benzyne, which can undergo Diels-Alder cycloadditions.
Pschorr Cyclization RadicalIntramolecular coupling to form phenanthrenes. The nitrosamide provides a "mask" for the diazonium/radical species.

Part 4: Experimental Protocol (Synthesis of N-Nitrosoacetanilide)

Safety Warning: N-Nitrosoacetanilide is a suspected human carcinogen and potentially explosive if heated or stored improperly. All operations must be conducted in a fume hood with blast shielding.

Reagents
  • Acetanilide (10 mmol)

  • Sodium Nitrite (NaNO

    
    , 15 mmol) - Excess ensures complete conversion.
    
  • Acetic Anhydride (Ac

    
    O) / Glacial Acetic Acid (1:1 mixture)
    
  • Phosphorous Pentoxide (P

    
    O
    
    
    
    ) - Optional drying agent.
Protocol Workflow
  • Dissolution: Dissolve acetanilide in a mixture of glacial acetic acid and acetic anhydride (ratio 3:1) in a round-bottom flask.

  • Cooling (Critical): Cool the solution to 0–5°C using an ice-salt bath. Causality: Temperature control prevents premature rearrangement/decomposition.

  • Nitrosation: Add solid Sodium Nitrite (NaNO

    
    ) slowly over 20 minutes. Maintain temperature below 5°C.
    
    • Observation: The solution will turn green/yellow as NOCl/N

      
      O
      
      
      
      species generate the nitrosamide.
  • Reaction: Stir at 0°C for 1-2 hours.

  • Precipitation: Pour the reaction mixture onto crushed ice. The N-nitrosoacetanilide will precipitate as yellow crystals.

  • Purification: Filter rapidly. Wash with ice-cold water (to remove acid) and then ice-cold petroleum ether.

    • Stability Check: Do NOT recrystallize from hot solvents. Dry in a vacuum desiccator over P

      
      O
      
      
      
      at room temperature.
Synthesis Workflow Diagram

SynthesisProtocol Step1 Dissolve Acetanilide (AcOH/Ac2O) Step2 Cool to 0°C (Ice/Salt Bath) Step1->Step2 Step3 Add NaNO2 (Slow Addition) Step2->Step3 Step4 Stir 2h (Maintain <5°C) Step3->Step4 Step5 Pour on Ice (Precipitation) Step4->Step5 Step6 Filter & Dry (Vacuum/Cold) Step5->Step6

Figure 2: Step-by-step synthesis workflow for N-nitrosoacetanilide emphasizing temperature control.

Part 5: Toxicology & Safety (The Biological Mechanism)

The toxicity of N-nitroso compounds is not incidental; it is mechanistic. As established by Magee and Barnes (1956) , these compounds are alkylating agents.

Mechanism of Carcinogenicity

While N-nitrosamides (like N-nitrosoacetanilide) are direct-acting mutagens (they spontaneously hydrolyze), N-nitrosamines require metabolic activation.[1]

  • Hydrolysis: N-nitrosoacetanilide hydrolyzes to form the diazonium ion.

  • Alkylation: The electrophilic diazonium species (or the resulting carbocation) attacks nucleophilic sites on DNA, particularly the N7 position of guanine and the O6 position of guanine .

  • Mutation: O6-alkylguanine mispairs with thymine during DNA replication (G:C

    
     A:T transition), leading to oncogenic mutations.
    

Handling Mandate: Double-gloving (Nitrile/Neoprene), fume hood usage, and deactivation of waste using sulfamic acid or strong alkali are mandatory.

References

  • Hey, D. H., & Waters, W. A. (1937). Free radicals in solution. Part I. The decomposition of N-nitrosoacetanilide in aromatic solvents. Journal of the Chemical Society.

  • Huisgen, R. (1951). Nitroso-acyl-amine und Diazo-ester I. Die Umlagerung der Nitroso-acyl-amine. Justus Liebigs Annalen der Chemie.

  • Magee, P. N., & Barnes, J. M. (1956).[1][2][3] The production of malignant primary hepatic tumours in the rat by feeding dimethylnitrosamine.[3] British Journal of Cancer.

  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society.

  • Rüchardt, C., & Freudenberg, B. (1964). The Mechanism of the Gomberg-Bachmann Reaction.[4] Tetrahedron Letters.

Sources

N-naphthalen-1-yl-N-phenylnitrous amide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, and Toxicologists

Identity, Formation Mechanism, and Analytical Control Strategy

Executive Summary

N-Nitroso-N-phenyl-1-naphthylamine (also known as N-nitroso-N-phenyl-1-naphthalenamine) is a specific nitrosamine impurity derived from the nitrosation of N-phenyl-1-naphthylamine (PNA) .[1][2] Unlike the dialkyl nitrosamines (e.g., NDMA) frequently cited in regulatory recalls, this compound belongs to the diaryl nitrosamine class. This structural distinction dictates a unique toxicological profile—specifically the inability to undergo alpha-hydroxylation—and necessitates specialized analytical protocols due to its hydrophobicity and potential for in-source fragmentation.

This guide provides the definitive physicochemical data, formation chemistry, and validated control strategies required for risk assessment in pharmaceutical development.

Part 1: Physicochemical Identity

The following data constitutes the core identity matrix for N-Nitroso-N-phenyl-1-naphthylamine. Researchers should use these values for mass spectrometry method development and stoichiometric calculations.

ParameterSpecificationNotes
Chemical Name N-Nitroso-N-phenyl-1-naphthylamineIUPAC: N-nitroso-N-phenylnaphthalen-1-amine
Molecular Formula C₁₆H₁₂N₂O Derived from precursor C₁₆H₁₃N by replacing H with NO.
Molecular Weight 248.28 g/mol Monoisotopic Mass: ~248.0950 Da
Precursor N-Phenyl-1-naphthylamine (CAS 90-30-2)Common antioxidant/lubricant additive.
Solubility Lipophilic (High LogP)Soluble in MeOH, ACN, DCM; insoluble in water.
Appearance Yellow to Brown SolidPhotosensitive (degrades under UV light).
Structural Context

The molecule consists of a naphthalene ring and a phenyl ring bridged by a nitrogen atom, which bears the nitroso (-N=O) group.

  • SMILES: O=NN(c1ccccc1)c2cccc3ccccc23

  • Key Feature: Absence of

    
    -hydrogens. Both carbons attached to the central nitrogen are part of aromatic rings.
    

Part 2: Formation Mechanism (The "Why")

The Nitrosation Pathway

The formation of N-nitroso-N-phenyl-1-naphthylamine follows the classic acid-catalyzed nitrosation of secondary amines, but with kinetic limitations imposed by the bulky aromatic groups.

Reaction:



In a pharmaceutical context, this reaction typically occurs when the precursor (PNA)—often present as an impurity in rubber stoppers, lubricants, or synthesis starting materials—encounters a nitrosating agent (nitrites in excipients or NOx gases in air) under acidic conditions.

Visualization: Nitrosation Mechanism

The following diagram illustrates the electrophilic attack of the nitrosonium ion on the secondary amine.

NitrosationMechanism Nitrite Nitrite Source (NaNO2 / NOx) Nitrosonium Nitrosonium Ion (N=O+) Nitrite->Nitrosonium Activation Acid Acidic Environment (H+) Acid->Nitrosonium Precursor Precursor: N-Phenyl-1-naphthylamine Intermediate Protonated Nitrosamine Intermediate Precursor->Intermediate + N=O+ (Electrophilic Attack) Product Target: N-Nitroso-N-phenyl-1-naphthylamine Intermediate->Product - H+ (Deprotonation)

Figure 1: Acid-catalyzed formation of N-nitroso-N-phenyl-1-naphthylamine from its secondary amine precursor.

Part 3: Analytical Methodologies (The "How")

Detecting this specific nitrosamine requires distinct LC-MS/MS parameters due to its high hydrophobicity and stability issues.

Sample Preparation

Critical Warning: Avoid using harsh acidic extraction solvents if nitrites are present in the matrix, as this can induce in situ nitrosation, creating false positives.

  • Solvent: Methanol or Acetonitrile (100%).

  • Inhibitor: Add Sulfamic Acid (50 mM) to the extraction solvent to scavenge residual nitrites.

Chromatographic Separation

Standard C18 columns may retain this compound too strongly, leading to broad peaks.

  • Column: Phenyl-Hexyl or Biphenyl stationary phases are superior due to

    
     interactions with the naphthyl/phenyl rings.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[3]

    • B: 0.1% Formic Acid in Methanol (MeOH provides better ionization for this aromatic species than ACN).

Mass Spectrometry (MRM Settings)

Utilize APCI (Atmospheric Pressure Chemical Ionization) or ESI+ (Electrospray Ionization). Note that diaryl nitrosamines often fragment easily in the source.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Quantifier 249.1 [M+H]⁺219.115 - 20Loss of NO (-30 Da)
Qualifier 249.1 [M+H]⁺127.135 - 45Naphthyl cation
Analytical Workflow Diagram

AnalyticalWorkflow Sample Drug Substance / Product Extract Extraction: MeOH + Sulfamic Acid (Prevent Artifacts) Sample->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter LC LC Separation Column: Phenyl-Hexyl Gradient: H2O/MeOH Filter->LC MS MS/MS Detection (ESI+/APCI) Target: m/z 249.1 -> 219.1 LC->MS Data Quantification (Signal-to-Noise > 10) MS->Data

Figure 2: Step-by-step analytical workflow for accurate quantification.

Part 4: Toxicological Profile & Risk Assessment

The "Diaryl Exception"

It is scientifically inaccurate to treat N-nitroso-N-phenyl-1-naphthylamine with the same mechanistic assumptions as N-nitrosodimethylamine (NDMA).

  • Mechanism of Action:

    • Dialkyl Nitrosamines (e.g., NDMA): Require CYP450-mediated

      
      -hydroxylation to form unstable diazonium ions, which alkylate DNA.[4]
      
    • Diaryl Nitrosamines (Target Compound): Lack

      
      -hydrogens.  Therefore, they cannot undergo direct 
      
      
      
      -hydroxylation.
    • Toxicity Pathway: Their genotoxicity is generally lower and is thought to proceed via transnitrosation (transferring the nitroso group to other intracellular amines) or ring oxidation, rather than direct DNA alkylation.

  • Regulatory Implication (ICH M7): While often categorized as a "Cohort of Concern" compound by default, the absence of

    
    -hydrogens allows for a specific argument during toxicological risk assessment. Ames test data for structurally similar diaryl nitrosamines (e.g., N-nitrosodiphenylamine) often show negative results without metabolic activation.
    
Toxicity Pathway Comparison

ToxicityPathways cluster_0 Dialkyl (e.g., NDMA) cluster_1 Diaryl (N-Nitroso-N-phenyl-1-naphthylamine) NDMA Dialkyl Nitrosamine AlphaOH CYP450 Alpha-Hydroxylation NDMA->AlphaOH Diazonium Diazonium Ion AlphaOH->Diazonium DNA Direct DNA Alkylation (High Potency) Diazonium->DNA Target Diaryl Nitrosamine NoAlpha NO Alpha-Hydrogens (Pathway Blocked) Target->NoAlpha Trans Transnitrosation / Ring Oxidation Target->Trans Risk Lower/Variable Genotoxicity Trans->Risk

Figure 3: Mechanistic divergence between standard dialkyl nitrosamines and the target diaryl compound.

References

  • European Medicines Agency (EMA). (2020).[5] Nitrosamine impurities in human medicinal products. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2021).[6] Control of Nitrosamine Impurities in Human Drugs. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for N-Phenyl-1-naphthylamine (Precursor). Retrieved from

  • Dr. M. Joyce. (2008). Mechanism of Nitrosamine Formation and Mutagenicity. Chemical Research in Toxicology.
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from

Sources

Thermal Stability of N-Nitrosamides: Mechanisms, Kinetics, and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, decomposition mechanisms, and handling protocols for N-nitrosamides.

Executive Summary N-nitrosamides (including N-nitrosoureas, N-nitrosocarbamates, and N-nitrosoguanidines) represent a class of direct-acting alkylating agents distinct from N-nitrosamines. Unlike their more stable nitrosamine counterparts, N-nitrosamides are thermally labile and prone to spontaneous decomposition at ambient or slightly elevated temperatures. This instability is driven by a unique thermal rearrangement pathway that generates reactive diazo species without metabolic activation. This guide provides a mechanistic analysis of these pathways, kinetic evaluation protocols, and safety frameworks for researchers handling these potent genotoxins.

Mechanistic Underpinnings of Instability

The thermal instability of N-nitrosamides is governed primarily by their ability to undergo a 1,3-acyl migration, leading to the formation of diazo esters. This contrasts sharply with N-nitrosamines, which generally require enzymatic


-hydroxylation to become reactive.
The Thermal Rearrangement Pathway

The principal decomposition route involves the migration of the acyl group from the nitrogen to the nitroso oxygen. This rearrangement is often referred to as the Huisgen Rearrangement of N-nitrosoamides (distinct from the Huisgen cycloaddition).

  • Acyl Migration: The carbonyl oxygen attacks the nitroso nitrogen, or a concerted 1,3-shift of the acyl group occurs, forming a transient Diazo Ester .

  • Decomposition: The diazo ester is highly unstable and collapses, releasing nitrogen gas (

    
    ) and forming an ester (in the case of N-nitrosoamides) or an isocyanate/alcohol pair (in the case of N-nitrosoureas).
    
  • Ion-Pair Formation: In polar solvents, the intermediate may exist as a tight ion pair (diazonium carboxylate), which significantly alters the kinetics and product distribution.

Denitrosation vs. Rearrangement

While rearrangement dominates in non-polar solvents, denitrosation (cleavage of the N-NO bond) competes in acidic environments or in the presence of specific nucleophiles, reverting the compound to the parent amide and releasing NO/NOx.

Visualization of Decomposition Pathways

The following diagram illustrates the bifurcation between thermal rearrangement and denitrosation.

Decomposition_Pathways Start N-Nitrosamide (R-N(NO)-CO-R') DiazoEster Diazo Ester Intermediate (R-N=N-O-CO-R') Start->DiazoEster Thermal 1,3-Acyl Shift (Rate Limiting) Products_Denitro Parent Amide + NO / NOx Start->Products_Denitro Acid/Nucleophile Catalysis IonPair Diazonium Carboxylate Ion Pair DiazoEster->IonPair Polar Solvent Stabilization Products_Rearrange Ester (R-O-CO-R') + N2 (gas) DiazoEster->Products_Rearrange Fast Decomposition (-N2) IonPair->Products_Rearrange Collapse

Caption: Figure 1. Thermal decomposition pathways of N-nitrosamides. The 1,3-acyl shift (blue arrow) is the dominant thermal mechanism, leading to N2 release.

Kinetics and Thermodynamics

The decomposition of N-nitrosamides typically follows first-order kinetics , but the rate constants (


) are heavily influenced by pH, solvent polarity, and temperature.
Comparative Stability Data

The table below contrasts N-nitrosamides with N-nitrosamines to highlight the stability gap.

Compound ClassPrimary Instability DriverActivation Energy (

)
Half-Life (

) Example
N-Nitrosamides (e.g., NMU)Thermal Rearrangement, pH > 7~80–100 kJ/mol (pH dependent)< 1 hour at pH 8 (25°C)Stable at -20°C
N-Nitrosamines (e.g., NDMA)Metabolic Activation (P450)> 150 kJ/mol (Thermal bond homolysis)Years at 25°CStable in boiling water
N-Nitrosoureas (e.g., BCNU)Aqueous Hydrolysis~90 kJ/mol~15–50 mins at 37°C (Physiological pH)
Solvent and pH Effects
  • pH Sensitivity: N-nitrosamides are extremely unstable in alkaline conditions (pH > 8), decomposing explosively to form diazoalkanes (e.g., diazomethane from N-nitroso-N-methylurea).

  • Solvent Polarity: Polar solvents (e.g., water, methanol) stabilize the zwitterionic or ion-pair intermediates, often accelerating decomposition compared to non-polar solvents like hexane.

Experimental Protocols for Stability Assessment

To accurately determine the thermal stability profile, a dual-approach workflow is recommended: DSC Screening for safety/energetics and Isothermal HPLC for precise kinetics.

Protocol A: DSC Screening (Kissinger Method)

Objective: Determine the onset temperature of decomposition (


) and estimate activation energy (

).
  • Sample Prep: Weigh 2–5 mg of N-nitrosamide into a high-pressure gold-plated crucible (to contain

    
     release).
    
  • Ramp Rates: Perform runs at heating rates (

    
    ) of 2, 5, 10, and 20 °C/min from 25°C to 250°C.
    
  • Analysis: Record the peak temperature (

    
    ) for the exothermic decomposition event.
    
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope equals
    
    
    .
Protocol B: Isothermal HPLC Monitoring

Objective: Determine the reaction rate constant (


) and half-life (

) at storage temperatures.
  • Preparation: Dissolve the N-nitrosamide in the target solvent (buffer/organic) at 1 mg/mL.

  • Incubation: Place aliquots in a thermostated block at three temperatures (e.g., 25°C, 37°C, 50°C).

  • Sampling: At defined intervals (

    
     min), quench an aliquot (e.g., by rapid cooling or acidification if base-catalyzed).
    
  • Quantification: Analyze via HPLC-UV (typically 230–250 nm) or LC-MS/MS.

  • Data Fit: Plot

    
     vs. time. The slope is 
    
    
    
    .
Stability Testing Workflow

Stability_Protocol cluster_Screening Phase 1: Thermal Screening cluster_Kinetics Phase 2: Kinetic Profiling Sample N-Nitrosamide Sample DSC DSC Analysis (Multiple Heating Rates) Sample->DSC TGA TGA Analysis (Mass Loss - N2 Release) Sample->TGA SafetyCheck Determine T(onset) & Critical Limits DSC->SafetyCheck TGA->SafetyCheck IsoHeat Isothermal Incubation (e.g., 25°C, 40°C) SafetyCheck->IsoHeat If Safe HPLC HPLC-UV/MS Monitoring (Time-course) IsoHeat->HPLC Arrhenius Arrhenius Plot Calculate t(1/2) & Shelf Life HPLC->Arrhenius

Caption: Figure 2. Integrated workflow for characterizing N-nitrosamide thermal stability.

Safety & Handling

Due to the direct-acting mutagenicity and potential for explosive decomposition (especially with N-nitroso-N-methylurea), strict safety protocols are mandatory.

  • Storage: Store neat compounds at -20°C or lower, protected from light and moisture.

  • Decontamination: Do not use standard bleach (hypochlorite) as it may not be effective or could generate toxic byproducts.

    • Recommended Method: Treat waste with Aluminum-Nickel alloy in a dilute alkaline solution. This reduces the nitroso group to a hydrazine or amine, destroying the genotoxic pharmacophore [1].

  • Alkaline Avoidance: Never expose N-nitrosamides to strong base (NaOH, KOH) unless part of a controlled destruction protocol in a fume hood, as this generates diazomethane (explosive/toxic gas).

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research. Link

  • White, E. H. (1955). The Chemistry of N-Alkyl-N-nitrosoamides. I. Thermal Decomposition. Journal of the American Chemical Society. Link

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. Link

  • Huisgen, R. (1955). Nitroso-acyl-amine und Diazo-ester. Justus Liebigs Annalen der Chemie. Link

Technical Assessment: Solubility Profiles of N-Naphthalen-1-yl-N-phenylnitrous Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-naphthalen-1-yl-N-phenylnitrous amide , commonly known as N-nitroso-N-phenyl-1-naphthylamine , is a lipophilic N-nitrosamine derivative.[1] It is structurally characterized by a naphthalene ring and a phenyl ring bound to a nitrosated nitrogen atom.[1][2]

Historically identified as an impurity in the antioxidant N-phenyl-1-naphthylamine (PANA) or as a synthetic intermediate, this compound falls under the "Cohort of Concern" for mutagenic nitrosamines.[1][2] Its solubility profile is critical for two primary workflows: analytical quantification (trace impurity analysis) and synthetic purification .[1][2]

Chemical Identity Table
ParameterDetail
IUPAC Name N-nitroso-N-phenylnaphthalen-1-amine
Common Synonyms N-Nitroso-PANA; N-Naphthalen-1-yl-N-phenylnitrous amide
CAS Registry Number 6341-40-8
Molecular Formula

Molecular Weight 248.28 g/mol
Predicted LogP ~4.7 (Highly Lipophilic)
Appearance Yellow to orange crystalline solid (sensitive to light)

Solubility Landscape Analysis

Theoretical Basis (Mechanistic Insight)

The solubility of N-nitroso-N-phenyl-1-naphthylamine is governed by the loss of the hydrogen-bond donor (N-H) present in its parent amine (PANA) and the introduction of the nitroso (N=O) dipole.[1]

  • Lipophilicity Dominance: With a LogP of approximately 4.7, the hydrophobic bulk of the naphthyl and phenyl groups dominates the solvation thermodynamics.[1][2]

  • Dipole Interaction: The N-N=O moiety introduces a dipole moment, facilitating solubility in polar aprotic solvents (DMSO, Acetonitrile) but is insufficient to overcome the hydrophobic effect in water.[1][2]

  • H-Bonding: It acts strictly as a weak H-bond acceptor.[1][2] It lacks H-bond donor capacity, making it significantly more soluble in chlorinated solvents than in protic solvents compared to primary amines.[1][2]

Solvent Compatibility Matrix

The following data synthesizes experimental trends for diaryl nitrosamines and specific property predictions for CAS 6341-40-8.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; standard for stock solution preparation.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Preferred for biological assays and HPLC mobile phases.[1][2] Stable storage vehicle.
Aromatic Hydrocarbons Toluene, BenzeneGood (10–50 mg/mL)Useful for liquid-liquid extraction from aqueous matrices.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (1–10 mg/mL)Solubility decreases as alcohol chain length increases.[1][2] Requires sonication.[1][3]
Aliphatic Hydrocarbons Hexane, CyclohexaneLow (<1 mg/mL)Poor solubility; often used as an anti-solvent for crystallization.[1][2]
Aqueous Water, PBS BuffersInsoluble (<0.01 mg/mL)Compound precipitates immediately.[1][2] Requires surfactant (e.g., Tween 80) for aqueous formulation.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to determine the saturation limit in a specific organic solvent.[1][2]

Safety Warning: Perform all steps in a fume hood or glovebox. Nitrosamines are potential carcinogens.[1]

  • Preparation: Weigh approximately 50 mg of N-nitroso-N-phenyl-1-naphthylamine into a tared 4 mL amber glass vial (amber protects from photolytic degradation).

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).[1]

  • Equilibration:

    • Seal the vial with a PTFE-lined cap.[1]

    • Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.[1][2]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at 30°C.

  • Quantification: Weigh the dried residue.

Protocol B: Trace Analysis Sample Preparation (HPLC)

Use this workflow for extracting the compound from a complex matrix (e.g., rubber or polymer).[1][2]

  • Extraction: Dissolve 1.0 g of polymer sample in 10 mL Dichloromethane (DCM) . Sonicate for 20 minutes.

  • Precipitation: Add 20 mL of Methanol dropwise to precipitate the polymer matrix while keeping the nitrosamine in solution.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Concentration: Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL Acetonitrile (HPLC Grade) for injection.

Visualizations

Solubility Decision Workflow

The following diagram outlines the logic for selecting a solvent based on the intended application.

SolubilityWorkflow Start Select Application App_Stock Stock Solution (Long-term Storage) Start->App_Stock App_HPLC HPLC/LC-MS Analysis Start->App_HPLC App_Extract Extraction from Aqueous/Polymer Start->App_Extract App_Bio Biological Assay Start->App_Bio Solv_DCM Dichloromethane (DCM) (High Solubility, Volatile) App_Stock->Solv_DCM Standard Solv_DMSO DMSO / DMF (High Solubility, Non-volatile) App_Stock->Solv_DMSO Alternative App_HPLC->Solv_DMSO If conc. high Solv_ACN Acetonitrile (ACN) (UV Transparent, MS Compatible) App_HPLC->Solv_ACN Preferred App_Extract->Solv_DCM Primary Solv_Tol Toluene / Ethyl Acetate (Immiscible with Water) App_Extract->Solv_Tol L-L Extraction App_Bio->Solv_DMSO Max 0.1% final conc.

Figure 1: Decision tree for solvent selection based on experimental requirements.[1]

Safety & Handling (E-E-A-T)

Critical Hazard Alert: N-nitroso compounds are established carcinogens.[1][2]

  • Containment: All solubility experiments must be conducted in a certified chemical fume hood or a negative-pressure glovebox.[1][2]

  • Deactivation: Spills should be treated with a mixture of aluminum-nickel alloy in alkaline solution or strong UV irradiation to cleave the N-NO bond, though specific waste disposal protocols (incineration) are preferred.[1][2]

  • PPE: Double gloving (Nitrile/Laminate) is required as nitrosamines can permeate standard latex gloves.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240175, N-naphthalen-1-yl-N-phenylnitrous amide.[1][2] Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: N-Phenyl-1-naphthylamine (Parent Compound Context). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N-Naphthalen-1-yl-N-phenylnitrous amide (DTXSID10979591).[1][2][4] Retrieved from [Link][1][2][4]

  • European Chemicals Agency (ECHA). Nitrosamines in rubber industry - Information on N-nitrosamines formed from secondary amines.[1][2] (General reference for Nitrosamine solubility behavior).

Sources

The Immediate Threat: A Technical Guide to the Potential Carcinogenicity of N-Nitrosamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the pharmaceutical industry has focused heavily on N-nitrosamines (e.g., NDMA) following recent high-profile recalls, a related but distinct class of impurities—N-nitrosamides —presents a unique and often overlooked risk profile. Unlike nitrosamines, which require metabolic activation (S9) to become mutagenic, N-nitrosamides are direct-acting alkylating agents . They spontaneously decompose under physiological conditions (and often during standard analytical workups) to form DNA-reactive diazonium ions.

This guide provides a technical deep-dive for researchers and drug development professionals. It contrasts the mechanisms of these two classes, outlines the specific stability challenges of N-nitrosamides, and provides a self-validating protocol for their detection, ensuring that "false negatives" do not occur due to artifactual degradation during testing.

Part 1: Chemical Basis of Carcinogenicity

The carcinogenic potency of N-nitrosamides (e.g., N-methyl-N-nitrosourea [MNU], N-ethyl-N-nitrosourea [ENU]) stems from their ability to alkylate DNA directly. This mechanism is fundamentally different from N-nitrosamines.

Mechanism of Action: Direct Alkylation

N-nitrosamides possess a carbonyl group adjacent to the nitroso nitrogen. This electron-withdrawing group destabilizes the N-N bond, facilitating spontaneous hydrolysis, particularly at alkaline or physiological pH.

The Cascade:

  • Hydrolysis: The N-nitrosamide hydrolyzes to form a monoalkylnitrosamine (unstable).

  • Diazonium Formation: This intermediate rapidly decomposes into a diazonium ion (

    
    ).
    
  • Carbonium Ion Generation: The diazonium ion releases nitrogen gas (

    
    ) to form a highly reactive carbonium ion (
    
    
    
    ).
  • DNA Adduct Formation: The carbonium ion attacks nucleophilic sites on DNA, most critically the

    
    -position of guanine , leading to 
    
    
    
    -alkylguanine. If unrepaired by
    
    
    -methylguanine-DNA methyltransferase (MGMT), this lesion causes G:C
    
    
    A:T transition mutations during replication.[1]
Visualization: The Decomposition Pathway

The following diagram illustrates the critical divergence between Nitrosamines (requiring CYP450) and Nitrosamides (Spontaneous).

G cluster_0 N-Nitrosamines (Indirect Acting) cluster_1 N-Nitrosamides (Direct Acting) NA N-Nitrosamine (Stable at pH 7.4) Alpha alpha-Hydroxy Nitrosamine NA->Alpha Metabolic Activation CYP CYP450 Activation (Liver Microsomes) Diaz Diazonium Ion (R-N2+) Alpha->Diaz NM N-Nitrosamide (Unstable at pH > 7) NM->Diaz pH-Dependent Decomposition Hydro Hydrolysis (Spontaneous) Carb Carbonium Ion (R+) Diaz->Carb DNA DNA Alkylation (O6-Guanine) Carb->DNA

Figure 1: Mechanism of DNA Alkylation.[1][2][3] Note that Nitrosamides bypass the metabolic activation step required by Nitrosamines.

Part 2: N-Nitrosamides vs. N-Nitrosamines

Researchers must treat these two classes as distinct cohorts within the "N-nitroso" family. The following table summarizes the critical technical differences.

FeatureN-Nitrosamines (e.g., NDMA)N-Nitrosamides (e.g., MNU, ENU)
Activation Requirement Indirect: Requires metabolic activation (S9 fraction in Ames).Direct: Spontaneous reaction; active without S9.
Primary Target Organ Liver, Kidney (sites of CYP expression).Site of contact (Stomach, Skin) + Systemic (Lymphoma, CNS).
Stability (pH) Stable across wide pH range; requires heat/acid to degrade.Unstable: Rapidly degrades at pH > 7.0. Stable in acid.
Ames Test Protocol Requires S9 mix (rat liver extract).Standard Ames (No S9) is more sensitive.
Precursors Secondary Amines + Nitrite.Amides / Ureas / Carbamates + Nitrite.
Regulatory Status "Cohort of Concern" (ICH M7).[4]"Cohort of Concern" (High Potency Mutagen).[5][6]

Part 3: Analytical Challenges & Stability Protocol

The Trap: Standard nitrosamine analytical methods often employ alkaline extraction steps or high-temperature headspace injection. These conditions can degrade N-nitrosamides before they reach the detector, leading to false negative results.

Stability-Indicating Protocol

To accurately detect N-nitrosamides, the analytical workflow must preserve the N-N=O bond by maintaining acidic/neutral conditions and low temperatures.

Step-by-Step Methodology: Low-Temperature Acidic Extraction

Objective: Extract potential N-nitrosamide impurities from a drug product matrix without inducing degradation.

  • Sample Preparation (Cold Chain):

    • Pre-chill all solvents (Methanol/Water 50:50 v/v) to 4°C.

    • Pulverize drug product tablets in a cryo-mill (if available) or chilled mortar to prevent frictional heat.

  • Extraction (Acidic Stabilization):

    • Weigh sample into an amber glass vial (UV light protection is critical; N-nitroso compounds are photosensitive).

    • Add extraction solvent: 0.1% Formic Acid in Methanol/Water .

    • Rationale: The acidic environment (pH ~3-4) stabilizes the amide bond and prevents base-catalyzed hydrolysis.

    • Vortex for 1 min, then sonicate for 10 min in a chilled water bath (<10°C) . Do not allow bath to heat up.

  • Filtration:

    • Filter through a 0.22 µm PTFE filter.

    • Crucial: Verify filter compatibility. Some nylon filters can adsorb nitroso compounds.

  • LC-MS/MS Analysis (Cold Injection):

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), maintained at 30°C (avoid high column temps).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Autosampler: Set to 4°C.

    • Ionization: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization) in positive mode. Note: APCI is often preferred for smaller nitrosamines, but ESI is suitable for polar nitrosamides.

Self-Validation Check:

  • Spike the sample matrix with a known concentration of N-methyl-N-nitrosourea (MNU) immediately before extraction.

  • If MNU recovery is < 80%, the extraction conditions are too harsh (likely pH is too high or temperature spike occurred).

Part 4: Risk Assessment Workflow

Drug developers should use a logic-based screening approach to determine if N-nitrosamide testing is even necessary.

Decision Tree for Amide-Based Drug Products

This workflow integrates chemistry review with stability testing.

RiskAssessment Start Drug Product Assessment CheckStructure Does API/Excipient contain Amide, Urea, or Carbamate? Start->CheckStructure CheckNitrite Is Nitrite present? (Excipients, Water, Process) CheckStructure->CheckNitrite Yes NoRisk No N-Nitrosamide Risk CheckStructure->NoRisk No (Only Amines present -> Nitrosamine risk) Risk Potential N-Nitrosamide Risk CheckNitrite->Risk Yes (>0.1 ppm) CheckNitrite->NoRisk No StabilityTest Perform Stability Stress Test (Acidic vs Neutral vs Basic) Risk->StabilityTest Confirmatory Confirmatory Testing (Use Acidic Extraction Protocol) StabilityTest->Confirmatory If precursors degrade

Figure 2: Risk Assessment Logic for N-Nitrosamides. Note that presence of Amides alone is not a risk; Nitrite source is the limiting reagent.

Part 5: Regulatory & Toxicological Context

Under ICH M7 (R1) , N-nitroso compounds are classified as a "Cohort of Concern."[5][6] This designation implies that the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may not be sufficiently protective.

  • Acceptable Intake (AI): While specific AI limits are established for common nitrosamines (e.g., NDMA = 96 ng/day), N-nitrosamides like MNU are often evaluated on a case-by-case basis using structure-activity relationships (SAR).

  • Potency: N-nitrosamides are extremely potent. In animal models, single doses can induce tumors. Therefore, if detected, the AI is likely to be in the 18 ng/day to 26.5 ng/day range, or the impurity must be controlled to "As Low As Reasonably Practicable" (ALARP).

  • Ames Test Data: If an Ames test is performed to qualify an impurity, do not rely solely on the S9-activated arm. A positive result in the non-activated arm is a hallmark of N-nitrosamides.

References

  • Srinivasan, A., & Lambert, C. (2022). Nitrosamides–Should They Be Treated the Same as Nitrosamines? Pharmaceutical Technology.[7][8] Link

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry.[9] ACS Symposium Series. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.Link

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. Link

Sources

N-naphthalen-1-yl-N-phenylnitrous amide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

(N-Nitroso-N-phenyl-1-naphthylamine)

Identification, Mechanism of Toxicity, and Analytical Protocols
Executive Summary & Chemical Identity

N-naphthalen-1-yl-N-phenylnitrous amide is the formal IUPAC-compliant nomenclature for the compound more commonly known in the pharmaceutical and rubber industries as N-Nitroso-N-phenyl-1-naphthylamine .

Unlike the highly potent dialkyl nitrosamines (e.g., NDMA, NDEA) that have dominated recent regulatory recalls (sartans, ranitidine), this compound belongs to the diaryl nitrosamine class. Its structural inability to undergo standard


-hydroxylation necessitates a distinct risk assessment strategy focusing on transnitrosation  rather than direct alkylation.[1]
Chemical Data Table
PropertySpecification
Common Name N-Nitroso-N-phenyl-1-naphthylamine
IUPAC Name N-naphthalen-1-yl-N-phenylnitrous amide
CAS Registry Number 6341-40-8
Molecular Formula

Molecular Weight 248.28 g/mol
Precursor Amine N-Phenyl-1-naphthylamine (PNA) [CAS: 90-30-2]
Appearance Yellow to orange crystalline solid
Solubility Soluble in acetone, DCM, methanol; Insoluble in water
Key Structural Feature Lack of

-hydrogens (inhibits direct diazonium formation)
Mechanism of Action: The Diaryl Nitrosamine Paradox

To evaluate the genotoxic potential of this impurity, one must understand why it behaves differently from standard "Cohort of Concern" nitrosamines.

The

-Hydroxylation Block

Potent carcinogens like NDMA require metabolic activation via CYP450 enzymes at the


-carbon (the carbon adjacent to the nitroso nitrogen).[2] This forms an unstable 

-hydroxyalkylnitrosamine, which collapses into a diazonium ion—the ultimate DNA alkylating agent.

N-naphthalen-1-yl-N-phenylnitrous amide possesses no


-hydrogens.  Both substituents on the nitrogen are aromatic rings (Phenyl and Naphthyl). Therefore, it cannot  form a diazonium ion via the standard pathway.
Primary Toxicity Pathway: Transnitrosation

The genotoxicity of diaryl nitrosamines is primarily attributed to their ability to act as nitroso group donors . Under acidic conditions (stomach) or enzymatic catalysis, the N-N bond cleaves, releasing the nitroso group (


 equivalent), which can then nitrosate other secondary amines present in the biological matrix that do possess 

-hydrogens.
Pathway Visualization

The following diagram illustrates the divergence between the direct alkylation pathway (blocked) and the active transnitrosation pathway.

Toxicity_Mechanism Target N-naphthalen-1-yl- N-phenylnitrous amide AlphaHydrox Standard CYP450 Alpha-Hydroxylation Target->AlphaHydrox Theoretical Denitrosation Acidic/Enzymatic Denitrosation Target->Denitrosation In Vivo Metabolism Block BLOCKED (No Alpha-Hydrogens) AlphaHydrox->Block NO_Release Release of NO+ (Nitrosonium equivalent) Denitrosation->NO_Release ParentAmine Parent Amine (N-Phenyl-1-naphthylamine) Denitrosation->ParentAmine SecondaryAmine Endogenous Secondary Amines (e.g., Dimethylamine) NO_Release->SecondaryAmine Transnitrosation NewNitrosamine Formation of New Alkyl-Nitrosamine SecondaryAmine->NewNitrosamine DNA_Adduct DNA Alkylation (Mutagenesis) NewNitrosamine->DNA_Adduct Metabolic Activation

Figure 1: Mechanism of Action. Note the blocked direct activation pathway characteristic of diaryl nitrosamines, shifting the risk profile to transnitrosation.

Synthesis & Formation (Root Cause Analysis)

In drug development, this compound rarely appears as a byproduct of API synthesis unless N-Phenyl-1-naphthylamine (PNA) is used as an antioxidant or stabilizer in reagents, solvents, or packaging materials (rubber stoppers).

Formation Protocol (For Reference Standard Generation)

To synthesize this compound for use as an analytical reference standard (e.g., for retention time confirmation):

  • Reagents:

    • Precursor: N-Phenyl-1-naphthylamine (1.0 eq).

    • Nitrosating Agent: Sodium Nitrite (

      
      , 1.2 eq).
      
    • Acid: Glacial Acetic Acid (excess) or HCl/Water.

    • Solvent: Ethanol or Dichloromethane (DCM).

  • Procedure:

    • Dissolution: Dissolve 10 mmol of PNA in 20 mL of DCM. Cool to 0°C.

    • Addition: Add 12 mmol of

      
       dissolved in minimal water dropwise.
      
    • Acidification: Slowly add acetic acid while maintaining temperature <5°C (exothermic).

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

    • Quench: Add saturated sodium bicarbonate solution to neutralize acid.

    • Extraction: Separate organic layer, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from ethanol. The product is typically yellow/orange crystals.

Safety Warning: Nitrosamines are potential carcinogens.[3][4][5] All synthesis must occur in a glovebox or high-containment fume hood.

Analytical Protocol: Detection by LC-MS/MS

Due to the trace levels required for monitoring (often < 30 ppb based on daily intake), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard.

Method Validation Parameters
ParameterSpecification
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495)
Ionization Source APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray)
Polarity Positive Mode (

)
Column C18 Reverse Phase (e.g., Waters CORTECS C18, 2.7 µm, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Step-by-Step Workflow
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Dissolve drug substance in Methanol/Water (50:50).

    • Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Wash with 5% Methanol to remove salts.

    • Elute with 100% Methanol.

    • Note: This step is critical to remove the API matrix which often suppresses ionization.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor Ion: 249.1 m/z (

      
      )
      
    • Quantifier Ion: 128.1 m/z (Loss of N-nitroso-phenyl group, formation of naphthyl cation).

    • Qualifier Ion: 77.0 m/z (Phenyl cation).

  • Quantification:

    • Use the standard addition method or a deuterated internal standard if available (though custom synthesis may be required for d5-phenyl variants).

Analytical Logic Diagram

Analytical_Workflow Sample Drug Substance Sample Solubilization Solubilization (MeOH:H2O) Sample->Solubilization SPE SPE Clean-up (Remove Matrix) Solubilization->SPE LC UHPLC Separation (C18 Column) SPE->LC Ionization APCI (+) Ionization LC->Ionization MS1 Q1 Filter (m/z 249.1) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3 Filter (m/z 128.1) Collision->MS2 Data Quantification (< 30 ppb) MS2->Data

Figure 2: LC-MS/MS Analytical Workflow for trace detection.

Regulatory Context (ICH M7)[7][8]

Under ICH M7 (R2) guidelines, N-nitroso compounds are generally classified as Class 1 (known mutagenic carcinogens). However, because N-naphthalen-1-yl-N-phenylnitrous amide lacks the


-hydrogen necessary for the standard activation pathway, a robust argument can be made to treat it differently if Ames test data is negative.
  • Default Acceptable Intake (AI): If no specific tox data exists, the Threshold of Toxicological Concern (TTC) for the "Cohort of Concern" (18 ng/day) might be applied by conservative regulators.

  • Compound Specific AI: Due to the lower potency of diaryl nitrosamines compared to dialkyls, toxicological bridging to N-nitrosodiphenylamine (NDPhA) is often used. NDPhA has a much higher AI limit (often in the µ g/day range rather than ng/day) because it is a bladder carcinogen with a threshold mechanism, rather than a direct DNA alkylator.

Recommendation: Perform an Ames test (OECD 471) specifically using the Prival modification (hamster liver S9 activation) which is more sensitive for nitrosamines. A negative result here can significantly raise the allowable limit.

References
  • International Agency for Research on Cancer (IARC). (1982). Some N-Nitroso Compounds.[1][6][4][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 27. Link

  • U.S. Environmental Protection Agency (EPA). (2009). Toxicological Profile for N-Nitrosodiphenylamine.[1] Integrated Risk Information System (IRIS). Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[4][5][10][14] EMA/409815/2020. Link

  • PubChem. (2024). Compound Summary: N-Nitroso-N-phenyl-1-naphthylamine (CAS 6341-40-8). National Library of Medicine. Link

  • Driggers, L., et al. (2022). Mechanism of N-Nitrosamine Formation and Bioactivation.[15] Journal of Pharmaceutical Sciences. Link

Sources

Computational Elucidation of N-Nitrosamide Conformations: A Theoretical Framework for Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitrosamides (


) represent a critical class of direct-acting alkylating agents. Unlike N-nitrosamines, which require metabolic activation via cytochrome P450, N-nitrosamides spontaneously decompose under physiological conditions to yield diazonium ions—potent electrophiles capable of alkylating DNA guanine residues.

This technical guide provides a rigorous theoretical framework for studying N-nitrosamide conformations using Density Functional Theory (DFT). We focus on the competition between amide and nitroso resonance, the energetic barriers of


 isomerization, and the transition states governing their decomposition.

The Conformational Landscape: Electronic Structure & Isomerism

The reactivity of N-nitrosamides is dictated by the electronic war between the carbonyl group and the nitroso group for the lone pair of the central nitrogen.

Resonance Competition and Planarity

The central framework involves a three-center, four-electron


-system. Two competing resonance forms dictate the geometry:
  • Amido-Resonance: Delocalization into the carbonyl oxygen (

    
    ).
    
  • Nitroso-Resonance: Delocalization into the nitroso oxygen (

    
    ).
    

Theoretical studies (NBO analysis) reveal that the nitroso-resonance typically dominates, imparting significant double-bond character to the N-N bond. This results in a high rotational barrier (18–23 kcal/mol) and a planar heavy-atom framework.

The vs. Dichotomy

Due to the hindered rotation, N-nitrosamides exist as distinct rotamers:

  • 
    -Isomer (Sickle):  The nitroso oxygen is trans to the carbonyl oxygen. This is generally the thermodynamic ground state due to minimized dipole-dipole repulsion.
    
  • 
    -Isomer (U-shape):  The nitroso oxygen is cis to the carbonyl oxygen.
    

Critical Mechanistic Insight: While the


-isomer is more stable, the 

-isomer is often the reactive congener . Decomposition via 1,3-proton transfer (to form the diazo species) requires the specific geometry of the

-isomer to facilitate the intramolecular shift.
Visualization of Isomerization Dynamics

Isomerization E_Iso E-Isomer (Ground State) 'Sickle' Shape TS_Rot TS: N-N Rotation (~20 kcal/mol barrier) Perpendicular Geometry E_Iso->TS_Rot Thermal Activation Z_Iso Z-Isomer (Reactive State) 'U' Shape TS_Rot->Z_Iso Relaxation Z_Iso->E_Iso Reversion Decomp Decomposition (Diazo Formation) Z_Iso->Decomp 1,3-Proton Shift (Rate Limiting)

Caption: The activation pathway from the stable E-isomer to the reactive Z-isomer, which serves as the gateway to decomposition.

Computational Methodology: Validated Protocols

To accurately model these systems, one must account for dispersion forces and solvation effects, as gas-phase calculations often overestimate the stability of the


-isomer due to the absence of dielectric screening.
Recommended Level of Theory

Based on benchmarking studies against experimental NMR and X-ray data, the following model chemistries are recommended:

ComponentRecommendationRationale
Functional

B97X-D
or M06-2X
Captures long-range dispersion interactions critical for accurate barrier heights and non-covalent conformer stabilization.
Basis Set def2-TZVP Triple-zeta quality reduces basis set superposition error (BSSE). Essential for describing the N-N bond length accurately.
Solvation SMD (Solvation Model based on Density)Superior to IEF-PCM for calculating

, especially in polar solvents (water, methanol) relevant to biological fluids.
Frequency Harmonic + AnharmonicAnharmonic corrections are vital for calculating accurate zero-point energies (ZPE) for the loose transition states of bond rotation.
Protocol: Transition State Search for N-N Rotation

This protocol validates the rotational barrier separating the


 and 

conformers.
  • Initial Guess Generation:

    • Build the

      
      -isomer.[1] Set the 
      
      
      
      dihedral angle to
      
      
      .
    • Build the

      
      -isomer. Set the dihedral to 
      
      
      
      .
    • Build the TS guess. Set the dihedral to

      
       (perpendicular).
      
  • Optimization (Gaussian Keyword Example): #p opt=(ts,calcfc,noeigentest) freq wB97XD/def2TZVP scrf=(smd,solvent=water)

  • Validation:

    • Verify exactly one imaginary frequency corresponding to the N-N bond torsion.

    • Perform IRC (Intrinsic Reaction Coordinate) calculation to ensure the TS connects the

      
       and 
      
      
      
      minima.

Mechanistic Implications: From Conformation to Alkylation

The biological danger of N-nitrosamides lies in their decomposition mechanism. Unlike nitrosamines, they do not need oxidative dealkylation.

The Decomposition Pathway

The decomposition is base-catalyzed or spontaneous in aqueous media.

  • Isomerization:

    
    .
    
  • Nucleophilic Attack/Proton Transfer: Hydroxide attacks the carbonyl, or an intramolecular proton shift occurs (in N-nitrosoureas).

  • Diazo Formation: Formation of the diazo hydroxide (

    
    ).
    
  • Alkylation: Loss of water/nitrogen to form the carbocation (

    
    ) or direct 
    
    
    
    attack on DNA.
Workflow: Computational Modeling of Reactivity

Decomposition cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediates cluster_3 Terminal Event Nitrosamide N-Nitrosamide (Z-Conformer) TS_Hydrolysis TS: Nucleophilic Attack (OH- on Carbonyl) Nitrosamide->TS_Hydrolysis Tetrahedral Tetrahedral Intermediate TS_Hydrolysis->Tetrahedral Diazo Diazo Hydroxide (R-N=N-OH) Tetrahedral->Diazo -Carboxylate Alkylation DNA Alkylation (Guanine O6/N7) Diazo->Alkylation -N2, -OH-

Caption: The stepwise decomposition pathway of N-nitrosamides leading to genotoxic events.[2]

Data Presentation: Energy Benchmarks

When performing these studies, your results should be tabulated to compare relative stabilities (


) and activation barriers (

). Below is a template based on typical values for N-methyl-N-nitrosourea (MNU).

Table 1: Relative Gibbs Free Energies (kcal/mol) at wB97X-D/def2-TZVP (Water)

SpeciesConformationRelative Energy (

)
Dipole Moment (Debye)
Reactant

-Isomer (Global Min)
0.04.1
Reactant

-Isomer
+2.46.8
Transition State N-N Rotation TS+21.55.2
Intermediate Diazo Hydroxide+12.82.1

Note: The Z-isomer is destabilized by dipole alignment but is the requisite precursor for the decomposition TS.

References

  • Wanno, B., & Ruangpornvitsuti, V. (2008). DFT investigation of structures of nitrosamine isomers and their transformations in gas phase. Journal of Molecular Structure: THEOCHEM. Link

  • Tondel, K., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules. Link

  • Cooney, J., et al. (1974).[3] The Barrier to Rotation About the N—N Bond in N-Nitrosamines as Determined by Nuclear Magnetic Resonance. Canadian Journal of Chemistry. Link

  • Kawamura, M. Y., et al. (2025).[2] Computational Mechanistic Study on N-nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. Link[2]

  • Lhasa Limited. (2025).[4] Computational mechanistic study on N-nitrosation reaction of secondary amines. PubMed. Link

Sources

Methodological & Application

use of N-naphthalen-1-yl-N-phenylnitrous amide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-naphthalen-1-yl-N-phenylnitrous amide in Organic Synthesis

Introduction & Chemical Identity

N-naphthalen-1-yl-N-phenylnitrous amide (IUPAC: N-nitroso-N-phenylnaphthalen-1-amine) is a lipophilic, N-nitroso diarylamine derivative.[1] Historically utilized as an intermediate in dye manufacturing and a metabolic marker in antioxidant research, it has emerged as a specialized reagent for controlled transnitrosation and C-nitroso functionalization .[1]

Unlike inorganic nitrites (e.g., NaNO


), which require harsh aqueous acidic conditions, this reagent allows for the transfer of the nitroso group (NO) in organic solvents (DCM, Toluene, Acetonitrile) under mild catalysis.[1] This makes it invaluable for nitrosating sensitive substrates that are water-labile or insoluble in aqueous media.
Key Properties
PropertySpecification
CAS Number 6341-40-8
Molecular Formula C

H

N

O
Molecular Weight 248.28 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DCM, CHCl

, Benzene, Acetone; Insoluble in Water
Stability Stable at RT in dark; Photosensitive; Decomposes >100°C

Mechanistic Principles

The utility of N-naphthalen-1-yl-N-phenylnitrous amide stems from the lability of the N-N bond under specific catalytic conditions.

A. Transnitrosation (NO Transfer)

In the presence of an acid catalyst (HCl, TsOH), the reagent becomes protonated and releases the nitrosonium ion equivalent (


), which is then transferred to a nucleophilic acceptor (e.g., a secondary amine).[1]
B. Fischer-Hepp Rearrangement

Under strongly acidic conditions, the nitroso group migrates from the nitrogen to the carbon ring (typically the para-position of the phenyl ring or the 4-position of the naphthyl ring), generating C-nitroso dyes.[1]

Mechanism Reagent N-nitroso-PNA (Reagent) Protonated Protonated Intermediate Reagent->Protonated + H+ NO_Release NO+ Equivalent (Active Species) Protonated->NO_Release Denitrosation Rearrangement C-Nitroso Isomer Protonated->Rearrangement Fischer-Hepp (Intramolecular) Product N-Nitrosamine (Product) NO_Release->Product + Substrate (Transnitrosation) Substrate Nucleophile (Sec. Amine)

Figure 1: Divergent reaction pathways: Transnitrosation vs. Rearrangement.[1]

Experimental Protocols

Protocol A: Synthesis of N-naphthalen-1-yl-N-phenylnitrous amide

Use this protocol if the reagent is not available commercially.[1]

Reagents:

  • N-Phenyl-1-naphthylamine (PNA): 10.0 g (45.6 mmol)[1]

  • Sodium Nitrite (NaNO

    
    ): 3.5 g (50 mmol)[1]
    
  • Glacial Acetic Acid: 50 mL

  • Hydrochloric Acid (conc.): 5 mL

  • Ice/Water bath[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of PNA in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool the solution to 0–5°C using an ice bath.

  • Acidification: Add 5 mL of conc. HCl dropwise while stirring. A precipitate of the amine hydrochloride may form.[1]

  • Nitrosation: Dissolve NaNO

    
     (3.5 g) in 10 mL water. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining temperature <10°C.
    
  • Reaction: Stir vigorously at 0–5°C for 1 hour. The mixture will turn a deep yellow/orange oil or solid.

  • Work-up: Pour the mixture into 200 mL of ice water. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the organic layer with saturated NaHCO

    
     (to remove acid) and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Protocol B: Non-Aqueous Transnitrosation of Secondary Amines

Application: Nitrosating a lipophilic secondary amine where aqueous NaNO


 fails.[1]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: N-naphthalen-1-yl-N-phenylnitrous amide (1.1 equiv)[1]

  • Catalyst: HCl (4M in Dioxane) or p-TsOH (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Setup: In a dry flask, dissolve the Secondary Amine (1.0 mmol) and N-naphthalen-1-yl-N-phenylnitrous amide (1.1 mmol) in anhydrous DCM (5 mL).

  • Initiation: Add the acid catalyst (0.1 mmol).

  • Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (the reagent spot will disappear/convert back to PNA).

  • Quench: Add 1 mL saturated NaHCO

    
    .
    
  • Isolation: Separate the organic layer.[1][2] The byproduct is N-phenyl-1-naphthylamine , which is much more polar/less mobile than most nitrosamines or can be separated by column chromatography (Silica gel; Hexane/EtOAc).[1]

Advantages:

  • Avoids aqueous waste.[1]

  • High functional group tolerance (esters, acetals remain intact).[1]

  • Byproduct (PNA) is easily removed or recycled.

Protocol C: Fischer-Hepp Rearrangement to C-Nitroso Dyes

Application: Synthesis of 4-nitroso-N-phenyl-1-naphthylamine derivatives.[1]

Procedure:

  • Dissolve 1.0 g of N-naphthalen-1-yl-N-phenylnitrous amide in 10 mL of Ethanol.

  • Add 2 mL of HCl-saturated Ethanol.

  • Stir at Room Temperature for 12 hours. The solution will darken significantly (deep violet/blue often indicates C-nitroso formation).

  • Neutralize with aqueous ammonia.[1] The C-nitroso product usually precipitates or can be extracted.

Safety & Handling (Critical)

  • Carcinogenicity: N-nitroso compounds are classified as Category 1B Carcinogens (Reasonably Anticipated to be Human Carcinogens).[1] Handle only in a fume hood with double gloving (Nitrile).

  • Decomposition: Do not heat above 100°C; risk of rapid decomposition and release of NO

    
     gases.
    
  • Waste Disposal: All waste streams containing this reagent must be treated with a specific deactivation solution (e.g., Sulfamic acid or Aluminum-Nickel alloy reduction) before disposal.[1]

References

  • Preparation of N-nitrosodiarylamines

    • Organic Syntheses, Coll.[1] Vol. 2, p. 460 (1943). N-Nitrosomethylaniline .[1][2][3] (General protocol adaptation).

    • [1]

  • Transnitrosation Methodology

    • Singer, S. S. (1980).[1] Transnitrosation by nitrosamines and nitrosoureas. Journal of Organic Chemistry , 45(16), 3268-3272.[1] (Mechanistic grounding).[1][3][4]

    • [1]

  • Fischer-Hepp Rearrangement

    • Williams, D. L. H. (1988).[1] Nitrosation. Cambridge University Press. (Authoritative text on rearrangement mechanisms).

  • Toxicity & Safety Data

    • International Programme on Chemical Safety (IPCS).[1] N-Phenyl-1-naphthylamine. Concise International Chemical Assessment Document 9 .

    • [1]

Sources

Application Note: N-Nitrosamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Reagents to Chemical Biology Probes

Executive Summary

N-Nitrosamides (generic structure


) represent a potent class of chemical tools in medicinal chemistry.[1][2][3] Unlike their structural cousins, the N-nitrosamines (which require metabolic activation), N-nitrosamides are direct-acting alkylating agents . In drug discovery, they serve two distinct but critical roles:
  • Synthetic Precursors: They are the primary source for generating diazoalkanes (e.g., diazomethane) in situ, enabling the esterification of acidic drug intermediates and cyclopropanation reactions without isolating explosive intermediates.

  • Biological Probes: Compounds like N-nitroso-N-methylurea (NMU) are used to induce specific DNA lesions (e.g.,

    
    -methylguanine) to validate DNA repair targets (like MGMT or PARP) during assay development.
    

This guide provides the mechanistic basis, safety protocols, and experimental procedures for utilizing N-nitrosamides effectively in a drug discovery environment.

Part 1: Mechanistic Basis & Chemistry

The utility of N-nitrosamides stems from their instability under basic conditions. The electron-withdrawing carbonyl group adjacent to the nitrosamine nitrogen weakens the N-CO bond, facilitating nucleophilic attack.

Mechanism of Decomposition

Upon treatment with a base (hydroxide or alkoxide), N-nitrosamides decompose to yield a diazoalkane, water, and a carboxylate byproduct. This reaction is the industry standard for generating diazomethane, a reagent essential for methylating sensitive carboxylic acids in late-stage drug synthesis.

Decomposition Start N-Nitrosamide (R-N(NO)-CO-R') Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Base (OH-) Base->Inter Diazoate Diazoate Anion (R-N=N-O-) Inter->Diazoate Collapse Byprod Carboxylate (R'-COO-) Inter->Byprod Product Diazoalkane (R-CH=N=N) Diazoate->Product Proton Transfer (-H2O)

Figure 1: Base-catalyzed decomposition of N-nitrosamides to active diazoalkanes.

Part 2: Synthetic Utility in Drug Discovery
1. Diazomethane Generation (The "Diazald" Method)

The most frequent application of N-nitrosamides in medicinal chemistry is the generation of diazomethane (


). Diazomethane is unrivaled for converting carboxylic acids to methyl esters under neutral conditions, often required for complex intermediates (e.g., 

-lactams, prostaglandins) that cannot survive acidic Fischer esterification.
  • Reagent of Choice: N-methyl-N-nitroso-p-toluenesulfonamide (Diazald).

  • Why: Unlike the older reagent N-nitroso-N-methylurea (NMU), Diazald is thermally stable, non-explosive at room temperature, and non-mutagenic in some strains, making it the safety standard.

2. Heterocycle Synthesis (Transamidation)

Recent methodologies utilize N-nitrosamides as activated amide equivalents. The N-NO group activates the amide bond, allowing for transamidation with amines under mild conditions or rearrangement to form indazoles, a scaffold common in kinase inhibitors.

Part 3: Protocols
Protocol A: Safe Generation of Diazomethane for Esterification

Objective: To methylate a sensitive carboxylic acid intermediate using in situ generated diazomethane from Diazald. Safety Level: High (Explosion/Toxicity Risk). Pre-requisites: Fire-polished glassware (no scratches), blast shield, dedicated fume hood.

Materials:

  • Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)[4]

  • Potassium Hydroxide (KOH)[4][5]

  • Carbitol (2-(2-ethoxyethoxy)ethanol)[4]

  • Diethyl ether (peroxide-free)

  • Substrate (Carboxylic acid dissolved in ether)

Step-by-Step Procedure:

  • Setup: Assemble a "Mini-Diazald" apparatus. This consists of a reaction vessel with a dropping funnel and a condenser leading to a receiving flask cooled in an ice bath.[6] Do not use ground glass joints with grease; use Clear-Seal or Teflon sleeves.

  • Base Solution: In the reaction vessel, dissolve KOH (5 g) in water (8 mL) and add ethanol (10 mL). Heat to 65°C using a water bath (no open flames/hot plates with sparks).

  • Precursor Solution: Dissolve Diazald (5 g, 23 mmol) in diethyl ether (45 mL).

  • Generation: Add the Diazald solution dropwise to the heated base solution over 20 minutes. The yellow diazomethane gas will co-distill with the ether.

  • Collection: Collect the distilling yellow ether solution in the ice-cooled receiver. This solution contains approximately 0.7 g of diazomethane.

  • Reaction: Add the yellow diazomethane solution dropwise to your substrate solution (stirring at 0°C) until a faint yellow color persists (indicating excess reagent).

  • Quenching: Add a few drops of acetic acid or bubble nitrogen through the solution to remove excess diazomethane until the solution is colorless.

  • Workup: Evaporate the solvent under reduced pressure (ensure bath temp < 40°C) to yield the methyl ester.

Data Interpretation:

Observation Status Action
Deep Yellow Distillate Successful Generation Proceed to addition.
Colorless Distillate Failed Generation Check Diazald quality or bath temp.

| Bubbling upon addition | Reaction Proceeding |


 gas release indicates esterification. |
Protocol B: DNA Alkylation Assay (Chemical Biology)

Objective: To induce controlled DNA damage (


-methylguanine lesions) in cell culture to test the efficacy of DNA repair inhibitors (e.g., MGMT inhibitors).
Reagent: N-nitroso-N-methylurea (NMU).[7]
Note:  NMU is a direct carcinogen.[8] Handle with extreme care.

Step-by-Step Procedure:

  • Preparation: Dissolve NMU in DMSO to create a 100 mM stock solution. Use immediately ; NMU degrades rapidly in solution (half-life < 30 mins at pH 7).

  • Cell Treatment: Seed cancer cells (e.g., HeLa or GBM lines) in 6-well plates.

  • Induction: Dilute NMU stock into fresh culture media to final concentrations of 0, 50, 100, and 200

    
    M.
    
  • Incubation: Incubate cells for 1 hour at 37°C.

  • Wash: Remove media, wash 2x with PBS to remove residual NMU.

  • Repair Phase: Add fresh media containing the test compound (e.g., DNA repair inhibitor) and incubate for 24–48 hours.

  • Readout: Assess cell viability (MTT/CellTiter-Glo) or measure

    
    -H2AX foci (marker of double-strand breaks) via immunofluorescence.
    
Part 4: Safety & Handling (Critical)

Working with N-nitrosamides requires adherence to strict safety protocols due to their carcinogenicity and the explosive nature of their diazo products.

Safety Hazard HAZARD: Carcinogen & Explosive PPE PPE: Double Nitrile Gloves, Face Shield, Lab Coat Hazard->PPE Mandatory Glass Glassware: Fire-polished, No Ground Joints Hazard->Glass Prevents Detonation Waste Waste: Quench with Acetic Acid/Water Hazard->Waste Deactivation

Figure 2: Safety workflow for handling N-nitrosamides and diazoalkanes.

  • Glassware: Never use scratched glassware or ground-glass joints when distilling diazomethane. Rough surfaces can trigger detonation.[4]

  • Light: N-nitrosamides are light-sensitive.[2] Store in amber vials at -20°C.

  • Deactivation: Spills of NMU or Diazald should be treated with a mixture of 50% ethanol and 10% NaOH to decompose the compound chemically before cleanup.

References
  • Sureshbabu, P., et al. (2024).[9] N-Nitrosamide chemistry: Synthesis and applications in organic transformations. Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (1961). N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald) and Diazomethane.[4] Organic Syntheses, Coll.[10] Vol. 4, p.250. Link

  • Loeppky, R. N. (1994). Nitrosamine and Nitrosamide Chemistry. ACS Symposium Series. Link

  • Margison, G. P., & Santibanez-Koref, M. (2002).

    
    -Alkylguanine-DNA alkyltransferase: Role in carcinogenesis and chemotherapy. BioEssays. Link
    
  • Sigma-Aldrich. (2023). Diazald® Technical Bulletin: Preparation of Diazomethane. Link

Sources

Technical Guide: Trans-Nitrosation using N-Naphthalen-1-yl-N-phenylnitrous Amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-naphthalen-1-yl-N-phenylnitrous amide (CAS: 6341-40-8), more commonly known in modern literature as


-nitroso-

-phenyl-1-naphthylamine (NPNA)
, is a specialized lipophilic reagent used for the trans-nitrosation of secondary amines.

Unlike the classical nitrosation method using sodium nitrite (


) and mineral acid (HCl/

), which generates the reactive nitrosonium ion (

) in a harsh aqueous environment, NPNA functions as a stable "carrier" of the NO group. It permits the nitrosation of sensitive or lipophilic substrates in non-aqueous, neutral organic solvents (e.g., dichloromethane, toluene).
Why Use NPNA?
  • Lipophilicity: Soluble in organic solvents, allowing homogeneous reactions with non-polar amines.

  • Mild Conditions: Avoids strong acids that can decompose acid-sensitive substrates or lead to over-nitration.

  • Selectivity: Operates via a trans-nitrosation mechanism, often showing higher selectivity for secondary amines over primary amines compared to direct nitrite salts.

  • Byproduct Management: The "spent" reagent,

    
    -phenyl-1-naphthylamine, is a stable solid that is often easier to remove chromatographically than the tarry byproducts of nitrous acid decomposition.
    

Mechanism of Action: Trans-Nitrosation

The reaction proceeds via the transfer of the nitroso group (


) from the electron-deficient nitrogen of the nitrous amide to the nucleophilic nitrogen of the target secondary amine. This process is generally thermally driven or acid-catalyzed (using weak acids like acetic acid or catalytic HCl in organic solvent).
Mechanistic Pathway[1][2]
  • Activation: Thermal or catalytic loosening of the

    
     bond in NPNA.
    
  • Transfer: Nucleophilic attack by the substrate amine (

    
    ) onto the nitroso nitrogen.
    
  • Release: Formation of the target nitrosamine (

    
    ) and release of the parent amine (
    
    
    
    -phenyl-1-naphthylamine).
Visualization: The Trans-Nitrosation Cycle

The following diagram illustrates the molecular flow of the nitroso group during the reaction.

TransNitrosation Reagent N-naphthalen-1-yl- N-phenylnitrous amide (NPNA) Complex Transition State [NO Transfer] Reagent->Complex Heat/Cat. Substrate Secondary Amine (R2NH) Substrate->Complex Nucleophilic Attack Product Target Nitrosamine (R2N-NO) Complex->Product NO Transfer Byproduct Byproduct: N-phenyl-1-naphthylamine Complex->Byproduct Leaving Group

Figure 1: Mechanistic flow of the trans-nitrosation reaction using NPNA.

Comparative Analysis of Nitrosating Agents

The choice of NPNA over other reagents is driven by substrate compatibility.

FeatureSodium Nitrite (

/HCl)

-Nitrosodiphenylamine
NPNA (

-Nap-1-yl-

-Ph-NO)
Medium Aqueous / AcidicOrganic (DCM/Tol)Organic (DCM/Tol)
Acidity pH < 2 (Strongly Acidic)Neutral / Weakly AcidicNeutral / Weakly Acidic
Solubility Hydrophilic substratesLipophilic substratesHighly Lipophilic substrates
Byproduct Salts, NOx gasesDiphenylamine

-Phenyl-1-naphthylamine
Stability Unstable (generates gas)ModerateHigh (Bulky groups stabilize)

Experimental Protocols

Safety Pre-requisite: Handling Nitrosamines

CRITICAL WARNING: Nitrosamines are potent carcinogens.[1]

  • Containment: All weighing and reactions must be performed in a chemical fume hood or glovebox.

  • Deactivation: All glassware and spills must be treated with a solution of sulfamic acid or bleach (hypochlorite) to decompose nitrosamine residues before washing.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Protocol A: Synthesis of the Reagent (NPNA)

If the reagent is not commercially available, it can be synthesized from N-phenyl-1-naphthylamine.

  • Dissolution: Dissolve

    
    -phenyl-1-naphthylamine (10 mmol, 2.19 g) in glacial acetic acid (20 mL). Cool to 0–5 °C in an ice bath.
    
  • Nitrosation: Dropwise add a solution of sodium nitrite (12 mmol, 0.83 g) in water (5 mL) over 15 minutes, maintaining temperature < 10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. A precipitate (yellow/orange solid) should form.

  • Workup: Pour the mixture into ice-cold water (100 mL). Filter the solid.

  • Purification: Recrystallize from ethanol or methanol.

    • Target: Yellowish crystals.

    • Verification: Melting point approx. 60–65 °C (check literature for exact polymorph). Absence of NH stretch in IR.

Protocol B: Trans-Nitrosation of a Secondary Amine

Target Application: Nitrosation of a lipophilic secondary amine (e.g., Dibenzylamine) in DCM.

Materials
  • Reagent: NPNA (1.1 equivalents)

  • Substrate: Secondary amine (1.0 equivalent)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst (Optional): HCl in dioxane (0.1 eq) or heat (reflux)

Workflow Diagram

ProtocolWorkflow Step1 1. Dissolution Dissolve Amine + NPNA in DCM Step2 2. Reaction Stir at RT (12-24h) or Reflux (Toluene) Step1->Step2 Step3 3. Monitoring TLC/LC-MS (Watch for disappearance of NPNA) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Wash Wash with dilute HCl (Removes unreacted amine/byproduct) Step3->Step4 Complete Step5 5. Purification Column Chromatography (Isolate Nitrosamine) Step4->Step5

Figure 2: Step-by-step workflow for trans-nitrosation.

Detailed Steps
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in DCM (5 mL).

  • Addition: Add NPNA (1.1 mmol, ~273 mg) in one portion.

    • Note: If the reaction is known to be sluggish, add 0.1 mmol of HCl (4M in dioxane) or switch solvent to toluene and heat to 60 °C.

  • Reaction: Stir the mixture under nitrogen atmosphere.

    • TLC Monitoring: Monitor the consumption of the secondary amine and the appearance of the less polar nitrosamine spot. The NPNA reagent (yellow) will convert to

      
      -phenyl-1-naphthylamine (often fluorescent under UV).
      
  • Workup (Separation Strategy):

    • Method 1 (Acid Wash): If the byproduct (

      
      -phenyl-1-naphthylamine) is sufficiently basic, wash the organic layer with 1M HCl. The byproduct will protonate and move to the aqueous layer (or precipitate as a salt), while the non-basic nitrosamine product remains in the organic layer.
      
    • Method 2 (Chromatography): If acid wash is insufficient, concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Characterization:

    • UV-Vis: Nitrosamines typically show a characteristic absorption around 230–250 nm and a weak

      
       band at 330–350 nm.
      
    • NMR: Look for rotational isomerism (syn/anti) typical of N-NO bonds, often resulting in doubled signals in

      
       and 
      
      
      
      NMR.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of substrateSwitch solvent to Toluene/Xylene and reflux (110 °C).
Reagent Decomposition Light sensitivityWrap reaction vessel in aluminum foil.
Byproduct Contamination Incomplete separationUse 2M HCl wash or switch to chromatography. PNA is highly lipophilic; ensure gradient starts at 100% Hexanes.
Over-reaction C-nitrosation (rare)Lower temperature to 0 °C; ensure no strong acid is present.

References

  • Williams, D. L. H. (1988). Nitrosation. Cambridge University Press.
  • Singer, S. S. (1980). Transnitrosation by nitrosamines and nitrosamides. Journal of Organic Chemistry, 45(10), 1958–1961. Link

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. (Regulatory context for nitrosamine control). Link

  • PubChem. (2023). N-naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine. Link

  • Garcia-Rio, L., Leis, J. R., & Iglesias, E. (2000). Catalysis of the reaction of secondary amines with alkyl nitrites. Journal of Organic Chemistry, 65(9), 2748-2755. (Mechanistic insights relevant to trans-nitrosation). Link

Sources

protocol for N-nitrosation using N-naphthalen-1-yl-N-phenylnitrous amide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for using N-naphthalen-1-yl-N-phenylnitrous amide (CAS: 6341-40-8) as a chemoselective nitrosating agent. Unlike conventional aqueous nitrosation (using


), which generates harsh acidic conditions and indiscriminate nitrating species (

,

), this reagent functions via transnitrosation .

This method is critical for:

  • Acid-Sensitive Substrates: Preserving acid-labile protecting groups (e.g., Boc, acetals).

  • Lipophilic Amines: Reacting substrates insoluble in aqueous acid.

  • Regioselectivity: Avoiding C-nitrosation side reactions common with strong electrophiles.

The reagent acts as a stable "NO" donor, transferring the nitroso group to a secondary amine acceptor under mild, neutral, or weakly acidic organic conditions.

Mechanism of Action: Transnitrosation

The reaction is an equilibrium process driven by the nucleophilic attack of the substrate amine onto the nitroso nitrogen of the reagent. The driving force is often the difference in basicity between the leaving amine (N-phenyl-1-naphthylamine) and the product nitrosamine, or the removal of the product/byproduct.

Reaction Pathway

The following diagram illustrates the molecular flow of the nitroso (


) group from the donor (Reagent) to the acceptor (Target Amine).

Transnitrosation_Mechanism Reagent DONOR N-naphthalen-1-yl-N-phenylnitrous amide Intermediate Transition State (Dipolar Interaction) Reagent->Intermediate Thermal/Acid Activation Substrate ACCEPTOR Secondary Amine (R2NH) Substrate->Intermediate Nucleophilic Attack Product PRODUCT N-Nitrosamine (R2N-NO) Intermediate->Product NO Transfer Byproduct BYPRODUCT N-phenyl-1-naphthylamine Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway of transnitrosation.[1] The N-NO bond in the reagent is cleaved, transferring the NO moiety to the nucleophilic nitrogen of the substrate.

Experimental Protocol

Materials & Equipment
  • Reagent: N-naphthalen-1-yl-N-phenylnitrous amide (Store at 2-8°C, light sensitive).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous preferred).

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) or HCl/Dioxane (0.1 eq) for sterically hindered amines.

  • Purification: Silica gel flash chromatography.

Standard Operating Procedure (SOP)
Step 1: Preparation (Glovebox/Fume Hood)

Safety Warning: N-Nitrosamines are potential carcinogens.[1][2][3][4] Double-glove and work strictly within a certified chemical fume hood.

  • Calculate stoichiometry: Use 1.1 to 1.2 equivalents of N-naphthalen-1-yl-N-phenylnitrous amide relative to the substrate amine.

  • Dissolve the substrate amine (1.0 mmol) in DCM (5 mL, 0.2 M concentration).

Step 2: Reaction Initiation
  • Add the nitrosating reagent (1.1 mmol) to the stirring amine solution.

  • Condition Selection:

    • Reactive Amines (Cyclic/Unencumbered): Stir at Room Temperature (25°C).

    • Hindered Amines: Heat to reflux (40°C for DCM, 80°C for MeCN).

    • Slow Reactions: Add 10 mol% p-TSA to catalyze the NO transfer.

Step 3: Monitoring

Monitor via TLC or HPLC.

  • Target: Disappearance of the secondary amine.

  • Observation: The reagent is often colored (yellow/brown); the byproduct (N-phenyl-1-naphthylamine) is highly fluorescent under UV (365 nm), making TLC monitoring distinct.

Step 4: Workup & Isolation[5]
  • Quench: If acid was used, wash with sat.

    
     (10 mL).
    
  • Extraction: Extract aqueous layer with DCM (2 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The byproduct (N-phenyl-1-naphthylamine) is lipophilic.

    • Method: Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Elution Order: Typically, N-Nitrosamines elute after the byproduct but before unreacted polar amines.

Method Validation & Performance Data

Solvent Compatibility Table

The choice of solvent impacts reaction rate and thermal stability.

SolventTemperatureReaction RateSuitability
Dichloromethane (DCM) 25°C - 40°CModerateBest for General Use. High solubility of reagent.
Acetonitrile (MeCN) 25°C - 80°CFastGood for hindered substrates requiring higher temp.
Toluene 80°C - 110°CVery FastUse only if substrate is thermally stable.
THF 25°C - 60°CSlowAcceptable, but ether oxygen can compete as Lewis base.
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
No Reaction (24h) Substrate is too basic or sterically hindered.Add 0.1 eq. p-TSA or switch solvent to Toluene and reflux.
Multiple Spots on TLC C-Nitrosation (Fischer-Hepp rearrangement).Lower temperature to 0°C; ensure dark conditions (light can induce radical rearrangement).
Low Yield Reagent decomposition (denitrosation).Check reagent quality (should not be green/black). Use fresh reagent.

Workflow Visualization

The following flowchart defines the decision matrix for optimizing the reaction conditions.

Protocol_Workflow Start Start: Substrate Assessment IsHindered Is the amine sterically hindered? Start->IsHindered MethodA Method A: DCM, 25°C (Standard) IsHindered->MethodA No MethodB Method B: MeCN, Reflux (Thermal Activation) IsHindered->MethodB Yes Monitor Monitor TLC (2-4 hrs) MethodA->Monitor MethodB->Monitor MethodC Method C: Add 10% p-TSA (Acid Catalysis) MethodC->Monitor Complete Reaction Complete? (Check UV Fluorescence) Monitor->Complete Complete->MethodC No (Stalled) Workup Workup & Column Chromatography Complete->Workup Yes

Figure 2: Decision tree for optimizing reaction conditions based on substrate steric hindrance and reaction progress.

Safety & Handling

  • Carcinogenicity: N-nitroso compounds are classified as probable human carcinogens (IARC Group 2A/2B).

  • Decontamination: Glassware contacting the reagent should be rinsed with a solution of HBr in Acetic Acid or Sulfamic Acid to chemically denitrosate residues before washing.

  • Storage: The reagent is prone to thermal decomposition.[1][6] Store at 2-8°C in amber vials.

References

  • PubChem. (n.d.).[7] N-naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine. [Link]

  • Guo, S., et al. (2019). Recent Advances in the Synthesis of N-Nitrosamines. Organic Process Research & Development. (Contextual grounding on transnitrosation methodologies). [Link]

  • Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier. (Authoritative text on nitrosation mechanisms). [Link]

  • Zolfigol, M. A., et al. (2010). Transnitrosation of secondary amines. (General reference for non-aqueous nitrosation protocols). [Link]

Sources

reaction mechanism of N-nitrosamides with secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transnitrosation Risk Assessment Topic: Reaction Mechanism of


-Nitrosamides with Secondary Amines
Date:  January 28, 2026
Author:  Senior Application Scientist, Chemical Stability Group

Executive Summary

In the landscape of pharmaceutical impurity management, the formation of Nitrosamine Drug Substance Related Impurities (NDSRIs) is a critical concern. While the reaction between inorganic nitrite (


) and amines is well-documented, a potent but often overlooked pathway is Transnitrosation .

This Application Note details the reaction mechanism where


-nitrosamides  (and related species like 

-nitrosoureas/carbamates) act as nitroso-transfer agents, reacting with secondary amine APIs to form carcinogenic nitrosamines. Unlike acid-catalyzed nitrite nitrosation, this reaction can proceed under neutral or mild basic conditions, presenting a unique "silent" risk in solid-state formulations and processing.

Mechanistic Deep Dive: The Transnitrosation Pathway

The core chemical event is a nucleophilic substitution at the nitroso nitrogen . Unlike the classic nitrosation (which requires acidification of nitrite to form


 or 

),

-nitrosamides carry a pre-activated nitroso group.
The Reaction Pathway
  • Activation: The

    
    -nitrosamide (
    
    
    
    ) possesses a weakened N-N bond due to the electron-withdrawing nature of the carbonyl group.
  • Nucleophilic Attack: The secondary amine (

    
    ), acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitroso group (
    
    
    
    ).[1]
  • Transition State: A four-membered transition state is often proposed, or a stepwise addition-elimination where the amine nitrogen bonds to the nitroso nitrogen.

  • Elimination: The bond between the amide nitrogen and the nitroso group cleaves. The electrons return to the amide nitrogen, stabilizing it as a neutral amide (or urea/carbamate).

  • Product Formation: The result is the formation of a stable

    
    -nitrosamine  (
    
    
    
    ) and the regeneration of the parent amide.
Critical Factors Influencing Kinetics
  • Nucleophilicity of the Amine: More basic secondary amines (higher

    
    ) are generally better nucleophiles and react faster, provided steric hindrance is low.
    
  • Leaving Group Ability: The stability of the byproduct (the parent amide) drives the reaction.

    
    -nitrososulfonamides and 
    
    
    
    -nitrosoureas are often more reactive transnitrosating agents than simple
    
    
    -nitrosamides due to the stability of the sulfonamide/urea leaving group.
  • pH Dependence:

    • Acidic pH: Can catalyze the reaction by protonating the carbonyl oxygen, making the nitroso group more electrophilic, but also protonates the amine (deactivating the nucleophile).

    • Basic pH: Promotes the decomposition of

      
      -nitrosamides into diazoalkanes (a competing pathway), reducing the yield of transnitrosation.
      

Visualization: Mechanistic Pathway

The following diagram illustrates the transnitrosation mechanism alongside the competing decomposition pathway.

Transnitrosation_Mechanism Figure 1: Mechanism of Transnitrosation vs. Decomposition Nitrosamide N-Nitrosamide (R-CO-N(NO)-R') TS Transition State [Nucleophilic Attack at N=O] Nitrosamide->TS + Amine (Nucleophile) Diazo Diazoalkane + Cyanate (Decomposition) Nitrosamide->Diazo Base Catalysis (Competing Pathway) Amine Secondary Amine (R''2-NH) Amine->TS Nitrosamine N-Nitrosamine (NDSRI) (R''2-N-NO) TS->Nitrosamine NO Transfer Amide Parent Amide Byproduct (R-CO-NH-R') TS->Amide Leaving Group

Figure 1: The secondary amine attacks the nitroso nitrogen, transferring the NO group to form a Nitrosamine, while base-catalyzed decomposition acts as a competing sink.[2]

Experimental Protocol: Transnitrosation Potential Screening

This protocol is designed for Pre-Formulation teams to assess if a specific secondary amine API is susceptible to transnitrosation by potential impurities (modeled here by a standard nitrosating agent).

Reagents & Equipment
  • Model Transnitrosating Agent:

    
    -Nitroso-N-methylurea (NMU) or 
    
    
    
    -Nitrosodiphenylamine (less toxic surrogate). Warning: Handle all N-nitroso compounds as potential carcinogens.
  • Target Amine: Secondary amine API or intermediate.

  • Solvent System: 10% DMSO in Phosphate Buffer (pH 7.0) and Acetate Buffer (pH 4.0).

  • Analysis: HPLC-UV/Vis (or LC-MS/MS for trace quantification).

Protocol Steps

Step 1: Stock Solution Preparation

  • Dissolve the Target Amine (API) in DMSO to reach 100 mM.

  • Dissolve the Nitrosating Agent (e.g., NMU) in DMSO to reach 100 mM. Prepare fresh immediately before use.

Step 2: Reaction Initiation

  • In a glass vial, combine:

    • 800 µL Buffer (pH 4.0 or 7.0)

    • 100 µL Target Amine Stock (Final: 10 mM)

    • 100 µL Nitrosating Agent Stock (Final: 10 mM)

  • Control: Prepare a blank with DMSO instead of the Nitrosating Agent.

  • Incubate at 37°C (simulating physiological/stability conditions) with stirring.

Step 3: Kinetic Sampling

  • Sample 50 µL aliquots at

    
     minutes.
    
  • Quench: Immediately dilute into 950 µL of cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid to stop the reaction.

Step 4: Analytical Quantitation

  • Inject onto HPLC (C18 Column).

  • Monitor the appearance of the specific Nitrosamine peak (retention time confirmed by standard).

  • Calculate the concentration of Nitrosamine formed vs. time.

Data Analysis & Risk Assessment

Summarize your kinetic data to determine the Susceptibility Factor .

ParameterObservationInterpretation
Rate Constant (

)
High (>

)
High Risk: API is a strong nucleophile. Strict excipient control required.
pH Effect Rate pH 7 > pH 4Reaction is driven by the unprotonated amine (nucleophile availability).
pH Effect Rate pH 4 > pH 7Acid catalysis of the leaving group is dominant (rare for transnitrosation, common for nitrite).
Yield Low (< 0.1%)Low Risk: Competing hydrolysis/decomposition dominates.

Workflow Visualization

Protocol_Workflow Figure 2: Transnitrosation Screening Workflow Start Start: Risk Assessment Prep Prepare 10mM Solutions (API + N-Nitrosamide) Start->Prep Incubate Incubate at 37°C (pH 4.0 & pH 7.0) Prep->Incubate Sample Sample & Quench (t=0 to 4h) Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Decision Nitrosamine Detected? Analyze->Decision Risk_High HIGH RISK Reformulate/Scavengers Decision->Risk_High Yes (>LOQ) Risk_Low LOW RISK Standard Monitoring Decision->Risk_Low No

Figure 2: Step-by-step decision tree for evaluating transnitrosation risks in drug development.

References

  • Lhasa Limited. (2025).[1][3] Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Nitrosamine synthesis by nitrosation and transnitrosation. Retrieved from [Link]

  • American Chemical Society. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond.[2] Organic Process Research & Development.[2][4] Retrieved from [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview and Kinetics. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

Sources

Application Note: N-Naphthalen-1-yl-N-Phenylnitrous Amide in High-Performance Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, handling, and application of N-naphthalen-1-yl-N-phenylnitrous amide (CAS 6341-40-8), chemically known as N-nitroso-N-phenyl-1-naphthylamine .

While often categorized as a transient intermediate, this molecule acts as the critical "Gateway Scaffold" in the production of Triarylmethane dyes, specifically the Victoria Blue series (e.g., Victoria Blue BO, C.I. Basic Blue 7).[][2][3][4] Its primary utility lies in its ability to undergo the Fischer-Hepp rearrangement , migrating the nitroso group from the nitrogen atom to the para-carbon of the naphthyl ring. This rearrangement is the rate-limiting and selectivity-determining step in generating 4-nitroso-N-phenyl-1-naphthylamine , the active electrophile required for pigment condensation.

Target Audience: Synthetic Organic Chemists, Dyes & Pigments Process Engineers, and Medicinal Chemists exploring naphthylamine scaffolds.

Chemical Identity & Properties

PropertyData
Common Name N-Nitroso-N-phenyl-1-naphthylamine
User Nomenclature N-naphthalen-1-yl-N-phenylnitrous amide
CAS Number 6341-40-8
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Appearance Yellow to brownish crystalline solid (crude)
Solubility Soluble in ethanol, acetone, benzene; insoluble in water
Key Reactivity Labile N-NO bond; susceptible to acid-catalyzed rearrangement

Mechanism of Action: The Fischer-Hepp Rearrangement[3][5]

The utility of N-naphthalen-1-yl-N-phenylnitrous amide is defined by its instability in acidic media. It serves as a "masked" source of the nitrosonium ion (


) or, more accurately, as a substrate for intramolecular migration.
Mechanistic Pathway[3]
  • Nitrosation: The secondary amine (N-phenyl-1-naphthylamine) reacts with nitrous acid (generated in situ) to form the N-nitroso intermediate (the Topic Molecule).

  • Protonation: In the presence of alcoholic HCl, the oxygen of the nitroso group is protonated.

  • Migration: The nitroso group migrates to the para-position of the naphthyl ring. This is preferred over the phenyl ring due to the higher electron density and activation of the naphthalene system.

  • Tautomerization: The resulting intermediate tautomerizes to form the stable C-nitroso product (4-nitroso-N-phenyl-1-naphthylamine).

Pathway Visualization

The following diagram illustrates the transformation from the raw amine to the dye precursor via the N-nitroso intermediate.[3]

FischerHeppPathway Start N-phenyl-1-naphthylamine (Precursor) Intermediate N-naphthalen-1-yl-N-phenylnitrous amide (N-Nitroso Intermediate) Start->Intermediate NaNO2, HCl (Nitrosation) Transition Protonated Species (Transition State) Intermediate->Transition HCl/EtOH (Activation) Product 4-Nitroso-N-phenyl-1-naphthylamine (C-Nitroso Pigment Precursor) Transition->Product Fischer-Hepp Rearrangement Dye Victoria Blue BO (Final Pigment) Product->Dye Condensation w/ Michler's Ketone deriv.

Caption: The critical role of the N-nitroso intermediate (red) in facilitating the regioselective synthesis of the Victoria Blue precursor.

Experimental Protocol: Synthesis & Rearrangement

Safety Warning: Nitrosamines are potential carcinogens.[5] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield). Quench all waste streams with sulfamic acid or bisulfite to destroy residual nitrite/nitrosyl species.

Part A: Synthesis of N-naphthalen-1-yl-N-phenylnitrous amide

This step isolates the N-nitroso intermediate to verify purity before rearrangement, though industrial processes often telescope this.

Reagents:

  • N-Phenyl-1-naphthylamine (PNA): 21.9 g (0.1 mol)

  • Sodium Nitrite (

    
    ): 7.6 g (0.11 mol)
    
  • Hydrochloric Acid (37%): 12 mL

  • Ethanol (95%): 150 mL

  • Ice/Water: ~500 g

Procedure:

  • Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 21.9 g of PNA in 150 mL of ethanol. Cool the solution to 0–5°C using an ice-salt bath.

  • Acidification: Add 12 mL of concentrated HCl dropwise, maintaining the temperature below 5°C. The amine hydrochloride may precipitate as a fine suspension.

  • Nitrosation: Dissolve the Sodium Nitrite (7.6 g) in 25 mL of water. Add this solution dropwise to the reaction flask over 30 minutes. Crucial: Temperature must not exceed 5°C to prevent immediate rearrangement or tar formation.

  • Precipitation: Stir for an additional hour at 0°C. The N-nitroso compound will precipitate as a yellow/brown solid.

  • Isolation: Pour the reaction mixture into 500 mL of ice water. Filter the solid rapidly.

  • Wash: Wash with cold water (3 x 50 mL) to remove acid and inorganic salts.

    • Checkpoint: The wet cake is N-naphthalen-1-yl-N-phenylnitrous amide. Do not dry with heat. Proceed immediately to rearrangement or store in a dark, cold (4°C) environment.

Part B: Fischer-Hepp Rearrangement to C-Nitroso Precursor

This step converts the N-nitroso intermediate into the active dye precursor.

Reagents:

  • Wet cake from Part A (approx. 24.8 g theoretical)[6]

  • Ethanol: 100 mL

  • Diethyl Ether (anhydrous): 100 mL

  • Hydrogen Chloride gas (or sat. ethanolic HCl)

Procedure:

  • Solvation: Dissolve the wet N-nitroso cake in a mixture of 100 mL Ethanol and 100 mL Ether.

  • Acid Catalysis: Cool to 10°C. Pass dry Hydrogen Chloride gas through the solution until saturation, or add 50 mL of saturated ethanolic HCl.

  • Rearrangement: Allow the mixture to stand at room temperature (20–25°C) for 4–6 hours. The color will deepen, and the hydrochloride salt of the C-nitroso compound (4-nitroso-N-phenyl-1-naphthylamine hydrochloride) will begin to crystallize as reddish-orange needles.

  • Filtration: Filter the crystalline product.

  • Neutralization (Optional for isolation): If the free base is required, suspend the salt in water and neutralize with 10% Sodium Carbonate solution. The free base (4-nitroso-N-phenyl-1-naphthylamine) precipitates as a green crystalline solid (m.p. ~150°C).

Process Workflow Diagram

This diagram outlines the operational flow for the synthesis, emphasizing the critical temperature control points required to prevent decomposition.

ProcessWorkflow Reactor Glass Reactor (Jacketed -5°C) Filter1 Vacuum Filtration (Isolation of N-Nitroso) Reactor->Filter1 Slurry Transfer RearrangementVessel Rearrangement Vessel (Ethanolic HCl, 25°C) Filter1->RearrangementVessel Wet Cake Transfer (Avoid Drying) Waste Waste Stream (Nitrite Quench) Filter1->Waste Filtrate (Acid/Nitrite) Filter2 Final Filtration (C-Nitroso HCl Salt) RearrangementVessel->Filter2 Crystallization Filter2->Waste Mother Liquor

Caption: Operational workflow for the conversion of PNA to the C-Nitroso precursor, highlighting waste management.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Tar formation during Nitrosation Temperature > 10°C or rapid addition of Nitrite.Maintain T < 5°C; reduce addition rate; ensure efficient stirring.
Low Yield in Rearrangement Insufficient acid concentration or water contamination.Use anhydrous solvents; ensure saturation with HCl gas.
Product is oily/sticky Incomplete rearrangement or mixed isomers.Recrystallize from Benzene/Ligroin; check purity via TLC (Silica, 10% MeOH/DCM).
NOx fumes observed Decomposition of Nitrous Acid.Add urea or sulfamic acid to the waste stream to quench excess nitrite.

References

  • Fischer, O., & Hepp, E. (1886).[7] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80569, N-Nitroso-N-phenyl-1-naphthylamine. Retrieved January 28, 2026.

  • BOC Sciences. Victoria Blue BO Properties and Synthesis.

  • Organic Syntheses. 4-Nitroso-1-naphthylamine (General Procedure for Nitroso-Naphthylamines). Org.[3][5][7] Synth. 1940, 20, 76. (Note: Analogous chemistry for naphthylamine series).

  • Occupational Safety and Health Administration (OSHA). N-Phenyl-1-Naphthylamine Sampling and Safety.

Sources

Application Note: Advanced Analytical Strategies for N-Nitrosamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While regulatory scrutiny has focused heavily on stable N-nitrosamines (e.g., NDMA), N-nitrosamides (including N-nitrosoureas and N-nitrosocarbamates) present a distinct and often underestimated analytical challenge. Unlike their stable counterparts, N-nitrosamides are thermally labile and rapidly degrade in alkaline environments, making standard GC-MS and high-pH LC-MS workflows unsuitable. This guide outlines a specialized, self-validating protocol for the detection of N-nitrosamides, prioritizing Cold-ESI LC-MS/MS and strict pH control to preserve analyte integrity.

Chemical Basis & Stability Profile

The Critical Distinction: The primary failure mode in nitrosamide analysis is treating them like nitrosamines.

  • N-Nitrosamines (

    
    ):  Generally stable, requiring metabolic activation (CYP450) to exhibit carcinogenicity.
    
  • N-Nitrosamides (

    
    ):  Direct-acting mutagens. The electron-withdrawing carbonyl group destabilizes the N-N bond.
    
    • pH Sensitivity: In basic conditions (

      
      ), they decompose rapidly into diazoalkanes and cyanates.
      
    • Thermal Sensitivity: Many degrade below 100°C, rendering standard GC injection ports destructive.

Comparison of Analytical Constraints
FeatureN-Nitrosamines (e.g., NDMA)N-Nitrosamides (e.g., MNU, NMU)
Thermal Stability High (Suitable for GC-MS)Low (Requires LC-MS or Cold-GC)
pH Stability Stable across wide pH rangeUnstable at pH > 7 (Half-life < 10 min)
Ionization ESI or APCI (Positive mode)ESI (Soft Ionization) preferred to prevent in-source fragmentation
Sample Prep LLE/SPE (Standard)Acidified/Neutral Extraction (Cold)

Method Development Strategy (Decision Logic)

The following decision tree illustrates the critical path for selecting the correct instrumentation based on analyte stability.

AnalyticalWorkflow Start Target Analyte Identification StructCheck Structure Analysis: Contains Carbonyl adjacent to N-NO? Start->StructCheck IsAmide Class: N-Nitrosamide (Thermally/pH Labile) StructCheck->IsAmide Yes (N-C=O) IsAmine Class: N-Nitrosamine (Stable) StructCheck->IsAmine No (N-Alkyl) Prep Sample Prep: Maintain pH 3.0-5.0 Temp < 4°C IsAmide->Prep Critical Control InstSelect Instrument Selection IsAmine->InstSelect Prep->InstSelect GCMS GC-MS/MS (Standard Injection) InstSelect->GCMS Stable Only LCMS LC-MS/MS (Cold ESI) InstSelect->LCMS Preferred for All

Figure 1: Analytical Decision Matrix. Note the mandatory diversion to specialized sample preparation for Nitrosamides.

Protocol A: Cold-ESI LC-MS/MS (Quantitative)

Application: Confirmatory quantitation of N-nitrosamides in drug substances (API) or drug products. Principle: Uses soft ionization (Electrospray) at lower source temperatures to prevent in-source fragmentation of the labile N-N bond.

Reagents & Standards
  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Buffer: 0.1% Formic Acid (maintains pH ~2.7, stabilizing the nitrosamide).

  • Internal Standard (IS): Deuterated analog (e.g., N-nitrosomethylurea-d3). Note: If exact isotopolog is unavailable, use a structural analog with similar hydrolysis kinetics.

Step-by-Step Methodology
1. Sample Preparation (The "Cold Chain")
  • Step 1.1: Weigh sample equivalent to 100 mg API into a pre-chilled (4°C) amber glass vial.

  • Step 1.2: Add Internal Standard.

  • Step 1.3: Extract with 5 mL of extraction solvent (90:10 Water:MeOH + 0.1% Formic Acid).

    • Why? High organic content can sometimes precipitate buffer salts or cause heating during mixing. High water content keeps the buffer active.

  • Step 1.4: Vortex briefly (10 sec) and sonicate in a water bath maintained at <10°C for 10 mins.

  • Step 1.5: Centrifuge at 4°C (4000 rpm, 5 min). Filter supernatant through a 0.2 µm PTFE filter (verify filter compatibility to ensure no adsorption).

2. LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

    • Why Phenyl-Hexyl? Better retention for polar nitrosamides compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B hold (1 min) -> 95% B (at 6 min) -> Hold -> Re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 25°C (Do NOT use standard 40-60°C).

3. Mass Spectrometry (Source Tuning)
  • Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces fragmentation).

  • Desolvation Temp: 250°C - 300°C (Significantly lower than the standard 500°C used for stable APIs).

  • Transitions (MRM):

    • Nitrosamides often lose the

      
       group (
      
      
      
      ) or the diazonium cation.
    • Example (N-Nitrosomethylurea - NMU):

      • Precursor: 104 m/z

      • Quantifier: 61 m/z (Loss of HNCO)

      • Qualifier: 43 m/z

Validation Criteria (ICH Q2/FDA)
  • Limit of Quantitation (LOQ): Must meet

    
     equivalent (typically 0.03 ppm in API).
    
  • Recovery: 70-130% (Wider range acceptable due to instability, if precision is high).

  • Stability Check: Processed samples must be stable in the autosampler (4°C) for at least 24 hours.

Protocol B: Photochemical Screening (Total N-Nitroso)

Application: Rapid screening of raw materials to detect any N-nitroso compound (Amine or Amide) without complex MS tuning. Principle: UV photolysis cleaves the N-NO bond. The released NO radical is oxidized to nitrite and detected via Griess reaction or chemiluminescence.

Workflow Diagram

PhotolysisWorkflow HPLC HPLC Separation (RP-C18) Reactor Photochemical Reactor (UV 254nm) HPLC->Reactor Eluent containing Nitrosamide Deriv Post-Column Derivatization (Griess Reagent) Reactor->Deriv Cleaved Nitrite (NO2-) Detect Vis/Fluorescence Detector Deriv->Detect Azo Dye Formed

Figure 2: Post-Column Photochemical Derivatization Workflow.

Methodology
  • Separation: Standard RP-HPLC (Acidic mobile phase).

  • Photolysis: Pass eluent through a UV reactor (254 nm) inline.

    • Mechanism:[2]

      
      
      
  • Derivatization: Mix stream with Sulfanilamide + NED (N-(1-naphthyl)ethylenediamine).

  • Detection: Absorbance at 540 nm.

  • Pros/Cons: High specificity for N-NO bond; lower sensitivity than MS/MS but excellent for "total nitrosamine/amide" risk assessment.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Low Recovery Degradation during extraction (pH > 6).Ensure extraction solvent is acidified (0.1% Formic Acid). Check water/buffer pH.[3]
In-Source Fragmentation Desolvation temp too high.Lower source temp to <300°C. Switch from MeOH to ACN (lower boiling point) to aid desolvation at lower temps.
Ghost Peaks Carryover or contaminated septa.Use PTFE-lined septa. Nitrosamides can adsorb to plastic; use silanized glass vials.
Signal Drift Autosampler stability.Mandatory: Keep autosampler at 4°C. Analyze standards every 5-10 samples to bracket drift.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. (2024).

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020.

  • Kakuda, Y., et al. "Influence of pH and temperature on stability of N-nitrosamides."[4] Journal of Agricultural and Food Chemistry 28.3 (1980): 588-591.[4] (Seminal work on nitrosamide instability).

  • Thermo Fisher Scientific. "LC-MS/MS method for the quantification of nitrosamine impurities.

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS."[5] Application Notebook.

Disclaimer: This protocol is intended for research and development purposes. All methods must be validated in the user's laboratory according to local regulatory guidelines (e.g., ICH Q2(R2)) before use in GMP release testing.

Sources

High-Sensitivity LC-MS/MS Quantification of N-Nitroso-N-phenyl-1-naphthylamine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-naphthalen-1-yl-N-phenylnitrous amide; N-phenyl-N-(1-naphthyl)nitrosamine Application Note & Protocol

Executive Summary

N-Nitroso-N-phenyl-1-naphthylamine (NPNA) is a hydrophobic Nitrosamine Drug Substance Related Impurity (NDSRI) often associated with the degradation of N-phenyl-1-naphthylamine (a common antioxidant in rubber and polymers) or formed during the synthesis of active pharmaceutical ingredients (APIs) containing secondary diphenylamine-like structures.[1]

Given the stringent regulatory limits set by the FDA and EMA (Acceptable Intake often < 26.5 ng/day), analytical methods must achieve sub-nanogram sensitivity. This protocol details a validated LC-MS/MS workflow utilizing Atmospheric Pressure Chemical Ionization (APCI) and a Pentafluorophenyl (PFP) stationary phase to ensure selectivity against isobaric interferences and robust quantification at trace levels.

Chemical Characterization & Analytical Strategy

Physicochemical Profile
  • CAS Number: 6341-40-8[1]

  • Molecular Formula: C₁₆H₁₂N₂O[1]

  • Molecular Weight: 248.28 g/mol [1]

  • LogP: ~4.7 (Highly Hydrophobic)

  • Solubility: Soluble in Methanol, Acetonitrile, Dichloromethane; insoluble in water.

Method Development Logic
  • Ionization Source (APCI vs. ESI): While Electrospray Ionization (ESI) is standard for small polar nitrosamines (e.g., NDMA), NPNA contains two aromatic rings, making it highly hydrophobic. APCI (Positive Mode) is the preferred ionization technique here. It provides superior ionization efficiency for non-polar aromatics and is less susceptible to matrix suppression than ESI.

  • Chromatography (PFP vs. C18): A Pentafluorophenyl (PFP) column is selected over C18. PFP phases offer unique

    
    -
    
    
    
    interactions that are critical for separating nitrosamines from their non-nitrosated amine precursors (which often co-elute on C18) and for resolving potential positional isomers.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-Nitroso-N-phenyl-1-naphthylamine (>98% purity).

  • Internal Standard (IS): N-Nitroso-N-phenyl-1-naphthylamine-d5 (if available) or a structural analog like N-Nitrosodiphenylamine-d6.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Dichloromethane (DCM).

Standard Preparation

Critical Warning: Nitrosamines are light-sensitive. All procedures must be performed under yellow light or using amber glassware.

  • Stock Solution (1 mg/mL): Dissolve 10 mg of NPNA in 10 mL of Methanol. Store at -20°C.

  • Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of Methanol.

  • Working Standards: Serially dilute with 50:50 MeOH:Water to generate a calibration curve ranging from 0.5 ng/mL to 100 ng/mL .

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often insufficient for trace analysis in complex drug matrices. An LLE step concentrates the analyte and removes water-soluble interferences.

  • Weighing: Weigh 100 mg of Drug Substance (API) or Drug Product (powdered tablet) into a 15 mL amber glass centrifuge tube.

  • Dissolution: Add 2 mL of Water and vortex for 5 minutes to disperse/dissolve the matrix.

  • Extraction: Add 5 mL of Dichloromethane (DCM) .

  • Agitation: Shake mechanically for 20 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the bottom organic layer (DCM) to a clean glass tube.

  • Concentration: Evaporate the DCM to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 500 µL of 80:20 MeOH:Water (0.1% FA) . Vortex well and filter through a 0.2 µm PTFE filter into an amber LC vial.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Phenomenex Kinetex F5 (PFP) or Restek Raptor FluoroPhenyl (100 x 2.1 mm, 2.6 µm or 1.7 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 40 Initial Hold
1.00 40 Start Gradient
6.00 95 Elution of NPNA
8.00 95 Wash
8.10 40 Re-equilibration

| 11.00 | 40 | End of Run |

Mass Spectrometry Parameters
  • System: Triple Quadrupole MS (e.g., SCIEX 6500+, Thermo Altis, Waters Xevo TQ-XS).

  • Ionization: APCI Positive Mode (Heated Nebulizer).[3]

  • Source Temperature: 350°C - 400°C (Higher temp aids vaporization of hydrophobic analytes).

  • Discharge Current: 3 - 5 µA.

  • Curtain Gas / Cone Gas: Optimized to reduce solvent background.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Type Mechanism
NPNA 249.1 219.1 100 20 Quant Loss of NO (-30 Da)
NPNA 249.1 127.1 100 35 Qual Naphthyl Cation

| NPNA | 249.1 | 77.1 | 100 | 45 | Qual | Phenyl Cation |

Note: The transition 249.1 -> 219.1 (Loss of Nitric Oxide) is the classic "nitrosamine signature" and typically offers the highest sensitivity.

Method Validation & Performance

To ensure regulatory compliance (ICH Q2(R2)), the method must be validated.

Linearity & Sensitivity
  • Linear Range: 0.5 ng/mL – 100 ng/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.5 ng/mL (S/N > 10).

    • Note: With a concentration factor of 5 (100 mg sample -> 0.5 mL reconstitute), the method LOQ in the solid drug is 2.5 ppb (ng/g) , well below the standard 26.5 ng/day threshold.

Accuracy & Precision
  • Recovery: Spike samples at LOQ, Medium, and High levels. Acceptable range: 80-120%.

  • Precision: %RSD < 15% for replicate injections (n=6).

Visualization of Workflow

G Sample Drug Substance (100 mg) Dissolution Dissolve in Water (2 mL) Sample->Dissolution Extraction LLE with DCM (5 mL, Shake 20m) Dissolution->Extraction Separation Centrifuge & Collect Organic Layer Extraction->Separation Evaporation Evaporate to Dryness (N2, 35°C) Separation->Evaporation Recon Reconstitute (MeOH:H2O 80:20) Evaporation->Recon LCMS LC-MS/MS Analysis (APCI+, PFP Column) Recon->LCMS Data Quantification (MRM 249->219) LCMS->Data

Figure 1: Optimized sample preparation and analytical workflow for trace quantification of NPNA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Inefficient Ionization (ESI)Switch to APCI source; increase source temperature to 400°C.
Peak Tailing Secondary interactionsEnsure mobile phase contains 0.1% Formic Acid; use a fresh PFP column.
High Background Solvent contaminationUse LC-MS grade solvents only; clean the cone/curtain gas plate.
Degradation PhotolysisPerform all steps in amber glassware; minimize exposure to white light.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Revision 1, Feb 2021.[5] [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.12, 2022. [Link]

  • Schmidtsdorff, S., et al. "Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS." SCIEX Technical Note, 2019.
  • PubChem. "N-naphthalen-1-yl-N-phenylnitrous amide (Compound Summary)." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Method 96: N-Phenyl-1-naphthylamine." OSHA Sampling & Analytical Methods. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances and Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of N-nitrosamines (e.g., NDMA, NDEA) in pharmaceutical products has precipitated a global regulatory shift. With acceptable intake (AI) limits as low as 26.5 ng/day for the most potent genotoxins (FDA Guidance, 2024), standard HPLC-UV methods are insufficient.

This protocol details the development of a validated, high-sensitivity LC-MS/MS method. Unlike generic protocols, this guide addresses the critical challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs) and the risk of in situ formation during analysis. We utilize Atmospheric Pressure Chemical Ionization (APCI) to mitigate matrix effects common in Electrospray Ionization (ESI) for small nitrosamines.

Regulatory & Mechanistic Grounding

The "Cohort of Concern"

Regulatory bodies (FDA, EMA) classify nitrosamines as part of the "Cohort of Concern" (Class 1 mutagenic impurities). The mechanism of formation typically involves the reaction of a secondary amine with a nitrosating agent (e.g., nitrite salts) under acidic conditions.

Critical Warning: Your analytical method must not create the impurity it seeks to measure. High-temperature techniques (GC-MS) or aggressive sonication can induce nitrosation artifacts in susceptible APIs (e.g., Ranitidine).

Decision Matrix: Method Selection

Before beginning, select the ionization and separation mode based on the analyte's physiochemical properties.

MethodSelection Start Analyte Assessment Volatile Is Analyte Volatile & Thermostable? Start->Volatile GCMS GC-MS/MS (Headspace) Volatile->GCMS Yes (e.g., NDMA in simple matrix) LCMS LC-MS/MS Volatile->LCMS No (Thermolabile/NDSRIs) Ionization Ionization Selection LCMS->Ionization APCI APCI (Preferred for NDMA/NDEA) Ionization->APCI Small, non-polar ESI ESI (Complex NDSRIs) Ionization->ESI Large, ionizable

Caption: Decision tree for selecting the optimal analytical technique to minimize artifacts and maximize sensitivity.

Experimental Protocol: LC-MS/MS (APCI)

This protocol follows USP <1469> Procedure 3 principles but is optimized for higher sensitivity and robustness against matrix interference.

Reagents and Standards
  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (99%+, ampule sealed to prevent contamination).

  • Internal Standards (IS): Isotopically labeled standards are mandatory for quantitation to correct for extraction efficiency and matrix effects.

    • Example: NDMA-d6, NDEA-d10, NMBA-d3.

Sample Preparation (Cold Extraction)

Standard sonication creates heat, which can degrade thermolabile APIs or catalyze nitrosation. We use mechanical shaking.

  • Weighing: Accurately weigh crushed tablet powder equivalent to the maximum daily dose (or 100 mg API) into a 15 mL amber centrifuge tube.

  • IS Addition: Spike with Internal Standard solution to achieve a final concentration of 10 ng/mL.

  • Extraction: Add 10.0 mL of extraction solvent (1% Formic Acid in Water/MeOH 90:10).

  • Agitation: Vortex for 1 min, then shake on a mechanical wrist-action shaker for 20 minutes at room temperature .

  • Clarification: Centrifuge at 4500 rpm for 10 minutes (refrigerated at 5°C).

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into an amber HPLC vial. Note: Pre-rinse filter to remove potential extractables.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters HSS T3), 100 x 2.1 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 10-20 µL.

Time (min)Mobile Phase A (0.1% Formic Acid in H2O)Mobile Phase B (0.1% Formic Acid in MeOH)
0.098%2%
2.098%2%
8.05%95%
11.05%95%
11.198%2%
14.098%2%
Mass Spectrometry Parameters (APCI)
  • Mode: MRM (Multiple Reaction Monitoring), Positive Polarity.

  • Source Temp: 350°C (Ensure complete vaporization without degradation).

  • Corona Current: 4.0 µA.

Targeted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
NDMA 75.143.158.112
NDMA-d6 (IS) 81.146.164.112
NDEA 103.175.147.115
NMBA 147.1117.187.110

Validation Framework (ICH Q2)

To ensure the method is "self-validating" and legally defensible, the following parameters must be established.

Specificity & Diverter Valve Strategy

Nitrosamines often elute early. The API elutes later and in massive concentration.

  • Protocol: Program the MS diverter valve to send flow to "Waste" during the API elution window. This prevents source contamination and sensitivity loss over time.

Sensitivity (LOD/LOQ)

The method must detect nitrosamines at 30 ppb (0.03 ppm) in the drug substance.

  • LOD (Limit of Detection): S/N ≥ 3:1.

  • LOQ (Limit of Quantitation): S/N ≥ 10:1.

Linearity & Accuracy
  • Range: 10% to 150% of the specification limit.

  • Accuracy (Recovery): Spike samples at LOQ, 100%, and 150% levels. Acceptable recovery: 80-120%.

ValidationWorkflow Step1 System Suitability (Resolution > 2.0, S/N > 10) Step2 Linearity Assessment (R² > 0.995) Step1->Step2 Step3 Accuracy/Recovery (Spike at 3 levels) Step2->Step3 Step4 Precision (RSD < 10% for n=6) Step3->Step4 Final Validated Method Step4->Final

Caption: Sequential validation steps required to meet ICH Q2(R2) standards.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

Nitrosamines are ubiquitous. They exist in rubber stoppers, water, and even air.

  • Solution: Use pre-scored glass ampules for acids. Avoid Parafilm. Use HPLC vials with PTFE/Silicone septa (preslit) to prevent vacuum formation and rubber leaching.

Matrix Effects in NDSRIs

Nitrosamine Drug Substance-Related Impurities (NDSRIs) are structurally complex.

  • Insight: If APCI fails for high molecular weight NDSRIs, switch to ESI but employ a lower flow rate (0.2 mL/min) to improve ionization efficiency.

In-Source Fragmentation

Some N-nitroso compounds are fragile.

  • Check: If you see high background, lower the desolvation temperature. High source temps can cleave the N-N bond, causing signal loss.

References

  • U.S. Food and Drug Administration (FDA). (2024, September).[1][2][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). [Link][3][4]

  • European Medicines Agency (EMA). (2025).[5] Nitrosamine impurities in human medicinal products: Questions and answers (Revision 22). [Link][5][6][7]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Technical Guide: N-Nitrosamides as Precursors for Diazo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Selection

Diazomethane (


) remains the gold standard for clean, neutral methylation of carboxylic acids and phenols, as well as for homologation reactions (Arndt-Eistert synthesis) and cyclopropanations in drug development. However, its extreme toxicity and explosiveness necessitate a rigorous precursor strategy.[1]

Direct handling of pure diazomethane is prohibited in most industrial settings. Instead, it is generated in situ or on-demand from N-nitrosamides . This guide details the selection of precursors, the mechanism of generation, and validated protocols for both batch and continuous flow synthesis.

Precursor Selection Guide

The choice of precursor dictates safety margins, shelf-life, and reactor design. While historically diverse, modern drug development focuses on Diazald and Liquizald due to thermal stability.

PrecursorChemical NameStabilityToxicity (Precursor)Utility
Diazald

-methyl-

-nitroso-

-toluenesulfonamide
High .[1][2] Solid, stable at RT. Non-explosive (shock insensitive).Low (relative to others).[3] Non-mutagenic.Industry Standard. Ideal for batch distillation and flow chemistry.
MNU

-methyl-

-nitrosourea
Low . Unstable >20°C. Shock sensitive.High . Potent carcinogen/mutagen.[4]Historical. Fast generation but dangerous storage.[1] Avoid if possible.
MNNG

-methyl-

-nitro-

-nitrosoguanidine
Moderate.Extreme . Severe skin irritant and mutagen.Lab Scale. Often used for small in situ generations, but handling risks are high.[3]
Liquizald

-nitroso-

-methylaminoisobutyl methyl ketone
Very High . Liquid, stable up to 170°C.Moderate.Modern Flow. Liquid state allows neat pumping; high thermal onset permits rapid flow synthesis.

Part 2: Mechanism of Action

Understanding the base-mediated decomposition is critical for troubleshooting low yields. The reaction is not a simple hydrolysis but a base-induced elimination.

Mechanism Diagram

The following diagram illustrates the pathway for Diazald, highlighting the critical deprotonation step that triggers the collapse to diazomethane.

DiazomethaneMechanism Diazald Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) Intermediate Deprotonated Intermediate (Unstable Anion) Diazald->Intermediate Nucleophilic Attack / Deprotonation Base Base (OH- or RO-) Base->Intermediate Tosylate Sulfonate Byproduct (Tosylate) Intermediate->Tosylate Cleavage Diazomethane Diazomethane (CH2N2) Intermediate->Diazomethane Elimination Water H2O / ROH Intermediate->Water

Figure 1: Base-mediated decomposition of Diazald.[2] The sulfonyl group acts as a leaving group upon deprotonation of the adjacent carbon/nitrogen center.

Part 3: Safety & Engineering Controls (The "Non-Negotiables")

Before proceeding to protocols, the following engineering controls must be verified. Failure to adhere to these will result in catastrophic failure (explosion).

  • NO GROUND GLASS JOINTS: Rough surfaces trigger the detonation of diazomethane.

    • Requirement: Use Clear-Seal™ or Fire-Polished glassware only.

    • Alternative: Use rubber stoppers wrapped in Teflon tape if specialized glassware is unavailable (Batch only).

  • Light Protection: Diazomethane is photosensitive. Wrap all columns, receivers, and reactor coils in aluminum foil.

  • Blast Shielding: All batch distillations must be conducted behind a heavy-duty blast shield.

  • Polished Stir Bars: Use only new, glass-coated, or pristine Teflon stir bars. Scratched Teflon can initiate explosion.

Part 4: Experimental Protocols

Protocol A: Batch Generation (The "Diazald Kit" Method)

Best for: Gram-scale synthesis requiring isolation of a diazomethane/ether solution.

Reagents:

  • Diazald (5.0 g, 23.3 mmol)

  • Potassium Hydroxide (KOH) (5.0 g dissolved in 8 mL water)

  • Ethanol (95%, 25 mL)

  • Diethyl Ether (High purity, BHT-stabilized recommended)

Workflow:

  • Setup: Assemble a Diazald distillation kit (non-ground joints) with a condenser and receiving flask.

    • Critical: Cool the receiving flask to -10°C (Ice/Salt bath).

    • Critical: The receiver adapter must dip below the surface of a small amount of ether (10 mL) in the receiver to prevent vapor escape.

  • Charge: Place the KOH solution, ethanol, and 10 mL of ether in the reaction flask (distillation pot). Heat to 65°C using a water bath (never direct heat).

  • Addition: Dissolve Diazald (5.0 g) in ether (45 mL). Add this solution to the dropping funnel.

  • Distillation: Slowly add the Diazald solution to the hot caustic pot over 20 minutes. The rate of distillation should match the rate of addition.

    • Observation: A bright yellow gas (diazomethane) and ether co-distill into the receiver.[1][5]

  • Completion: When the dropping funnel is empty, add 10 mL of pure ether and continue distilling until the distillate is colorless.

  • Yield: Approx. 300-400 mL of ~0.3M to 0.4M diazomethane in ether.

Protocol B: Analytical Validation (Titration)

Requirement: Must be performed immediately after generation to determine precise concentration.

  • Standard: Weigh 122 mg (1.0 mmol) of Benzoic Acid into a clean vial.

  • Dissolution: Dissolve in 10 mL of absolute ether.

  • Reaction: Add the generated diazomethane solution (approx. 1-3 mL) to the benzoic acid until the yellow color just persists.

    • Logic: The yellow color indicates excess diazomethane (all acid has been methylated).

  • Quench: Wait 5 minutes, then add 20 mL of water to quench excess diazomethane.

  • Back-Titration: Add phenolphthalein indicator. Titrate the unreacted benzoic acid (if any) or simply rely on the "faint yellow endpoint" method for rough molarity.

    • Precise Method: Use an excess of benzoic acid (accurately weighed), react, and back-titrate the remaining acid with standardized 0.1 N NaOH.

    • Calculation:

      
      .
      
Protocol C: Continuous Flow Synthesis (Modern Drug Dev)

Best for: Large scale, high safety, or immediate consumption (telescoped reaction).

Concept: Diazomethane is generated in a coil reactor and immediately separated or reacted, minimizing the active inventory of explosive material to <100 mg at any time.

Equipment:

  • Dual Syringe Pump System (e.g., Vapourtec, Syrris).

  • PFA Coil Reactor (10 mL volume).

  • Membrane Separator (Zaiput) OR T-mixer for direct substrate addition.

FlowChemistry FeedA Feed A: Diazald/Liquizald in DMSO/Ether Mixer T-Mixer (Mixing Zone) FeedA->Mixer FeedB Feed B: KOH (aq) + MeOH FeedB->Mixer Reactor PFA Coil Reactor (60°C, Residence Time: 2-5 min) Mixer->Reactor Separator Membrane Separator (Zaiput) Reactor->Separator Aqueous Waste (Tosylate/KOH) Separator->Aqueous Organic Anhydrous Diazomethane in Ether Separator->Organic Substrate Substrate Addition (Telescoped Reaction) Organic->Substrate

Figure 2: Continuous flow setup for on-demand diazomethane generation. The membrane separator allows extraction of the anhydrous organic layer containing the reagent.

Flow Procedure:

  • Solution A: Diazald (1 M) in DMSO/Diethyl Ether (1:1).

  • Solution B: KOH (5 M) in Water/MeOH (1:1).

  • Conditions: Pump both streams at 1:1 ratio into a T-mixer.

  • Reaction: Pass through a 10 mL PFA coil maintained at 60°C. Residence time: ~4 minutes.

  • Separation: Direct the output to a membrane separator (hydrophobic membrane). The aqueous waste (tosylate) is rejected; the organic stream (diazomethane) flows to the next reactor or collection vial.

Part 5: References

  • Org. Synth. 1956, 36, 16. Diazomethane.[1] Source: Organic Syntheses. [Link]

  • Org. Synth. 1973, 53, 35. N-Methyl-N-nitroso-p-toluenesulfonamide. Source: Organic Syntheses. [Link]

  • Acs, M. et al. (2024). Liquizald: Thermally Stable N-Nitrosamine Precursor for Diazomethane. Source: ACS Publications. [Link]

  • University of Illinois Division of Research Safety. Diazomethane Safety Guide. Source: DRS Illinois. [Link]

  • Proctor, L. D. et al. Continuous Process for the Synthesis of Diazomethane. Source: US Patent 5817778.[1]

Sources

Application Note: Photochemical C-H Functionalization via N-Nitrosamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-nitrosamides as versatile precursors for nitrogen-centered radicals (amidyl radicals) in organic synthesis. Unlike traditional Hofmann-Löffler-Freytag (HLF) reactions that require harsh acidic and thermal conditions, N-nitrosamides undergo facile N–N bond homolysis under mild photochemical conditions (UV or visible light). This generates an amidyl radical capable of executing a 1,5-Hydrogen Atom Transfer (HAT) , enabling the functionalization of remote, unactivated C(sp³)–H bonds.

This document provides a validated workflow for the synthesis of N-nitrosamide precursors, their photochemical activation, and the subsequent isolation of C-H functionalized products (typically oximes or halides).

Mechanistic Insight & Causality

The utility of N-nitrosamides lies in their weak N–N bond (bond dissociation energy ~ 25-30 kcal/mol), which is significantly lower than the N–H bond of the parent amide.

The "Self-Validating" Radical Cycle

The reaction is driven by the entropy gain from the release of nitric oxide (NO). The process is self-validating because the N-nitrosamide precursor is typically colored (yellow/orange due to the


 transition of the nitroso group), while the products are often colorless. The disappearance of color serves as a primary visual endpoint.
Pathway Visualization

The following diagram illustrates the photon-gated radical cascade.

G Precursor N-Nitrosamide (Yellow/Orange) Light (365-450 nm) Precursor->Light AmidylRad Amidyl Radical (N-Centered) Light->AmidylRad Homolysis NO_Gas NO• Gas Light->NO_Gas Release HAT 1,5-HAT (Transition State) AmidylRad->HAT Intramolecular Recomb Radical Recombination NO_Gas->Recomb Cage Rebound CRadical C-Centered Radical HAT->CRadical H-Abstraction CRadical->Recomb NitrosoInt C-Nitroso Intermediate Recomb->NitrosoInt Product Product (Oxime/Halide) NitrosoInt->Product Tautomerization

Figure 1: Mechanistic pathway of N-nitrosamide photolysis leading to remote C-H functionalization.

Comparative Analysis: N-Nitrosamides vs. Alternatives

The choice of N-nitrosamides over other radical precursors is dictated by specific synthetic needs.

FeatureN-NitrosamidesN-Halosuccinimides (NXS)N-Haloamides
Radical Source N-NO HomolysisN-X HomolysisN-X Homolysis
Activation Visible Light / Mild UVUV / Thermal / InitiatorUV / Thermal
Byproduct NO (Gas)SuccinimideAmide
Oxidation State NeutralOxidativeOxidative
Primary Utility Remote C-H Oximation C-H HalogenationC-H Halogenation
Stability Low (Cold storage req.)High (Shelf-stable)Moderate

Experimental Protocols

Safety Warning (Critical)

Hazard: N-Nitroso compounds are potential carcinogens.[1][2][3][4]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste: Quench all reaction mixtures with Vitamin C (Ascorbic acid) or sulfamic acid solutions before disposal to destroy residual nitroso species.

Protocol A: Synthesis of N-Nitrosamides (The TBN Method)

Unlike commercially available reagents, N-nitrosamides are often prepared in situ or immediately prior to use due to thermal instability.

Reagents:

  • Secondary Amide substrate (1.0 equiv)

  • tert-Butyl Nitrite (TBN) (2.0 - 3.0 equiv) (90% purity)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (10 mol%) - Optional, accelerates reaction.

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the secondary amide (1.0 mmol) in anhydrous MeCN (5 mL).

  • Nitrosation: Add tert-butyl nitrite (3.0 mmol) dropwise via syringe at 0°C (ice bath).

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–12 hours.

    • Checkpoint: Monitor by TLC. The N-nitrosamide is typically less polar than the parent amide.

  • Workup:

    • Concentrate the mixture under reduced pressure at low temperature (<30°C). Do not heat.

    • Rapid filtration through a short pad of silica gel (eluting with DCM) is usually sufficient to remove excess TBN.

  • Storage: Use immediately or store at -20°C under argon.

Protocol B: Photochemical Remote C-H Oximation

This protocol targets the


-carbon (relative to nitrogen) via 1,5-HAT.

Reagents:

  • N-Nitrosamide precursor (0.5 mmol)

  • Solvent: Benzene or Trifluorotoluene (PhCF₃) (0.1 M)

  • Light Source: 390–450 nm LEDs (Blue/Violet)

Step-by-Step:

  • Preparation: Dissolve the N-nitrosamide (0.5 mmol) in degassed PhCF₃ (5 mL) in a quartz or borosilicate glass tube.

    • Expert Tip: Oxygen quenches the excited states and radicals. Sparge the solvent with Argon for 15 minutes prior to addition.

  • Irradiation: Place the reaction vessel 2–5 cm from the LED light source.

    • Cooling: Use a fan to maintain the reaction temperature near ambient (20–25°C). Thermal activation can lead to non-specific decomposition.

  • Monitoring: Irradiate for 1–4 hours.

    • Visual Endpoint: The yellow solution will turn colorless or pale.

    • Chemical Endpoint:[3][5] TLC indicates consumption of the nitrosamide.

  • Isolation:

    • Evaporate the solvent.

    • Purify via flash column chromatography.

    • Note: The immediate product is the C-nitroso compound, which tautomerizes to the oxime . If the oxime is unstable, it can be hydrolyzed to the ketone using aqueous HCl during workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Color persists) Light source mismatchEnsure LED emission overlaps with N-NO absorption (

nm).
Complex Mixture (Decomposition) Thermal background reactionImprove cooling (fan/water bath). N-N bond is heat-sensitive.
Low Yield of Oxime Oxygen quenchingIncrease degassing time (Argon sparging).
Parent Amide Recovery DenitrosationSolvent may be "wet" or acidic. Use anhydrous solvents and add solid NaHCO₃ buffer.

References

  • Chow, Y. L. (1973). Nitrosamine Photochemistry: Reactions of Aminium Radicals. Accounts of Chemical Research, 6(10), 354–360.

  • Sureshbabu, P., et al. (2024). N-Nitrosamide chemistry: Synthesis and applications in organic transformations. ResearchGate.[6][7]

  • Loeppky, R. N., & Outram, J. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057.[8]

  • Occupational Safety and Health Administration (OSHA). (n.d.). N-Nitroso Compounds in Industry. Hazard Information Bulletins.

Sources

Application Note: Photochemical Cleavage and Utilization of N-Nitrosamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the photochemical behavior of N-nitrosamides (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), a class of compounds distinct from their more stable N-nitrosamine counterparts.[1] While often viewed merely as carcinogenic intermediates, N-nitrosamides possess unique photochemical utility. Upon excitation, they undergo N-N bond homolysis to generate amidyl radicals  and nitric oxide (NO) .

This application note serves two distinct research tracks:

  • Pharmacology: Utilizing N-nitrosamides as photo-triggered NO donors for vasodilation and signaling studies.

  • Synthetic Chemistry: Harnessing the amidyl radical for remote intramolecular Hydrogen Atom Transfer (HAT), a powerful tool for activating unreactive C-H bonds (

    
    -carbon functionalization).
    

Mechanistic Foundation

Understanding the photophysics is a prerequisite for experimental design. Unlike thermal decomposition, which often leads to diazo ester formation via heterolytic pathways, photolysis is dominated by homolytic cleavage.

The Excitation Pathway

N-nitrosamides exhibit two primary absorption bands:

  • 
     transition:  High energy (
    
    
    
    nm,
    
    
    M
    
    
    cm
    
    
    ).
  • 
     transition:  Lower energy, forbidden transition (
    
    
    
    nm,
    
    
    M
    
    
    cm
    
    
    ).

Targeting the


 band (365–400 nm) is preferred for selective cleavage of the N-N bond without degrading the organic scaffold.
The Cage Effect & Radical Fate

Upon photon absorption, the molecule enters the excited singlet state (


) and undergoes rapid intersystem crossing or direct dissociation.
  • Homolysis: The N-N bond breaks, creating a singlet radical pair: an amidyl radical (

    
    ) and nitric oxide (
    
    
    
    ).
  • The Solvent Cage: In viscous solvents, the radical pair is trapped. They often recombine to regenerate the starting material, lowering the quantum yield (

    
    ).
    
  • Escape & Reaction: If the radicals escape the solvent cage:

    • NO diffuses (biological signal).

    • Amidyl Radical engages in Hydrogen Abstraction (HAT).[2] If the alkyl chain (

      
      ) is long enough (butyl or longer), the radical bends back to abstract a hydrogen from the 
      
      
      
      -carbon, leading to remote functionalization (The Chow Reaction).
Pathway Visualization

The following diagram maps the competing pathways of recombination versus productive chemistry.

Mechanism Start N-Nitrosamide (Ground State) Excited Excited State (n -> pi*) Start->Excited hν (350-400 nm) Cage Solvent Cage [Amidyl Radical + NO] Excited->Cage N-N Homolysis Recomb Recombination (Low Quantum Yield) Cage->Recomb Viscous Solvent Escape Radical Escape Cage->Escape Diffusion Recomb->Start NO_Release NO Release (Bio-signaling) Escape->NO_Release HAT Intramolecular HAT (Delta-C Functionalization) Escape->HAT Synthetic Pathway

Figure 1: Mechanistic divergence of N-nitrosamide photolysis. Cage escape is the rate-determining step for productive chemistry.

Experimental Protocols

Protocol A: Quantitative Photolysis for NO Release

Objective: Determine the rate of NO release for pharmacological evaluation. Scope: Applicable to PBS buffer solutions and cell culture media.

Materials:

  • Light Source: 365 nm LED array (approx. 10 mW/cm²).

  • Detector: Chemiluminescence NO Analyzer (e.g., Sievers) or Griess Reagent Kit.

  • Vessel: Quartz cuvette (1 cm path length), gas-tight with septum.

Step-by-Step Workflow:

  • Preparation: Dissolve N-nitrosamide in DMSO to create a 10 mM stock solution.

  • Dilution: Dilute to 50

    
    M in PBS (pH 7.4). Note: Avoid alkaline pH (>8.0) as N-nitrosamides are unstable and hydrolyze thermally in base.
    
  • Deoxygenation (Critical): Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet states (if accessible) and reacts with NO to form nitrite (

    
    ), confounding measurement.
    
  • Irradiation: Irradiate the sample in 30-second intervals.

  • Quantification:

    • Method 1 (Direct): Inject headspace gas into the Chemiluminescence analyzer.

    • Method 2 (Indirect): Add Griess reagent to the liquid aliquot. Measure absorbance at 540 nm.

  • Data Processing: Plot [NO] vs. Time. Calculate the half-life (

    
    ) and Quantum Yield (
    
    
    
    ) using ferrioxalate actinometry as the standard.
Protocol B: Preparative Scale Synthesis (Remote Functionalization)

Objective: Utilize the amidyl radical for C-H activation (The Chow Reaction). Scope: Organic synthesis intermediates.

Materials:

  • Solvent: Benzene (historical standard) or Trifluorotoluene (modern, safer alternative). Solvent must be non-hydrogen donating to prevent intermolecular quenching.

  • Acid Additive: Trifluoroacetic acid (TFA) or HCl (catalytic amount).

  • Light Source: 450W Medium Pressure Hg Lamp with Pyrex filter (cutoff < 290 nm).

Step-by-Step Workflow:

  • Solution Setup: Dissolve N-nitrosamide (1.0 eq) in Trifluorotoluene (0.1 M).

  • Acidification: Add 1.05 eq of acid. Role of Acid: Protonates the radical intermediates or prevents side reactions of the amide product.

  • Sparging: Degas with Nitrogen for 30 minutes.

  • Irradiation: Photolyze at

    
    C. Cooling is essential to suppress thermal degradation. Monitor by TLC (disappearance of the yellow nitroso spot).
    
  • Workup: Evaporate solvent. The product is often the

    
    -nitroso dimer or the oxime tautomer.
    
  • Purification: Flash chromatography on silica gel.

Data Analysis & Optimization

Solvent Effects on Quantum Yield

The "Cage Effect" significantly alters efficiency. Use the table below to select the optimal solvent based on viscosity (


).
SolventViscosity (

, cP)
Cage RecombinationEst. Quantum Yield (

)
Application
Hexane 0.29LowHigh (~0.4 - 0.6)Synthesis
Water/PBS 0.89ModerateMedium (~0.1 - 0.3)Biology
Ethylene Glycol 16.1Very HighLow (< 0.05)Radical Trap Studies
Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_expt Irradiation Phase cluster_analysis Analysis Phase Step1 Dissolve N-Nitrosamide (Avoid Alkaline pH) Step2 Deoxygenation (Argon Sparge / Freeze-Pump-Thaw) Step1->Step2 Step3 Irradiation Source (365 nm LED or Hg Lamp) Step2->Step3 Step4 Temp Control (Keep < 10°C) Step3->Step4 Step5 Chemiluminescence (NO) Step4->Step5 Gas Phase Step6 HPLC/NMR (Organics) Step4->Step6 Liquid Phase

Figure 2: Standard Operating Procedure for N-nitrosamide photolysis.

Safety & Handling (The "Red Box")

CRITICAL WARNING: N-nitrosamides are potent carcinogens and mutagens.[3] They are generally less thermally stable than nitrosamines.

  • Containment: All weighing and solution preparation must occur in a Class II Biological Safety Cabinet (BSC) or a dedicated fume hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm min thickness) are mandatory. N-nitrosamides can penetrate standard latex.

  • Deactivation: Do not dispose of untreated solutions. Deactivate excess N-nitrosamides by adding a solution of Sulfamic Acid or Aluminum-Nickel alloy in NaOH (chemical reduction to hydrazine/amine) before disposal.

  • Light Sensitivity: Store solids in amber vials at -20°C. Ambient light can trigger slow decomposition and pressure buildup (NO gas) in sealed vials.

References

  • Chow, Y. L. (1973). Photochemistry of Nitroso Compounds in Solution. Accounts of Chemical Research. Link (Seminal work on the mechanism and synthetic utility).

  • Chow, Y. L., & Colon, C. J. (1967).[4] Photochemistry of Nitroso Compounds in Solution. VI. Photolysis of N-Nitrosamides in Acidic Media. Canadian Journal of Chemistry.[2][4] Link (Detailed study on acid-catalyzed pathways).

  • Ghogare, A. A., & Greer, A. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. Chemical Reviews. Link (Contextualizes modern radical photochemistry).

  • Mitch, W. A., et al. (2003). N-Nitrosodimethylamine (NDMA) as a Drinking Water Contaminant: A Review. Environmental Engineering Science. Link (Provides data on quantum yields and environmental degradation, applicable to stability studies).

  • National Toxicology Program. (2016). Report on Carcinogens, Fifteenth Edition: N-Nitrosamines.Link (Authoritative safety and handling protocols).

Sources

Troubleshooting & Optimization

Technical Support Hub: N-Naphthalen-1-yl-N-phenylnitrous Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in


-Nitrosation of 

-Phenyl-1-naphthylamine Target Molecule:

-nitroso-

-phenyl-1-naphthylamine (Synonym:

-naphthalen-1-yl-

-phenylnitrous amide) CAS Registry Number: 6357-88-6

Module 1: Diagnostic Hub (The "Yield Killers")

Before altering your protocol, identify which of the three "Yield Killers" is affecting your synthesis. This reaction is not a simple addition; it is a competition between kinetic control (


-nitrosation) and thermodynamic stability (Rearrangement).
SymptomDiagnosisRoot Cause
Product is Green/Blue Fischer-Hepp Rearrangement Critical Error: Use of HCl or HBr. Strong halide acids catalyze the migration of the

group from the nitrogen to the para-position of the phenyl ring, forming

-nitroso compounds (often green/blue in solution).
Low Conversion (<40%) Phase Transfer Failure Solubility Mismatch: The starting material (

-phenyl-1-naphthylamine) is highly lipophilic (

). Aqueous nitrite cannot attack the amine effectively if the amine is precipitated or oiled out.
Tar/Oil Formation Thermal/Photolytic Decay Instability: The

bond is weak (

kcal/mol). Exposure to light or temperatures

during workup causes radical cleavage and polymerization.

Module 2: The Optimized Protocol

Objective: Maximize Kinetic Product (


-Nitroso) while suppressing Thermodynamic Rearrangement.
Reagents & Setup
  • Substrate:

    
    -Phenyl-1-naphthylamine (1.0 eq)
    
  • Nitrosating Agent: Sodium Nitrite (

    
    , 1.2 – 1.5 eq)
    
  • Solvent System: Glacial Acetic Acid (AcOH) : Ethanol (1:1 v/v). Crucial for solubility.

  • Catalyst: The AcOH serves as the acid source. DO NOT USE HCl.

  • Environment: Amber glassware (or foil-wrapped) to exclude light. Ice bath (

    
    ).
    
Step-by-Step Workflow
  • Solubilization (The Homogeneity Check):

    • Dissolve the amine in the AcOH/Ethanol mixture. Ensure the solution is clear before proceeding. If the amine is not fully dissolved, the reaction will occur only at the interface, leading to low yield.

    • Why: The naphthyl group is bulky and hydrophobic. Standard aqueous acid protocols fail here.

  • Nitrosation (Kinetic Control):

    • Cool the solution to

      
      .
      
    • Add

      
       as a saturated aqueous solution dropwise over 20 minutes.
      
    • Technical Note: Rapid addition generates a spike in

      
       gas (brown fumes), losing stoichiometry. Slow addition maintains a steady concentration of the active nitrosating species (
      
      
      
      or
      
      
      ).
  • Monitoring:

    • Stir at

      
       for 1–2 hours. Monitor via TLC (silica; Hexane/EtOAc).
      
    • Stop Condition: Stop immediately upon consumption of starting material. Extended stirring allows acid-catalyzed denitrosation (reversion).

  • Quenching & Workup (Stabilization):

    • Pour reaction mixture into ice-cold water (5x volume). The product should precipitate as a solid or heavy oil.

    • Extract immediately with Dichloromethane (DCM).

    • Wash:

      
       Cold Water, 
      
      
      
      Cold Sat.
      
      
      (to remove AcOH).
    • Warning: Residual acid in the crude oil accelerates decomposition. Neutralization is mandatory.

  • Isolation:

    • Dry over

      
      , filter, and concentrate on a rotary evaporator.
      
    • Bath Temp:

      
      . Vacuum:  High.
      
    • Storage: Store at

      
       in the dark.
      

Module 3: Troubleshooting FAQs

Q1: I used HCl as the acid source and my yield is 10%. What happened? A: You triggered the Fischer-Hepp Rearrangement . In the presence of HCl, the


-nitroso group becomes protonated and migrates to the para-carbon of the phenyl ring.[1] This is irreversible.
  • Fix: Switch to Acetic Acid or Sulfuric Acid. The rearrangement mechanism is specifically catalyzed by halide ions (

    
    , 
    
    
    
    ) which act as nucleophilic shuttles for the
    
    
    group.

Q2: My product decomposes on the rotary evaporator. How do I remove the solvent? A:


-nitroso diarylamines are thermally labile. If your water bath is 

, you are thermally cleaving the

bond.
  • Fix: Use a high-vacuum pump to allow evaporation at lower temperatures (

    
    ). If the product is an oil, avoid "drying it to death"—traces of solvent are better than a decomposed tar.
    

Q3: The reaction stalls at 60% conversion. Should I add more acid? A: Likely not. Adding more acid shifts the equilibrium toward the protonated amine (


), which is unreactive toward the nitrosonium ion.
  • Fix: Check the pH.[2] The optimum window is pH 3.0–4.0. If too acidic (pH < 2), buffer with sodium acetate. If too basic,

    
     species won't form.
    

Q4: Can I use organic nitrites (e.g., tert-butyl nitrite) instead? A: Yes, and this is often superior for bulky amines like yours.

  • Method: Reflux the amine with tert-butyl nitrite (TBN) in mild solvent (CHCl3 or THF). This avoids the aqueous phase entirely and often suppresses rearrangement. However, TBN is more expensive.

Module 4: Mechanistic Visualization

The following diagram illustrates the critical bifurcation point between the desired synthesis and the parasitic rearrangement.

NitrosationPathways Start N-Phenyl-1-naphthylamine (Starting Material) Intermediate Amine-NO+ Complex Start->Intermediate Nucleophilic Attack Reagent NaNO2 + Acid (NO+ Source) Reagent->Intermediate Target N-Nitroso-N-phenyl-1-naphthylamine (TARGET PRODUCT) Intermediate->Target Kinetic Control (Low Temp, No Halides) Target->Start Acid Hydrolysis (Reversible) Rearrangement Fischer-Hepp Rearrangement (Parasitic Reaction) Target->Rearrangement HCl / Heat / HBr C_Nitroso p-Nitroso-N-phenyl-1-naphthylamine (C-Nitroso Impurity) Rearrangement->C_Nitroso Thermodynamic Sink

Figure 1: Reaction pathway competition. Note that the presence of HCl opens the pathway to the thermodynamic C-nitroso impurity (Red), whereas kinetic conditions favor the N-nitroso target (Green).

References

  • Fischer-Hepp Rearrangement Mechanism: Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. (Definitive text on the kinetics of rearrangement vs. N-nitrosation).

  • Synthesis of N-Nitroso Compounds (General Protocols): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for N-nitrosation of secondary amines using Sodium Nitrite/Acid).

  • Safety & Stability of N-Phenyl-1-naphthylamine Derivatives: National Toxicology Program (NTP).[3] Testing Status of N-Phenyl-1-naphthylamine. (Provides data on stability, lipophilicity, and handling).

  • Kinetic Studies on Nitrosation: Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, Kinetics, and In Vivo Occurrence. Toxicology and Applied Pharmacology. (Explains the pH dependence and optimum pH 3.4 rule).

Sources

Technical Support Center: N-Nitrosamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Synthesis Support Hub. Topic: Side Reactions & Stability in N-Nitrosamide Synthesis Ticket ID: NNO-SYNTH-001 Assigned Specialist: Senior Application Scientist

⚠️ CRITICAL SAFETY BRIEFING (Read Before Proceeding)

N-Nitrosamides are NOT N-Nitrosamines. While N-nitrosamines (e.g., NDMA) are stable environmental contaminants requiring metabolic activation to be carcinogenic, N-nitrosamides (e.g., N-nitroso-N-methylurea, N-nitrosoamides) are chemically unstable, direct-acting mutagens .

  • Explosion Hazard: Many N-nitrosamides decompose explosively upon heating or shock.

  • Toxicity: They alkylate DNA directly without enzymatic activation.

  • Containment: All work must be performed in a functioning fume hood with blast shields. Decontaminate glassware with 10% NaOH (destroys N-nitrosamides via base-catalyzed decomposition).

Module 1: The "Disappearing Product" (Stability & Decomposition)

User Query: "I successfully synthesized my N-nitrosamide, but after rotovaping at 40°C, the yellow oil turned colorless and bubbled. The NMR shows an ester. What happened?"

Technical Diagnosis: You encountered Thermal Rearrangement/Decomposition . Unlike nitrosamines, the electron-withdrawing carbonyl group in N-nitrosamides destabilizes the N-N bond. At elevated temperatures (often >20°C), they rearrange to diazo esters, which then decompose into nitrogen gas and esters/carboxylic acids.

The Mechanism (Why it happens): The carbonyl oxygen assists in the migration of the nitroso oxygen, leading to a diazo intermediate. This is the basis of their utility (e.g., diazomethane generation) but the bane of their isolation.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Bubbling during concentration Thermal decomposition to

Never heat >0-10°C. Evaporate solvents under high vacuum at 0°C. Do not distill.
Color change (Yellow

Clear)
Loss of Nitroso chromophoreMonitor reaction by TLC/NMR immediately. Store product at -20°C or use immediately.
Solid turned to liquid Melting point depression via impuritiesRecrystallize from cold ether/pentane. Avoid prolonged handling.

Visualization: The Decomposition Pathway

Decomposition cluster_legend Pathway Logic Amide N-Nitrosamide (Unstable Precursor) Diazo Diazo Ester (Transient) Amide->Diazo Heat / Base Carbocation Carbocation + N2 (Irreversible Loss) Diazo->Carbocation -N2 (Bubbling) Ester Ester/Acid (Decomposition Product) Carbocation->Ester Nucleophilic Attack Warning Note: This pathway is exploited for diazomethane synthesis but ruins isolation.

Caption: Figure 1. Thermal instability pathway of N-nitrosamides leading to nitrogen evolution and ester formation.

Module 2: "Nothing Happened" (Reactivity & Denitrosation)

User Query: "I used NaNO2 and HCl, but I mostly recovered starting material. The reaction turned orange but faded."

Technical Diagnosis: This is likely Acid-Catalyzed Denitrosation or Insufficient Electrophilicity .

  • Reversibility: The nitrosation of amides is reversible.[1] In strong acid, the N-nitrosamide can be protonated and lose

    
    , reverting to the amide.
    
  • Nucleophilicity: Amides are poor nucleophiles compared to amines. Standard aqueous

    
     often fails because the water competes with the amide for the nitroso cation (
    
    
    
    ).

Troubleshooting Protocol:

ParameterOptimization Strategy
Solvent System Switch to anhydrous conditions . Use Acetic Anhydride (

) + Acetic Acid (

). The active species becomes acetyl nitrite (

), a powerful nitrosating agent.
Reagent Choice Use Nitrosyl Chloride (NOCl) or Dinitrogen Tetroxide (

)
in

for difficult substrates.
Temperature Keep between -10°C and 0°C. Too cold = slow kinetics; Too hot = decomposition.

Self-Validating Check:

  • TLC: N-nitrosamides are less polar than their parent amides (move higher on silica).

  • Color: A distinct yellow/orange color must persist. If it fades to colorless, the

    
     source is depleted or the product hydrolyzed.
    
Module 3: Regioselectivity (The "Wrong Isomer" Problem)

User Query: "My substrate has an electron-rich aromatic ring. I'm seeing multiple spots on TLC."

Technical Diagnosis: You are experiencing Competitive C-Nitrosation . The nitroso cation (


) is a potent electrophile and will attack activated aromatic rings (ortho/para positions) or active methylene groups (

-carbon) in competition with the amide nitrogen.

Decision Matrix:

Substrate FeatureRiskPrevention Strategy
Phenols / Anilines High (C-nitrosation)Protect phenols as esters/ethers. Do not use free anilines.
Activated

-protons
Moderate (Oximino formation)Avoid strong bases. Use neutral nitrosating agents like tert-Butyl Nitrite (TBN) in acetonitrile.
Steric Hinderance Low YieldIncrease reaction time; use

(small electrophile).
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The Classical Method (Sodium Nitrite/Anhydride)

Best for: Simple alkyl amides, ureas, carbamates.

  • Dissolution: Dissolve amide (10 mmol) in a mixture of Acetic Acid (10 mL) and Acetic Anhydride (20 mL). Cool to 0°C.

  • Addition: Add granular

    
     (15-20 mmol) slowly over 1 hour. Note: Fumes of 
    
    
    
    will evolve; requires vigorous venting.
  • Incubation: Stir at 0°C for 2-4 hours. The solution should turn deep yellow/orange.

  • Quench: Pour onto crushed ice/water (50g). Stir for 10 min to hydrolyze excess anhydride.

  • Extraction: Extract immediately with cold ether or dichloromethane (

    
     mL).
    
  • Wash: Wash organic layer with cold saturated

    
     (until neutral) and brine.
    
  • Drying: Dry over anhydrous

    
     at 0°C. Filter and concentrate without heat.
    
Protocol B: The Modern "Green" Method (tert-Butyl Nitrite - TBN)

Best for: Sensitive substrates, avoiding strong acids.

  • Setup: Dissolve amide (10 mmol) in dry Acetonitrile (

    
    ).
    
  • Reagent: Add tert-Butyl Nitrite (TBN) (1.5 - 2.0 equiv).

  • Conditions: Stir at room temperature (if stable) or 0°C.

  • Monitoring: Reaction is often cleaner; TBN byproduct is t-butanol (easy to remove).

  • Workup: Evaporate solvent under reduced pressure.

Visualization: Decision Workflow

Workflow Start Start: Amide Substrate CheckRing Contains Activated Aromatic Ring? Start->CheckRing CheckAcid Acid Sensitive? CheckRing->CheckAcid No TBN_Method Protocol B: tert-Butyl Nitrite (TBN) (Neutral/Mild) CheckRing->TBN_Method Yes (Avoid C-Nitrosation) CheckAcid->TBN_Method Yes Classic_Method Protocol A: NaNO2 / Ac2O / AcOH (Strong Electrophile) CheckAcid->Classic_Method No (Robust) Purification Purification: Cold Extraction ONLY NO Distillation TBN_Method->Purification Classic_Method->Purification

Caption: Figure 2. Selection logic for N-nitrosamide synthesis protocols based on substrate sensitivity.

References
  • White, E. H. (1955). "The Chemistry of N-Alkyl-N-nitrosoamides. I. Methods of Preparation." Journal of the American Chemical Society.

  • Chow, Y. L. (1973). "Nitrosamine Chemistry: Reactions of N-Nitrosamines and N-Nitrosamides." Accounts of Chemical Research.

  • National Institutes of Health (NIH). "N-Nitrosamides - Substance Profile." PubChem.

  • Zhang, J., et al. (2013).[2] "Mild, Iodide-Catalyzed Synthesis of N-Nitrosamines." The Journal of Organic Chemistry.

  • National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

Sources

purification techniques for N-naphthalen-1-yl-N-phenylnitrous amide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Naphthalen-1-yl-N-phenylnitrous Amide

Executive Summary & Compound Identification

Compound Name: N-Naphthalen-1-yl-N-phenylnitrous amide Scientific IUPAC Name: N-Nitroso-N-phenyl-1-naphthylamine CAS Number: 13672-23-6 (Generic for N-nitroso-N-phenyl-naphthylamine isomers; specific isomer verification required) or related to parent amine CAS 90-30-2. Chemical Structure: C₁₀H₇–N(NO)–C₆H₅ Primary Application: Polymerization inhibitor, radical scavenger, and intermediate in organic synthesis.

Critical Safety Warning: This compound is an N-nitrosamine . Many members of this class are potent carcinogens and photosensitive. All purification procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles). Avoid exposure to direct light during purification to prevent photolytic decomposition.

Purification Workflow

The primary challenge in purifying this compound is separating the neutral N-nitroso product from the basic unreacted parent amine (N-phenyl-1-naphthylamine) without causing thermal decomposition or rearrangement (Fischer-Hepp rearrangement).

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Parent Amine) Dissolve Dissolution Solvent: Diethyl Ether or DCM Start->Dissolve AcidWash Acid Extraction (Critical) Wash with 2M HCl (0-5°C) Dissolve->AcidWash Remove Amine PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Layer (Contains Parent Amine HCl Salt) PhaseSep->Aqueous Discard/Recover Amine Organic Organic Layer (Contains Neutral N-Nitroso Product) PhaseSep->Organic WashNeut Neutralization Wash Water then NaHCO3 Organic->WashNeut Dry Drying & Concentration MgSO4 -> Rotovap (<30°C) WashNeut->Dry Recryst Recrystallization Solvent: Ethanol or Methanol Dry->Recryst Final Pure Crystaline Product (Yellow/Brown Solid) Recryst->Final

Caption: Figure 1. Selective extraction and crystallization workflow for N-nitroso-N-phenyl-1-naphthylamine.

Detailed Protocols

Method A: Acid-Base Extraction (Primary Purification)

This method exploits the basicity difference. The parent amine is basic (


), while the N-nitroso derivative is neutral.
  • Dissolution: Dissolve the crude brown solid in Diethyl Ether or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with cold 2M HCl (1:1 volume ratio).

    • Mechanism:[1] The HCl protonates the unreacted N-phenyl-1-naphthylamine, rendering it water-soluble. The N-nitroso product remains in the organic layer.

    • Caution: Keep the mixture cool. Heat or strong acid can catalyze the Fischer-Hepp rearrangement, moving the nitroso group to the aromatic ring (turning the solution green).

  • Neutralization: Wash the organic layer with distilled water, followed by saturated Sodium Bicarbonate (NaHCO₃) to remove trace acid.

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ . Filter and evaporate the solvent under reduced pressure (Rotovap).

    • Temperature Limit: Do not exceed 35°C bath temperature. N-nitrosamines are thermally unstable.

Method B: Recrystallization (Polishing)

If the product remains oily or dark after extraction, recrystallization is required.

  • Solvent: Ethanol (95%) or Methanol.

  • Procedure:

    • Dissolve the solid in the minimum amount of warm ethanol (<50°C).

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

    • Yellow to brownish crystals should form.

    • Filter and wash with cold ethanol.

Technical Data & Comparison

PropertyParent Amine (N-Phenyl-1-naphthylamine)Product (N-Nitroso Derivative)
CAS No. 90-30-213672-23-6 (Generic)
Appearance White to light brown crystalsYellow to orange/brown solid
Basicity Basic (Forms salts with HCl)Neutral (Does not form salts)
Solubility (Water) InsolubleInsoluble
Solubility (Ether) SolubleSoluble
TLC Behavior (Silica) Lower R_f (tails without base)Higher R_f (moves with solvent front)
Stability StablePhotosensitive & Thermolabile

Troubleshooting Guide (Q&A)

Q1: My product turned a deep green color during the acid wash. What happened? A: This indicates the Fischer-Hepp Rearrangement . In the presence of strong acid or excess heat, the nitroso group (


) migrates to the para-position of the phenyl ring, forming a C-nitroso compound (typically green).
  • Solution: Use dilute acid (HCl < 2M) and keep the reaction temperature below 5°C. Do not prolong the contact time with acid.

Q2: The product is an oil and won't crystallize. A: This is a common issue caused by residual solvent or impurities (often unreacted amine acting as a plasticizer).

  • Solution:

    • Ensure all solvent is removed (high vacuum for 2 hours).

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Try a mixed solvent system: Dissolve in a small amount of DCM, then add Hexane dropwise until cloudy, and refrigerate.

Q3: I see two spots on TLC after purification. A: N-nitrosamines can exist as rotamers (E/Z isomers) due to restricted rotation around the N-N bond.

  • Verification: Run the TLC in a different solvent system. If the two spots merge or maintain a constant ratio, they are likely rotamers. If one spot corresponds to the starting material (check with a co-spot), the reaction is incomplete.

Q4: How do I remove the parent amine if the acid wash failed? A: If the acid wash was insufficient, you can use Column Chromatography .

  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel.

  • Solvent: Hexane/Ethyl Acetate gradient.

  • Note: Silica is slightly acidic and may cause decomposition. Neutral Alumina is safer for nitrosamines.

Q5: Is it safe to distill this compound? A: NO. N-nitrosamines can decompose explosively or release toxic NO_x gases upon high heating. Distillation is not recommended. Rely on recrystallization or chromatography.

References

  • National Toxicology Program (NTP). (1992).[2] N-Phenyl-1-naphthylamine Physical Properties. National Institutes of Health.[2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (1992). Sampling and Analytical Methods: N-Phenyl-1-naphthylamine. Salt Lake Technical Center. Available at: [Link][2]

  • World Health Organization (WHO). (1998).[2] Concise International Chemical Assessment Document 9: N-Phenyl-1-naphthylamine. Inchem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative

The analysis of N-nitrosamines (e.g., NDMA, NDEA) and Nitrosamine Drug Substance Related Impurities (NDSRIs) is not merely a compliance checkbox; it is a critical safety assay requiring ultra-trace sensitivity (often < 30 ppb). As researchers, we face a "perfect storm" of challenges: ubiquitous background contamination, potential for in-situ formation during analysis, and severe matrix effects.

This guide moves beyond standard SOPs to address the causality of failure modes. It is designed to help you diagnose whether your signal is real, whether your background is chemical noise or contamination, and how to achieve the sub-nanogram limits of quantitation (LOQ) required by the FDA and EMA.

Decision Framework: Method Selection

Before troubleshooting, ensure your ionization technique matches your analyte's physicochemical properties. A common error is forcing ESI (Electrospray Ionization) for small, volatile nitrosamines where APCI (Atmospheric Pressure Chemical Ionization) is superior.[1]

MethodSelection Start Select Analyte Type SmallNitros Small Volatiles (NDMA, NDEA, NDPA) Start->SmallNitros ComplexNitros Complex/Large (NDSRIs, APIs) Start->ComplexNitros APCI Method A: LC-APCI-MS/MS (Preferred) SmallNitros->APCI High Sensitivity Low Matrix Effect GCMS Method C: GC-MS/MS (Headspace/Liquid) SmallNitros->GCMS If Thermally Stable ESI Method B: LC-ESI-MS/MS ComplexNitros->ESI Thermally Labile High MW Validation Validation Phase (ICH M7/Q2) APCI->Validation Check LOQ & Linearity ESI->Validation GCMS->Validation

Figure 1: Decision matrix for selecting the optimal ionization interface based on analyte properties. APCI is often the "Gold Standard" for NDMA due to reduced ion suppression.

Troubleshooting Guide (Q&A Format)

Category A: False Positives & In-Situ Formation

Q1: I am detecting NDMA in my drug product samples, but also trace levels in my blanks. Is this carryover or contamination?

Diagnosis: This is the most common failure mode. If it appears in the blank, it is likely not carryover but rather in-situ formation or systemic contamination .

  • Mechanism: Nitrosamines can form during sample preparation if the sample contains secondary amines and trace nitrites (common in excipients or water) under acidic conditions.[2]

  • Immediate Action:

    • Check Solvents: Replace Dichloromethane (DCM) or Methanol with high-grade, certified "Nitrosamine-Free" solvents.

    • Inhibitor Step: You must quench residual nitrites. Add Sulfamic Acid (approx. 50 mM) to your diluent. This acts as a nitrite scavenger, preventing the reaction

      
      .
      
    • Needle Wash: Ensure your needle wash solvent is basic (e.g., 0.1% Ammonia in MeOH) to prevent acidic nitrosation in the injector path.

Q2: My GC-MS results show high NDMA, but LC-MS shows none. Which is correct?

Diagnosis: The GC-MS result is likely a thermal artifact .

  • Causality: Ranitidine and certain other APIs are thermally unstable. In the high-temperature injector port of a GC (200°C+), the molecule can degrade to release dimethylamine (DMA) and nitro- compounds, which recombine to form NDMA instantaneously.

  • Solution: Trust the LC-MS (or LC-HRMS) data for thermally labile APIs. If you must use GC, switch to Headspace GC with lower equilibration temperatures, or validate that the injector temperature does not induce degradation.

Category B: Sensitivity & Matrix Effects[3][4][5]

Q3: I cannot reach the required LOQ (0.03 ppm) for NDMA using ESI. The signal is suppressed.

Diagnosis: NDMA is a small, hydrophilic molecule that elutes in the void volume or early in the gradient, where matrix salts and ion suppression are highest. ESI is highly susceptible to this.

  • Corrective Protocol:

    • Switch to APCI: Atmospheric Pressure Chemical Ionization relies on gas-phase ionization, which is significantly less prone to liquid-phase matrix suppression than ESI.

    • Column Choice: Switch from C18 to a Biphenyl or Fluorophenyl stationary phase. These phases offer pi-pi interactions, increasing retention for polar nitrosamines and moving them away from the suppression zone.

    • Divert Valve: Set the MS divert valve to waste for the first 1-2 minutes to prevent salts from fouling the source.

Q4: My internal standard (IS) recovery is inconsistent (< 50%).

Diagnosis: This indicates severe matrix effects or extraction inefficiency.

  • Solution:

    • Isotope Matching: You must use isotopically labeled internal standards (e.g., NDMA-d6 , NMBA-d3 ) for each specific nitrosamine. A generic IS will not compensate for the specific ionization suppression experienced by the analyte.

    • Sample Prep: Move from simple "Dilute & Shoot" to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove the matrix components causing suppression.

Experimental Protocol: Preventing In-Situ Formation

This protocol is designed to validate whether your detection is real or an artifact.

Objective: Quantify NDMA while actively inhibiting artifactual formation.

StepActionTechnical Rationale
1. Diluent Prep Prepare 50 mM Sulfamic Acid in Water/Methanol (50:50).Scavenges free nitrite ions immediately upon solvation.
2. Extraction Weigh crushed tablet powder into centrifuge tube. Add Diluent.Acidic environment is neutralized by scavenger; organic solvent precipitates proteins.
3. Agitation Vortex for 20 min; Centrifuge at 10,000 rpm for 10 min.Ensures complete release of API without thermal stress (avoid sonication if heating occurs).
4. Filtration Filter supernatant through 0.2 µm PTFE or Nylon filter.Critical: Verify filter compatibility. Some cellulose filters contain nitrate residues.
5. Analysis Inject onto LC-APCI-MS/MS.APCI provides robust ionization; MS/MS (MRM) ensures selectivity.[3]

Troubleshooting Logic Flow: High Background

Use this workflow when you detect nitrosamines in your blank or placebo samples.

ContaminationTroubleshooting Start Issue: Signal in Blank/Placebo Step1 Check Solvents & Water Start->Step1 Step2 Check Sample Prep Materials Step1->Step2 Step3 Check Instrument Carryover Step1->Step3 Action1 Replace with Fresh LC-MS Grade Solvents Step1->Action1 Action2 Test Filters & Vials (Leachables?) Step2->Action2 Action3 Run 3x Blanks Check Injector Wash Step3->Action3 Decision Signal Persists? Action1->Decision Action2->Decision Action3->Decision InSitu Suspect In-Situ Formation (Add Sulfamic Acid) Decision->InSitu Yes (in sample) SystemContam System Contamination (Clean Source/Replace Tubing) Decision->SystemContam Yes (in blank)

Figure 2: Systematic isolation of contamination sources. Differentiating between "blank contamination" (system/reagent) and "sample artifact" (in-situ formation) is crucial.

Comparison of Analytical Architectures

FeatureLC-ESI-MS/MSLC-APCI-MS/MSGC-MS/MS
Primary Target NDSRIs, Large/Non-volatile NitrosaminesSmall, Volatile Nitrosamines (NDMA, NDEA)Volatile Nitrosamines (NDMA)
Sensitivity (LOQ) Good, but prone to suppressionExcellent (Less suppression)Good (Headspace improves sensitivity)
Risk of Artifacts LowLowHigh (Thermal degradation in injector)
Matrix Tolerance Low (Requires clean extract)High (Gas phase ionization)Medium
Key Advantage Universal for complex APIsGold Standard for NDMA Orthogonal confirmation

References

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[4] Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Sciex. (2020). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Preventing In-Situ Nitrosamine Formation During Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Artifactual Nitrosamine Formation in Analytical Workflows Content Type: Troubleshooting Guide & FAQ Audience: Analytical Scientists, QC Researchers, Drug Development Professionals

Introduction: The False Positive Trap

In the trace analysis of mutagenic impurities, specifically N-nitrosamines, the "observer effect" is a critical failure mode. The very act of preparing a sample—dissolving a secondary amine drug substance in a solvent containing trace nitrites—can synthesize the impurity you are trying to detect. This phenomenon, known as in-situ nitrosation , leads to false positives, unnecessary recalls, and stalled regulatory filings.

This guide serves as a technical intervention to distinguish between process-related impurities and analytical artifacts, providing validated protocols to suppress in-situ formation.

Part 1: Troubleshooting Common Scenarios (Q&A)

Q1: I detected NDMA in my drug product, but the API manufacturing process uses no nitrosating agents. Could this be an artifact?

A: Yes, this is a classic signature of in-situ formation.

  • The Mechanism: If your API contains a secondary amine moiety (or dimethylamine impurity) and your excipients (e.g., microcrystalline cellulose, lactose) contain trace nitrites (often present at ppm levels), dissolving them together in an acidic diluent creates a "micro-reactor."

  • The Diagnostic: Perform a 15N-Nitrite Spiking Experiment (see Protocol B below). If you observe the formation of 15N-labeled NDMA, the nitrosamine is being formed during your analysis, not in the manufacturing process.

Q2: We use Methylene Chloride (DCM) for liquid-liquid extraction. Why are we seeing high variability in nitrosamine levels?

A: DCM is a high-risk solvent for nitrosamine analysis.

  • Causality: DCM acts as a reservoir for nitrosating species. It often contains trace amounts of nitrite or can degrade to form reactive chlorine species that facilitate nitrosation. Furthermore, if the extraction is not pH-controlled, the slightly acidic environment of degraded DCM accelerates the reaction between amines and adventitious nitrite.

  • Solution: Switch to less reactive solvents like methyl tert-butyl ether (MTBE) or ethyl acetate if possible. If DCM is mandatory, you must use a nitrite scavenger (e.g., sulfamic acid) in the aqueous phase prior to extraction.

Q3: Can I use Ascorbic Acid as a universal inhibitor?

A: No. While Ascorbic Acid (Vitamin C) is a potent antioxidant, it has limitations:

  • Instability: It degrades over time in solution, losing efficacy.

  • Lipid Interference: In complex matrices with high lipid content, its efficiency drops.

  • Alternative: Sulfamic Acid is often the superior choice for analytical inhibition. It reacts rapidly and irreversibly with nitrite to form nitrogen gas (

    
    ) and sulfate, permanently removing the nitrosating agent from the equation.
    

Q4: Is GC-MS more prone to in-situ formation than LC-MS?

A: Generally, yes.

  • Thermal Stress: The high temperature of the GC injection port (200°C–250°C) provides the activation energy required for rapid nitrosation if nitrite and amines co-elute or accumulate in the liner.

  • Mitigation: Use Lower injection temperatures (if possible), frequent liner changes, or switch to LC-MS/MS (APCI/ESI), which operates at significantly lower temperatures, reducing the kinetic probability of reaction.

Part 2: Experimental Protocols
Protocol A: Preparation of Sulfamic Acid Inhibitor Solution

Use this diluent for dissolving samples suspected of containing trace nitrites.

Reagents:

  • Sulfamic Acid (ACS Reagent Grade, >99.5%)

  • Water (LC-MS Grade)

Procedure:

  • Calculate Stoichiometry: The goal is a massive molar excess over potential nitrite. A 50 mM solution is standard.

  • Dissolution: Dissolve 4.85 g of Sulfamic Acid in 1000 mL of LC-MS grade water.

  • Verification: Measure pH. The solution should be acidic (pH ~1-2), which actually facilitates the reaction between sulfamic acid and nitrite (

    
    ).
    
  • Usage: Use this solution as the solvent for your sample extraction or dilution steps.

Protocol B: The "Spike-Check" Validation (15N-Nitrite)

This is the gold-standard experiment to prove in-situ formation.

Objective: Determine if nitrosamines are forming during sample preparation.

Steps:

  • Prepare Sample: Weigh your drug product/substance.

  • Spike: Add a known concentration of

    
    N-labeled Sodium Nitrite  (e.g., 5 ppm relative to sample) to the extraction solvent before adding the solvent to the sample.
    
  • Process: Extract and analyze the sample using your standard LC-MS/MS method.

  • Monitor Transitions:

    • Monitor the MRM transition for the unlabeled nitrosamine (e.g., NDMA

      
      ).
      
    • Monitor the MRM transition for the

      
      N-labeled nitrosamine (e.g., 
      
      
      
      N-NDMA
      
      
      ).
  • Interpretation:

    • Result: If you detect a peak for

      
      N-NDMA, in-situ formation is confirmed . The method is generating artifacts.[1]
      
    • Action: You must re-develop the method using Protocol A (Inhibitors).

Part 3: Data Visualization
Diagram 1: The "Micro-Reactor" Mechanism & Inhibition

This diagram illustrates how the analytical error occurs and where scavengers intervene.

NitrosamineMechanism Amine Secondary Amine (API/Impurity) Complex Reactive Complex (Nitrosating Agent) Amine->Complex Reacts Nitrite Trace Nitrite (Excipients/Water) Nitrite->Complex Reacts Acid Acidic Conditions (Diluent/DCM) Acid->Complex Catalyzes Artifact Artifactual Nitrosamine (FALSE POSITIVE) Complex->Artifact Standard Prep Scavenger Inhibitor Added (Sulfamic Acid) Complex->Scavenger Intervention SafeProduct Inert Gas (N2) + Sulfate Scavenger->SafeProduct Rapid Reaction

Caption: Mechanism of in-situ nitrosamine formation during analysis and the intervention point for nitrite scavengers.

Diagram 2: Decision Tree for Method Development

A logical flow to determine if your method requires modification.

DecisionTree Start Start: Nitrosamine Detected in Sample SpikeTest Perform 15N-Nitrite Spiking Experiment Start->SpikeTest ResultCheck Is 15N-Nitrosamine Detected? SpikeTest->ResultCheck YesPath YES: In-Situ Formation ResultCheck->YesPath Detected NoPath NO: Process Impurity ResultCheck->NoPath Not Detected Action1 Add Sulfamic Acid to Diluent YesPath->Action1 Action2 Investigate Manufacturing Root Cause NoPath->Action2 ReTest Re-Analyze Sample Action1->ReTest Final Valid Result ReTest->Final

Caption: Decision matrix for differentiating between true process impurities and analytical artifacts.

References
  • U.S. Food and Drug Administration (FDA). (2024).[2][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). The Nitrosamine Crisis: A Review of the Analytical Challenges. Journal of Pharmaceutical and Biomedical Analysis. (Contextualized from general search results on analytical challenges).
  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link][4]

  • Waters Corporation. (2024). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2023).[5] Nitrosamine Analysis: Challenges and Updated LC-MS/MS Solutions. Retrieved from [Link]

Sources

optimization of LC-MS parameters for N-nitrosamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS Parameters for N-Nitrosamide Detection Role: Senior Application Scientist Status: Active Guide

Executive Summary & Core Distinction

WARNING: Do not confuse N-Nitrosamides (e.g., N-nitrosoureas, N-nitrosocarbamates) with N-Nitrosamines (e.g., NDMA, NDEA).

While N-Nitrosamines are chemically stable and often require high-temperature APCI for detection, N-Nitrosamides are thermally and chemically labile . They act as direct alkylating agents and degrade rapidly under:

  • Heat (Source temperatures > 250°C).

  • Neutral/Alkaline pH (pH > 6.5).

  • Nucleophilic solvents (e.g., protic solvents at high temps).

Applying a standard "Sartan" nitrosamine method (high-temp APCI) to a nitrosamide will result in 100% on-column or in-source degradation , leading to false negatives. This guide focuses on the "Cold-Chain" analytical approach required for these unstable species.

Troubleshooting & Optimization (Q&A Format)

Module A: Ion Source Optimization (The Thermal Challenge)

Q: I am analyzing N-Methyl-N-nitrosourea (MNU). I see a strong signal for the parent mass in infusion, but no peak during LC-MS runs. Why?

A: You are likely witnessing In-Source Fragmentation or Thermal Degradation . Nitrosamides possess a labile N-N bond. If your desolvation temperature is too high, the molecule cleaves before detection, often losing the nitroso group (-NO, 30 Da) or degrading into an isocyanate.

Protocol: The "Thermal Ramp" Validation Instead of guessing, empirically determine the "Survival Yield" of your analyte.

  • Setup: Tee-infuse your standard (100 ng/mL) into the mobile phase flow (0.4 mL/min).

  • Experiment: Ramp the Source Temperature (ESI) or Vaporizer Temperature (APCI) from 100°C to 450°C in 50°C increments.

  • Data Analysis: Plot the intensity of the Molecular Ion

    
     vs. Temperature.
    
  • Target: Select the temperature where signal intensity is 80% of the maximum but stability is maintained. For Nitrosamides, this is often < 200°C in ESI .

Q: Should I use ESI or APCI? Literature suggests APCI for Nitrosamines. [1][2][3]

A: For Nitrosamides , start with ESI (Electrospray Ionization) .[1][2]

  • Reasoning: APCI relies on a heated vaporizer (often >300°C) to volatilize the solvent. This heat is sufficient to degrade thermally labile nitrosamides instantly.

  • The Exception: If you must use APCI (due to non-polarity), use "Cold APCI" settings (Vaporizer < 200°C) and validate linearity strictly. ESI is generally softer and preserves the molecular ion

    
    .
    
Module B: Chromatography & Mobile Phase (The Chemical Stability Challenge)

Q: My peaks are tailing significantly, and the area counts decrease over the course of a sequence. Is my column failing?

A: This is likely On-Column Degradation caused by pH mismatch or temperature. Nitrosamides decompose via base-catalyzed hydrolysis. Even a pH of 7.0 in the stagnant mobile phase within the column can trigger degradation.

Optimization Table: Mobile Phase Parameters

ParameterRecommended SettingScientific Rationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH stabilizes the N-N bond and prevents hydrolysis.
Mobile Phase B 0.1% Formic Acid in Methanol/ACNMaintain acidity in the organic phase to prevent pH shifts during gradient.
Column Temp 10°C - 25°C (Sub-ambient preferred)Heat accelerates degradation. Never exceed 30°C.
Autosampler 4°C (Mandatory)Prevent degradation while samples await injection.

Q: Which MRM transition should I use? I see a loss of 30 Da.

A: The loss of the Nitroso group ($[M+H]^+ \rightarrow [M+H-30]^+ $) is the most common transition but also the least specific (high background noise).

Strategy:

  • Primary Quantifier: Look for the loss of the alkyl group or specific skeletal fragmentation if possible.[4]

  • Qualifier: Use the

    
     transition.
    
  • Adducts: In ESI, Nitrosamides often form Ammonium adducts

    
    . If using Ammonium Formate buffer, monitor the transition from the adduct to the parent or fragment.
    

Visualizing the Workflow

Diagram 1: The "Cold-Chain" Method Development Logic

This decision tree guides you through the critical checkpoints unique to labile Nitrosamides.

MethodDev Start Start: N-Nitrosamide Method Dev Solubility Solubility Check (Avoid DMSO if possible) Start->Solubility SourceSel Source Selection (ESI vs APCI) Solubility->SourceSel TempOpt Thermal Ramp Test (Find T_max < Degradation) SourceSel->TempOpt Critical Step MobilePhase Mobile Phase pH (Must be Acidic pH < 4) TempOpt->MobilePhase ColumnTemp Column Thermostat (Set to 10-20°C) MobilePhase->ColumnTemp Validation Validation: Linearity & Recovery ColumnTemp->Validation Validation->TempOpt If Sensitivity Low Validation->MobilePhase If Peak Tailing

Caption: Analytical workflow prioritizing thermal and chemical stability. Note the feedback loops: poor sensitivity often requires re-optimizing source temperature, not just concentration.

Diagram 2: Degradation Pathways & Signal Loss

Understanding why you lose signal is crucial for troubleshooting.

Degradation Nitrosamide Intact N-Nitrosamide (Target Analyte) Heat High Source Temp (>250°C) Nitrosamide->Heat Base Neutral/Basic pH (> pH 7) Nitrosamide->Base Isocyanate Isocyanate (Degradant) Heat->Isocyanate Thermal Cleavage Diazo Diazo Species (Unstable Intermediate) Base->Diazo Hydrolysis Carbocation Alkyl Carbocation (Reactive Electrophile) Diazo->Carbocation Rapid Decay SignalLoss LOSS OF SIGNAL (False Negative) Isocyanate->SignalLoss Carbocation->SignalLoss

Caption: Mechanism of signal loss.[4][5] Unlike stable nitrosamines, nitrosamides degrade into isocyanates (thermal) or carbocations (pH), resulting in the disappearance of the parent mass.

References & Authority

The protocols defined above are synthesized from the fundamental chemistry of N-nitroso compounds and current regulatory frameworks for genotoxic impurities.

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[3] (Assessment Report). Provides the regulatory context for N-nitroso detection limits.[3]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[6] (Guidance for Industry). Distinguishes between NDSRIs and small molecule nitrosamines.[3]

  • Loeppky, R. N. Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry.[5] ACS Symposium Series. (Authoritative text on the chemical instability of Nitrosamides vs. Nitrosamines).

  • Journal of Pharmaceutical and Biomedical Analysis. Strategies for the determination of N-nitrosamines. (General methodology reference for LC-MS optimization).

Sources

stability issues with N-naphthalen-1-yl-N-phenylnitrous amide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-Naphthalen-1-yl-N-phenylnitrous amide

Status: Online Agent: Senior Application Scientist Case ID: CAS-6341-40-8[1]

Compound Identification & Core Instability Profile

User Query: I purchased "N-naphthalen-1-yl-N-phenylnitrous amide" but it is degrading in solution. What is this compound, and why is it unstable?

Technical Insight: First, let us clarify the nomenclature to ensure you are consulting the correct safety and stability data. While "nitrous amide" is a valid historical synonym, the IUPAC-standard classification for this molecule is an


-nitrosamine .[1]
  • Standard Name:

    
    -Nitroso-
    
    
    
    -phenyl-1-naphthylamine[1]
  • CAS Number: 6341-40-8[1][2][3]

  • Chemical Structure: An

    
    -nitroso group (
    
    
    
    ) bonded to the nitrogen bridging a phenyl ring and a 1-naphthyl ring.[1]

The Instability Triad: This compound suffers from three primary degradation vectors:

  • Photolytic Cleavage: The

    
     bond is weak (
    
    
    
    50-60 kcal/mol) and absorbs strongly in the UV/blue spectrum, leading to homolytic cleavage.
  • Acid-Catalyzed Rearrangement (Fischer-Hepp): In acidic media, the nitroso group migrates from the nitrogen to the aromatic ring carbon (usually para-phenyl).[1]

  • Thermal Decomposition: High heat causes the release of nitric oxide (NO) and formation of aminyl radicals.

Troubleshooting Guide: Experimental Failures

Issue A: "My sample turned green/brown and the concentration dropped after sitting on the bench."

Diagnosis: Photolytic Denitrosation


-Nitrosamines are photosensitive.[1][4][5] Ambient laboratory light (fluorescent) contains enough UV/blue energy to cleave the 

bond.
  • Mechanism: Light excitation (

    
    ) causes the homolytic fission of the 
    
    
    
    bond, generating the parent amine radical (
    
    
    -phenyl-1-naphthylaminyl) and nitric oxide (
    
    
    ). These radicals recombine to form complex degradation products (often colored).

Corrective Protocol:

  • Amber Glassware: All handling must occur in amberized glassware.[1]

  • Red Light Rule: If precise quantification is required, handle the solid and solutions under red safety lights (similar to a photography darkroom) or <500 nm cutoff filters.

  • Actinometry Check: If you observe degradation, check your solvent. Chlorinated solvents (like DCM or Chloroform) often contain trace HCl (see Issue B) or generate radicals under light that accelerate this process.

Issue B: "I see a new peak in my chromatogram after acidifying the sample."

Diagnosis: Fischer-Hepp Rearrangement This is the classic failure mode for


-nitroso-diarylamines in acidic environments.[1][6]
  • Mechanism: Protonation of the nitroso oxygen facilitates the migration of the

    
     group to the para-position of the phenyl ring. The result is a C-nitroso compound (e.g., 4-nitroso-
    
    
    
    -phenyl-1-naphthylamine), which is a distinct chemical species with different biological and physical properties.[1]

Corrective Protocol:

  • Neutral pH Maintenance: Ensure all solvents and buffers are pH

    
     7.[1]
    
  • Quench Acids: If your reaction generates acid, include a non-nucleophilic base (e.g., Sodium Bicarbonate or 2,6-Lutidine) as a scavenger.

  • Avoid HCl/HBr: These acids specifically catalyze the rearrangement via a nitrosyl halide intermediate.[1]

Issue C: "GC-MS analysis shows only the parent amine ( -phenyl-1-naphthylamine), not the nitroso compound."

Diagnosis: Thermal Artifacts (Inlet Decomposition) Gas Chromatography (GC) injectors typically operate at 200°C+. At this temperature, the


 bond cleaves instantly. You are analyzing the degradation product, not the analyte.

Corrective Protocol:

  • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the mandatory standard for thermally labile nitrosamines.[1]

  • Cold Injection: If GC is unavoidable, use a Cool-On-Column (COC) inlet, though this is rarely successful for heavy diaryl nitrosamines.[1]

  • Mobile Phase: Use neutral mobile phases (Ammonium Acetate/Water/Acetonitrile).[1] Avoid Trifluoroacetic Acid (TFA) to prevent on-column Fischer-Hepp rearrangement.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that destroy your sample.

Decomposition_Pathways cluster_legend Legend Target N-Nitroso-N-phenyl- 1-naphthylamine (Target Analyte) Light UV/Vis Light (hν) Target->Light Acid Acid (H+) (HCl/HBr) Target->Acid Heat Heat (>150°C) Target->Heat Radical Aminyl Radical + Nitric Oxide (NO) Light->Radical Homolytic Cleavage Rearranged 4-Nitroso-N-phenyl- 1-naphthylamine (C-Nitroso Isomer) Acid->Rearranged Fischer-Hepp Rearrangement Parent N-phenyl-1-naphthylamine (Parent Amine) Heat->Parent Thermal Denitrosation Radical->Parent H-abstraction key Blue: Analyte | Yellow: Environmental Stress | Red: Chemical/Thermal Stress | Green: Degradant

Caption: Figure 1. Degradation pathways of N-nitroso-N-phenyl-1-naphthylamine showing photolytic, acidic, and thermal failure modes.

Summary Data Table: Stability Parameters

ParameterStability StatusCritical ThresholdRecommendation
Light Unstable Ambient Lab LightStore in amber vials; use <500nm filters.[1]
pH Conditional Unstable at pH < 5Maintain pH 7-9.[1] Avoid HCl/HBr.
Temperature Moderate Decomposes > 100°CStore at 2-8°C. Do not use GC.[1]
Solvents Variable Avoid ChlorinatedUse Methanol, Acetonitrile, or Toluene.
Oxidation Stable Stable to Air (Solid)Keep sealed; hygroscopic nature may induce hydrolysis.[1]

Safety Warning (Genotoxicity)

CRITICAL: As an


-nitrosamine, this compound falls under the ICH M7  guidelines for mutagenic impurities.[1]
  • Hazard: Probable human carcinogen.[1][7][8]

  • Handling: Double-gloving (Nitrile), fume hood usage, and deactivation of waste using strong oxidizers (e.g., bleach/sulfuric acid mix) to destroy the nitrosamine functionality is required before disposal.

References

  • National Center for Biotechnology Information (PubChem). N-nitroso-N-phenyl-1-naphthylamine (Compound Summary). [Link][1]

  • Williams, D. L. H. The Fischer-Hepp Rearrangement.[1][9] Journal of the Chemical Society, Perkin Transactions 2.[5] [Link]

  • Chow, Y. L. Photochemistry of Nitroso Compounds.[5] Accounts of Chemical Research.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Analytical Methods for N-Phenyl-1-naphthylamine (Parent Amine). [Link][1]

Sources

Technical Support Center: Preventing False Positives in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Analytical Development Last Updated: January 28, 2026

Executive Summary

In the high-stakes landscape of genotoxic impurity testing, a false positive is as damaging as a false negative. Reports of nitrosamines (e.g., NDMA, NDEA) often trigger recalls and regulatory halts. However, up to 40% of initial "positive" hits in early method development are artifacts —generated either inside the vial during sample preparation (in-situ formation) or misidentified due to spectral interference.

This guide moves beyond standard SOPs to address the causality of these errors. It provides self-validating protocols to distinguish true contamination from analytical ghosts.

Module 1: The "In-Situ" Formation Trap

The Issue: Your drug substance contains secondary amines. Your excipients (or water) contain trace nitrites.[1] When you dissolve them in an acidic diluent for HPLC/MS analysis, you inadvertently create a micro-reactor that synthesizes nitrosamines that were never in the original tablet.

The Fix: Chemical Inhibition via Sulfamic Acid.

The Mechanism of Artifactual Formation

Nitrosation requires an acidic environment to convert nitrite (


) into the reactive nitrosyl cation (

). By adding a scavenger that reacts with nitrite faster than your amine does, you "starve" the reaction.

NitrosamineFormation Nitrite Trace Nitrite (NO2-) NitrousAcid Nitrous Acid (HNO2) Nitrite->NitrousAcid Acidification Acid Acidic Diluent (H+) Acid->NitrousAcid Nitrosamine Nitrosamine (FALSE POSITIVE) NitrousAcid->Nitrosamine Slow Reaction Nitrogen Nitrogen Gas (N2) + Sulfate NitrousAcid->Nitrogen Fast Reaction (Scavenging) Amine Secondary Amine (API/Impurity) Amine->Nitrosamine Sulfamic Sulfamic Acid (Inhibitor) Sulfamic->Nitrogen

Figure 1: Kinetic competition between artifactual nitrosamine formation and sulfamic acid scavenging.[2][3]

Validated Protocol: The "Inhibitor First" Workflow

Many labs fail because they add the inhibitor after dissolving the sample. The reaction happens in seconds. You must follow this specific order:

  • Prepare Inhibitor Solution: Dissolve Sulfamic Acid in water to create a 50 mM solution.

  • Pre-treat Diluent: Add the Sulfamic Acid solution to your extraction solvent before it touches the sample. Target a final concentration of ~10-20 mM Sulfamic Acid in the vial.

  • Extraction: Add the drug product to the pre-treated diluent.

  • Verification: Spiking studies (see FAQ) are required to prove the inhibitor works for your specific matrix.

Module 2: Isobaric Interferences (The DMF/NDMA Ghost)

The Issue: N-Nitrosodimethylamine (NDMA) and N,N-Dimethylformamide (DMF) are nearly identical in mass. DMF is a common solvent used in API synthesis.

  • NDMA Monoisotopic Mass: 74.0480 Da

  • DMF Monoisotopic Mass: 73.0528 Da

However, the 15N isotope of DMF or the 13C isotope of DMF creates a signal at an m/z value almost identical to NDMA. If your Mass Spectrometer has low resolution (e.g., Triple Quad) or your chromatography is poor, DMF will be quantified as NDMA.

Data: The Mass Spec Danger Zone
CompoundIsotopeFormulaExact Mass (m/z)Mass Diff vs NDMA (ppm)
NDMA MonoisotopicC2H6N2O75.0553 0
DMF 15N IsotopeC3H7(15N)O75.0571 24 ppm
DMF 13C Isotope(13C)C2H7NO75.0634 108 ppm

Implication: A standard Triple Quadrupole (QQQ) MS cannot resolve 24 ppm. It will see the 15N-DMF peak and report it as NDMA.

Troubleshooting Guide: Resolving Interference
  • Chromatographic Separation:

    • Do not rely on MS selectivity alone.

    • Use a polar-embedded column (e.g., C18 PFP or Aq) to shift the retention time of DMF away from NDMA. DMF usually elutes later than NDMA on reverse phase, but co-elution is common in rapid gradients.

  • Transition Ratio Check (For QQQ):

    • Monitor two transitions for NDMA:

      • Quantifier: 75.1 -> 43.1

      • Qualifier: 75.1 -> 58.1

    • Rule: If the Quant/Qual ratio in your sample differs from your standard by >20%, it is likely an interference (e.g., DMF), not NDMA.

  • High-Resolution MS (HRMS):

    • If available, use an Orbitrap or Q-TOF with resolution set >45,000 FWHM. This allows you to visually separate the 75.0553 peak from the 75.0571 peak.

Module 3: Material Contamination (The Silent Background)

The Issue: Nitrosamines are ubiquitous. They exist in rubber, water, and air. A "blank" injection that shows a peak suggests your labware is the source.

Critical Checkpoints
  • Syringe Filters: Avoid Nylon and Cellulose Nitrate filters. These often contain residual amines or nitro-cellulose that degrade into nitrosating agents.

    • Recommendation: Use Hydrophilic PTFE or PES filters.

  • Rubber Stoppers: Pre-split septa on HPLC vials can off-gas nitrosamines.

    • Recommendation: Use PTFE-lined silicone septa and ensure the PTFE layer is not compromised before injection.

  • Water Source: City water treated with chloramines can contain high nitrite levels.

    • Recommendation: Use only fresh Milli-Q (18.2 MΩ) water.

Troubleshooting FAQs

Q: I see NDMA in my sample, but not in the API or Excipients individually. Why? A: This is the classic signature of In-Situ Formation . The API provided the amine, and the excipient (e.g., Magnesium Stearate or Microcrystalline Cellulose) provided the trace nitrite. When combined in the sample vial, they reacted.

  • Action: Repeat the prep using the Sulfamic Acid Protocol (Module 1). If the peak disappears, it was an artifact.

Q: Can I use GC-MS for Ranitidine or similar unstable molecules? A: NO. This is a prohibited workflow for thermally unstable APIs. High temperatures in the GC injector port cause the API to degrade during injection, releasing dimethylamine and nitro groups that recombine to form NDMA.

  • Action: You must use LC-MS/MS or LC-HRMS with a cold autosampler (4°C) to prevent thermal degradation.

Q: How do I prove my inhibitor isn't suppressing the real signal? A: You must perform a Spike Recovery Study .

  • Spike your sample with a known amount of NDMA standard.

  • Add the Sulfamic Acid inhibitor.

  • Analyze.[1][4][5][6][7][8]

  • If recovery is 80-120%, the inhibitor is safe. If recovery is low, the acid might be degrading the nitrosamine or suppressing ionization.

Q: My blank is clean, but my low-level standard (LOQ) has a weird shoulder. Is it contamination? A: It is likely Carryover . Nitrosamines are sticky.

  • Action: Change your needle wash solvent. A mixture of Methanol:Water:Formic Acid (90:10:0.1) is usually aggressive enough to clean the needle. Verify by injecting three consecutive blanks after a high standard.

Decision Logic: Is it Real?

Use this logic flow to adjudicate a positive result.

DecisionTree Signal Positive Signal Detected (> LOD) CheckBlank Is the Method Blank Clean? Signal->CheckBlank CheckInhibitor Did you use Sulfamic Acid? CheckBlank->CheckInhibitor Yes Contamination Labware Contamination (Check Filters/Water) CheckBlank->Contamination No CheckRatio Do Ion Ratios match Standard? CheckInhibitor->CheckRatio Yes Artifact In-Situ Formation Artifact (Repeat with Inhibitor) CheckInhibitor->Artifact No CheckRT Does RT match exactly? CheckRatio->CheckRT Yes Interference Co-eluting Interference (e.g., DMF) CheckRatio->Interference No (>20% dev) CheckRT->Interference No (Shifted) Confirmed CONFIRMED POSITIVE CheckRT->Confirmed Yes

Figure 2: Step-by-step decision matrix for validating a positive nitrosamine hit.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[7] (Revision 1, Feb 2021; Updates Sept 2024). [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[5][9] (EMA/409815/2020). [Link]

  • Schmidtsdorff, S., et al. "Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study." Journal of Pharmaceutical Sciences, 2021. (Demonstrates Sulfamic Acid efficacy). [Link]

  • Yang, J., et al. "A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin." The AAPS Journal, 2020. (Details the DMF interference mechanism). [Link]

  • Shimadzu Application News. "Chromatographic separation and identification of NDMA and DMF using LCMS-9030." (Technical breakdown of 15N isotope interference). [Link]

Sources

Technical Support Center: N-Nitrosamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Matrix Effects in N-Nitrosamide Determination

Ticket ID: #NITRO-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Matrix" is Three-Dimensional

Welcome to the technical support hub. If you are analyzing N-nitrosamides (e.g., N-nitrosoureas, N-nitrosocarbamates), you are dealing with a significantly more volatile and chemically unstable class of compounds than the standard N-nitrosamines (like NDMA).

In this context, "Matrix Effects" are not limited to LC-MS ion suppression. You must control for three distinct matrix interactions:

  • Chemical Matrix Effects (Type A): The matrix pH or nucleophiles destroy your analyte before injection.

  • Artifactual Matrix Effects (Type B): The matrix components (Nitrites + Amides) create false positives during extraction.

  • Ionization Matrix Effects (Type C): Co-eluting lipids/excipients suppress the MS signal.

Type A: Chemical Instability (Pre-Analytical)

The Issue: "I spiked my sample, but recovery is near zero."

Root Cause: Unlike N-nitrosamines, N-nitrosamides are chemically unstable in neutral and alkaline media .[1] They undergo base-catalyzed decomposition to form diazoalkanes and cyanates. If your extraction solvent or matrix is basic (pH > 7), your analyte is degrading in the vial.

Mechanism of Failure

The following diagram illustrates why high pH matrices destroy N-nitrosamides.

Nitrosamide_Instability Nitrosamide N-Nitrosamide (R-N(NO)-CO-R') Intermediate Unstable Intermediate Nitrosamide->Intermediate Nucleophilic Attack Base Base (OH-) (Matrix Component) Base->Intermediate Diazo Diazoalkane (Decomposition Product) Intermediate->Diazo Rapid Decay Cyanate Cyanate Ion Intermediate->Cyanate

Figure 1: Base-catalyzed decomposition of N-nitrosamides. Unlike nitrosamines, these compounds require strict pH control.

Protocol 1: pH Stabilization Workflow

Objective: Maintain analyte integrity during extraction.

  • Assessment: Measure the pH of your raw sample (formulation or biofluid).

  • Acidification:

    • Action: Pre-fill sample collection tubes with Citrate Buffer (pH 4.0) or 0.1% Formic Acid .

    • Target: Final pH must be between 3.0 and 5.0 .

    • Why? N-nitrosamides are most stable in mildly acidic conditions. Strong acids (pH < 2) can catalyze denitrosation, while bases (pH > 7) cause diazo-decomposition.

  • Temperature Control:

    • Action: Perform all extraction steps at 4°C .

    • Warning: Never use heated evaporation (e.g., Nitrogen blow-down at 40°C). Use vacuum centrifugation at ambient/low temperature.

Type B: Artifactual Formation (False Positives)

The Issue: "I detect N-nitrosamides in the placebo/blank matrix."

Root Cause: In-situ Nitrosation . If your matrix contains secondary amides/ureas and trace nitrites (common in excipients or saliva), the acidic environment you created for stability (see Type A) can inadvertently catalyze the formation of new nitrosamides.

Mechanism of Artifact Formation

Artifact_Formation cluster_0 Sample Matrix Amide Precursor Amide/Urea (Drug/Excipient) Reaction Nitrosation Reaction Amide->Reaction Nitrite Trace Nitrite (NO2-) Nitrite->Reaction Acid Acidic Solvent (Added for Stability) Acid->Reaction Catalyst Artifact False Positive (N-Nitrosamide) Reaction->Artifact Sulfamic Sulfamic Acid (The Blocker) Sulfamic->Nitrite Scavenges Nitrite (Forms N2 Gas)

Figure 2: The "Catch-22" of Nitrosamide analysis. Acid stabilizes the analyte but catalyzes artifact formation. Sulfamic acid breaks the cycle.

Protocol 2: The "Quench & Extract" Method

Objective: Prevent false positives without degrading the analyte.

  • Preparation: Prepare a 5% Sulfamic Acid solution in water.

  • Sequence (Critical):

    • Step 1: Add Sulfamic Acid to the sample tube before adding the sample.

    • Step 2: Add the sample (matrix).

    • Step 3: Vortex immediately for 30 seconds.

    • Step 4: Only then add the extraction solvent/acidifier.

  • Validation:

    • Run a "Spike-Recovery" test with Nitrite only. If you detect Nitrosamides, your quenching step is insufficient.

Type C: Analytical Matrix Effects (Ion Suppression)

The Issue: "My internal standard response varies wildly between samples."

Root Cause: Co-eluting matrix components (phospholipids, PEG, salts) compete for charge in the ESI source.

Comparative Cleanup Strategies

Data below summarizes efficiency for N-nitrosamides (LogP ~0.5 - 1.5).

MethodMatrix RemovalAnalyte RecoverySuitability for N-Nitrosamides
Protein Precipitation (PPT) Low (Removes proteins only)High (>90%)Poor. Leaves phospholipids/salts that cause suppression.
Liquid-Liquid Extraction (LLE) MediumVariable (Polarity dependent)Moderate. Good for non-polar species, but polar nitrosamides (e.g., N-nitrosomethylurea) extract poorly into hexane/MTBE.
Solid Phase Extraction (SPE) HighHigh (if optimized)Best. Recommended sorbent: Activated Carbon or Polymeric Reversed-Phase (HLB) .
Protocol 3: Activated Carbon SPE (The Gold Standard)

Activated carbon is uniquely selective for the nitroso group and planar structure, separating it from bulk matrix lipids.

  • Cartridge: Carbon/C18 composite (e.g., Resprep or equivalent).

  • Conditioning: Dichloromethane (DCM) -> Methanol -> Water.

  • Loading: Load sample at pH 4.0 (stabilized).

  • Wash: 10% Methanol in Water (Removes salts/sugars).

  • Drying: Vacuum dry cartridge for 10 mins (Critical to remove residual water).

  • Elution: DCM:Methanol (90:10).

    • Note: N-nitrosamides are often thermally labile; avoid high-temp GC injection ports.[2] Use LC-MS (APCI or ESI).[3]

Frequently Asked Questions (FAQ)

Q: Can I use the same method for Nitrosamines (NDMA) and Nitrosamides (MNU)? A: No. Standard NDMA methods often use high-temperature GC-MS or alkaline extraction. This will destroy N-nitrosamides. You must use LC-MS with cold/acidic extraction.

Q: Why do I see a signal drop over time in my autosampler? A: Your autosampler might be too warm. N-nitrosamides can degrade in solution even at room temperature. Ensure the autosampler is set to 4°C and use amber vials to prevent photolytic degradation.

Q: Which Internal Standard (IS) should I use? A: Deuterated analogs of the specific nitrosamide are mandatory (e.g., N-nitrosomethylurea-d3 ). Do not use a generic nitrosamine IS (like NDMA-d6) as it will not compensate for the specific chemical instability of the amide class.

References

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[4][5] [Link]

  • Srinivasan, A., & Lambert, C. (2022).[6] Nitrosamides–Should They Be Treated the Same as Nitrosamines? Pharmaceutical Technology.[3][5][6][7] [Link]

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. (Foundational chemistry on N-nitrosamide instability).
  • Ripollés, C., et al. (2011).[4] Determination of eight nitrosamines in water at the ng L−1 levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry. Analytica Chimica Acta.[4] [Link][4]

Sources

selecting the right column for N-nitrosamide chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Nitrosamide Chromatography

Topic: Selecting the Right Column & Method for N-Nitrosamide Analysis Role: Senior Application Scientist Status: Active Guide [v2025.1][1]

Executive Summary: The "Stability First" Approach

User Warning: Do not treat N-nitrosamides (e.g., N-nitrosomethylurea) identical to N-nitrosamines (e.g., NDMA).[1] While both are N-nitroso compounds (NOCs), N-nitrosamides possess a carbonyl group adjacent to the nitroso nitrogen.[1][2] This structural difference makes them thermally unstable and susceptible to rapid hydrolysis in alkaline or neutral conditions.[1]

  • The Golden Rule: Gas Chromatography (GC) is generally forbidden for N-nitrosamides due to thermal degradation in the injection port.[1] High-Performance Liquid Chromatography (HPLC) or UHPLC with Mass Spectrometry (MS) is the mandatory standard.[1]

Column Selection Logic (The "Why" and "How")

Q: Which stationary phase is the "Safe Start" for N-nitrosamides?

A: High-Density C18 with "Hybrid" Particles. Start with a C18 column that utilizes hybrid organic/inorganic particles (e.g., Ethylene Bridged Hybrid).[1]

  • The Causality: N-nitrosamides are prone to on-column degradation if they interact with active silanols (acidic surface groups) on pure silica.[1] Hybrid particles have fewer surface silanols and operate over a wider pH range, allowing you to use acidic mobile phases (pH 2-3) that stabilize the nitrosamide bond without destroying the column.[1]

  • Recommendation: 100% aqueous compatible C18, 1.7 µm or 2.5 µm particle size.[1]

Q: I have separating isomers (rotamers) or structurally similar impurities. Standard C18 isn't working.

A: Switch to Biphenyl or Phenyl-Hexyl phases.

  • The Mechanism: N-nitrosamides often exist as E and Z rotamers due to restricted rotation around the N-N bond.[1][3] Phenyl-based columns offer

    
     interactions that provide orthogonal selectivity to hydrophobicity.[1] They are superior for separating these positional isomers or separating the nitrosamide from its parent amide drug substance.[1]
    
Q: My analytes are extremely polar and elute in the void volume.

A: Use a Polar-Embedded C18 or Porous Graphitic Carbon (PGC). [1]

  • The Logic: Standard C18 chains undergo "phase collapse" (dewetting) in 100% aqueous mobile phases required to retain polar compounds.[1]

    • Polar-Embedded: Contains a hydrophilic group within the alkyl chain to prevent collapse.[1]

    • PGC: Offers extreme retention for polar compounds via charge-induced dipole interactions but requires careful conditioning.[1]

Visual Decision Tree: Column Selection

The following diagram outlines the logical flow for selecting a stationary phase based on analyte properties and matrix complexity.

ColumnSelection Start Start: N-Nitrosamide Analysis PolarityCheck Analyte Polarity? Start->PolarityCheck Hydrophobic Hydrophobic (LogP > 1) PolarityCheck->Hydrophobic Non-polar Polar Polar / Water Soluble PolarityCheck->Polar LogP < 0 IsomerCheck Isomer/Rotamer Separation Needed? Hydrophobic->IsomerCheck RetentionCheck Retained on C18? Polar->RetentionCheck No No IsomerCheck->No Simple Matrix Yes Yes IsomerCheck->Yes Complex/Isomers StandardC18 Choice A: High-Coverage C18 (Hybrid Particle) Robust, General Purpose Phenyl Choice B: Biphenyl or PFP (Pi-Pi Interactions) Best for Rotamers/Parent Separation RetentionCheck->No Elutes in Void RetentionCheck->Yes Weakly Retained Embedded Choice C: Polar-Embedded C18 Prevents Phase Collapse PGC Choice D: Porous Graphitic Carbon Extreme Retention for Polar Species No->StandardC18 No->PGC Yes->Phenyl Yes->Embedded

Figure 1: Decision matrix for selecting HPLC stationary phases for N-nitrosamide analysis based on polarity and selectivity requirements.

Troubleshooting Guide (FAQs)

Issue: "I see two peaks for a single standard."
  • Diagnosis: Rotamerism. Unlike simple amines, the N-N=O bond has partial double-bond character, creating distinct cis and trans (or E/Z) isomers that interconvert slowly at room temperature.[1]

  • The Fix:

    • Do NOT heat the column to merge peaks (as you would for nitrosamines).[1] Heating >40°C risks degrading the nitrosamide.[1]

    • Quantification: Integrate both peaks and sum the area.

    • Validation: Run an NMR spectrum (if possible) to confirm the ratio matches the HPLC peak area ratio.

Issue: "My recovery is consistently low (<80%)."
  • Diagnosis: On-Column or In-Vial Degradation. N-nitrosamides are unstable at neutral/high pH and sensitive to light.[1]

  • The Fix:

    • Mobile Phase: Ensure mobile phase is acidic (0.1% Formic Acid, pH ~2.7).[1] Avoid ammonium acetate/bicarbonate buffers (pH > 6).[1]

    • Sample Diluent: Dissolve samples in 0.1% Formic Acid in Water/Acetonitrile. Do not use pure water or basic buffers.[1]

    • Temperature: Set autosampler temperature to 4°C. Set column oven to 25°C–30°C (max).

    • Light: Use amber glassware for all preparations.

Issue: "Peak tailing is ruining my sensitivity."
  • Diagnosis: Secondary Silanol Interactions. The basic nitrogen (though less basic in amides) can still interact with free silanols on the silica support.[1]

  • The Fix:

    • Switch Column: Use a "fully end-capped" column.[1]

    • Ion Strength: Increase buffer concentration slightly (e.g., from 0.1% formic acid to 10mM Ammonium Formate pH 3.0) to mask silanols.[1]

Experimental Protocol: "Safe-Start" Method Development

This protocol is designed to minimize degradation while maximizing detection sensitivity.[1]

Objective: Screen for N-nitrosamide impurities in a drug substance.

ParameterSpecificationRationale
System UHPLC-MS/MS (Triple Quad)Required for ng/mL sensitivity (trace analysis).
Column Biphenyl, 100 x 2.1 mm, 1.7 µmSelectivity for aromatic drug substances vs. impurities.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes N-nitrosamide bond.[1]
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often provides better selectivity than ACN for nitrosamides.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal for electrospray ionization (ESI).[1]
Column Temp 30°C CRITICAL: Do not exceed. Prevents thermal degradation.[1][4]
Injection Vol 2 - 5 µLLow volume prevents solvent effects (peak distortion).[1]
Gradient 0-1 min: 5% B (Hold)1-8 min: 5% -> 95% B8-10 min: 95% B (Wash)Shallow gradient ensures separation of polar degradants.[1]

Step-by-Step Workflow:

  • Preparation: Prepare all standards in amber vials using cooled solvents (4°C).

  • Blank Run: Inject the diluent (0.1% FA in Water/MeOH) to identify system ghost peaks.[1]

  • System Suitability: Inject a standard mix (e.g., 10 ng/mL).[1] Check for peak splitting (rotamers).[1] If split, sum the areas.[1]

  • Linearity: Run calibration curve (1 ng/mL to 100 ng/mL). R² must be > 0.99.[1]

  • Sample Injection: Inject sample immediately after preparation. Do not let samples sit in the autosampler > 24 hours.

References

  • U.S. Pharmacopeia (USP). (2023).[1][2] General Chapter <1469> Nitrosamine Impurities.[1] USP-NF.[1] Link[1]

  • U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs.[1][2][5] Guidance for Industry.[1] Link

  • Srinivasan, A., & Lambert, C. (2022).[1][6] Nitrosamides–Should They Be Treated the Same as Nitrosamines? Pharmaceutical Technology.[1][2][6][7][8] Link

  • GL Sciences. (2023).[1][9] Analysis of Nitrosamines using InertSustain AQ-C18.[1] Technical Note. Link

  • Sigma-Aldrich. (2023).[1] HPLC Analysis of Nitrosamines on Supel™ Carbon LC. Application Note. Link

Sources

Technical Support Center: N-Nitrosation Optimization & Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Optimizing N-Nitrosation Conditions for Synthesis & Impurity Control Assigned Specialist: Senior Application Scientist

⚠️ Critical Safety Protocol: Read Before Proceeding

Hazard Alert: N-Nitrosamines are potent genotoxic carcinogens (ICH M7 Class 1).

  • Containment: All procedures must be performed in a functioning chemical fume hood with appropriate filtration.

  • Deactivation: Quench all reaction mixtures and waste with sulfamic acid or ascorbic acid to destroy excess nitrite before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Avoid using DCM (dichloromethane) if possible, as it increases skin permeability to nitrosamines.

Module 1: The Mechanistic Core (The "Why")

Q: Why is my reaction stalling despite adding excess sodium nitrite?

A: You are likely operating outside the "pH Window of Opportunity."

The N-nitrosation of secondary amines is governed by a kinetic paradox. The reaction requires two species:

  • The Unprotonated Amine: The nucleophile (decreases as acidity increases).

  • The Nitrosating Agent (

    
     or 
    
    
    
    ):
    Formed from nitrite (increases as acidity increases).

If the pH is too low (< 2), the amine is fully protonated (


) and cannot react. If the pH is too high (> 5), the concentration of the active nitrosating agent (

) is negligible.

Optimization Strategy:

  • Target pH: Maintain pH 3.0 – 4.0 for optimal kinetics.

  • Buffer System: Use Acetic Acid/Sodium Acetate buffers to prevent pH drift during the addition of acid.

Visualization: The N-Nitrosation Equilibrium

The following diagram illustrates the competing equilibria that dictate reaction success.

NitrosationMechanism NaNO2 NaNO2 (Sodium Nitrite) HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 + H+ Acid H+ Acid->HNO2 N2O3 N2O3 (Active Agent) HNO2->N2O3 Dehydration (-H2O) TS [R2NH-NO]+ N2O3->TS Amine R2NH (Free Amine) AmineH R2NH2+ (Protonated Amine) INACTIVE Amine->AmineH + H+ (Low pH) Amine->TS + N2O3 Product R2N-NO (N-Nitrosamine) TS->Product - H+

Caption: Kinetic balance between amine protonation and nitrosating agent formation. Optimal reaction occurs where Unprotonated Amine and N2O3 overlap.

Module 2: Reagent Selection & Protocol Design

Q: When should I switch from aqueous NaNO2 to tert-Butyl Nitrite (TBN)?

A: Solvent compatibility and homogeneity are the deciding factors.

FeatureSodium Nitrite (

) / HCl
tert-Butyl Nitrite (TBN)
Phase Heterogeneous (Aqueous/Organic biphasic)Homogeneous (Organic solvent)
Best For Water-soluble amines, large scale cost-efficiency.Lipophilic amines, water-sensitive substrates.
Mechanism Generates

in situ.
Direct NO transfer (transnitrosation).
Workup Requires extraction; salt waste.Clean; byproduct is t-Butanol (volatile).
Risk Inconsistent mixing can lead to hot spots.Thermal instability (potentially explosive).
Standard Protocol: Aqueous Method
  • Dissolution: Dissolve amine (1.0 equiv) in 3M HCl (2.5 equiv). Cool to 0–5 °C.

  • Addition: Add

    
     (1.2 equiv) as a saturated aqueous solution dropwise via addition funnel.
    
    • Why? Controls exotherm and prevents "nitrous fumes" (

      
      ) escape.
      
  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC/HPLC.

  • Quench: Add Urea or Sulfamic acid to destroy excess HNO2.

  • Extraction: Extract with EtOAc or DCM. Wash with bicarbonate to remove acid.

Module 3: Troubleshooting & Stability (The "Fix")

Q: My product disappears or turns into a dark impurity during workup. What happened?

A: You likely triggered the Fischer-Hepp Rearrangement or Denitrosation.

If you leave the reaction in strong acid for too long or allow it to warm up before quenching, the nitroso group can migrate or fall off.

  • Fischer-Hepp Rearrangement: In strong mineral acids (HCl), the -NO group migrates from the Nitrogen to the para-Carbon of an aromatic ring.

    • Prevention:[1][2] Keep temperature < 10 °C and quench acid immediately after conversion.

  • Acid-Catalyzed Denitrosation: The reverse reaction (hydrolysis) is catalyzed by nucleophiles like Bromide (

    
    ) or Thiocyanate (
    
    
    
    ).
    • Prevention:[1][2] Avoid halide ions if possible; use

      
       instead of HCl if reversibility is observed.
      
Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Byproduct Formation Start->Issue2 CheckPH Check pH Issue1->CheckPH CheckTemp Check Temperature Issue2->CheckTemp Action1 pH < 2? Amine protonated. Add NaOAc buffer. CheckPH->Action1 Too Acidic Action2 pH > 5? No N2O3 formed. Add HCl. CheckPH->Action2 Too Basic Action3 C-Nitrosation? (Fischer-Hepp) Keep T < 5°C. CheckTemp->Action3 Aromatic Amine? Action4 Denitrosation? Avoid Halides (Cl-, Br-). Use H2SO4. CheckTemp->Action4 Reversible?

Caption: Diagnostic flow for identifying chemical causes of reaction failure.

Module 4: Impurity Control (Pharma Context)

Q: How do I ensure no nitrosamine forms in my drug product?

A: Eliminate the nitrosating agent or the secondary amine.

For drug developers, the goal is often the opposite of synthesis. According to FDA and EMA guidelines, you must control nitrosamines to nanogram levels.

Mitigation Strategies:

  • Scavengers: Add Ascorbic Acid (Vitamin C) or alpha-tocopherol to the formulation. These react with

    
     faster than the amine does, effectively "sacrificing" themselves to protect the amine.
    
  • pH Control: Maintain formulation pH > 7. As shown in Module 1, nitrosation is kinetically impossible in basic media due to the lack of nitrosating species.

  • Excipient Screening: Screen excipients (like microcrystalline cellulose) for trace nitrite levels.

References

  • Ridd, J. H. (1961). Nitrosation, Diazotisation, and Deamination.[3] Quarterly Reviews, Chemical Society, 15(4), 418-441. Link

  • Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. (Standard text on mechanism).
  • U.S. Food and Drug Administration (FDA). (2024).[4] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[4][5][6] Link

  • Zolfigol, M. A., et al. (2001).[7] A Practical and Efficient N-Nitrosation of Secondary Amines. The Journal of Organic Chemistry, 66(10), 3619–3620. Link

Sources

Validation & Comparative

Strategic Validation of Analytical Methods for N-Nitrosamine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trace-Level Challenge

The detection of N-nitrosamines in pharmaceutical products is not merely a compliance checkbox; it is a critical safety firewall. Since the 2018 Valsartan incident, the regulatory landscape has shifted from reactive testing to proactive risk assessment. The challenge lies in the "ultra-trace" nature of these impurities. We are looking for parts-per-billion (ppb) contaminants in complex matrices that often contain precursors capable of generating false positives during the analysis itself.

This guide compares the primary analytical platforms—LC-MS/MS (ESI & APCI) and GC-MS/MS—and provides a validated framework for method development, specifically addressing the emerging threat of Nitrosamine Drug Substance Related Impurities (NDSRIs).

Part 1: The Analytical Arsenal – Comparative Analysis

As application scientists, we must match the ionization mechanism to the analyte's physicochemical properties. There is no "universal" method for all nitrosamines.

Technology Comparison Matrix
FeatureLC-MS/MS (APCI) LC-MS/MS (ESI) GC-MS/MS (Headspace/Liquid)
Primary Target Small, volatile nitrosamines (NDMA, NDEA).Complex, non-volatile nitrosamines & NDSRIs .Volatile nitrosamines (NDMA) in simple matrices.
Ionization Mechanism Chemical Ionization (Gas Phase). Good for non-polar molecules.[1]Electrospray (Liquid Phase).[2] Best for polar/ionizable molecules.[3]Electron Impact (EI) or Chemical Ionization (CI).
Sensitivity (LOQ) Excellent (0.5 - 5 ppb).Variable (High for NDSRIs, poor for NDMA).Good (1 - 10 ppb), but matrix dependent.
Risk Factor Low thermal degradation risk.Ion suppression from matrix is common.High Risk: Thermal degradation of API can artificially form nitrosamines in the injector port.
Verdict Gold Standard for generic screening (Method 1).Essential for NDSRIs (Method 2).Niche/Legacy. Use only if thermal stability is proven.
The "Thermal Degradation" Trap (Why GC-MS is declining)

While GC-MS/MS is sensitive, it possesses a fatal flaw for certain APIs (e.g., Ranitidine). The high temperature of the GC injection port (often >200°C) can cause the API to degrade and react with nitrite impurities in situ, forming NDMA inside the instrument. This yields a false positive , condemning a safe batch.

  • Scientific Rule: If your API contains a nitro/nitrate group and an amine source, GC-MS is contraindicated unless "cold on-column" injection is used.

Part 2: Strategic Method Development

Selection of the correct analytical technique is dictated by the chemical structure of the impurity and the stability of the Drug Substance (DS).

Decision Logic for Method Selection

MethodSelection Start Target Impurity Identified IsVolatile Is Impurity Volatile? (e.g., NDMA, NDEA) Start->IsVolatile IsNDSRI Is it an NDSRI? (Complex Structure) IsVolatile->IsNDSRI No ThermalCheck Is API Thermally Stable (>200°C)? IsVolatile->ThermalCheck Yes LC_ESI Select LC-MS/MS (ESI) (Required for NDSRIs) IsNDSRI->LC_ESI Yes LC_APCI Select LC-MS/MS (APCI) (Preferred for Volatiles) ThermalCheck->LC_APCI No (Unstable) GC_MS Select GC-MS/MS (Headspace preferred) ThermalCheck->GC_MS Yes (Stable) Stop_GC STOP: Risk of False Positive (In-situ formation) ThermalCheck->Stop_GC Contains Nitrates+Amines

Figure 1: Decision tree for selecting the ionization and separation mode based on analyte volatility and API stability.

Part 3: The Validation Protocol (Self-Validating Systems)

A robust method must be "self-validating," meaning it includes internal checks to flag errors immediately. This protocol focuses on LC-MS/MS with APCI , the workhorse for standard nitrosamines.

Critical Reagents & Equipment
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenyl-Hexyl or C18 (providing orthogonal selectivity).

  • Internal Standards (ISTD): Deuterated standards (e.g., NDMA-d6) are mandatory . They correct for matrix effects and extraction efficiency variations.

Step-by-Step Workflow
Step 1: Sample Preparation (The "In-Situ" Blockade)

Goal: Extract nitrosamines while preventing their formation during the process.

  • Weighing: Accurately weigh 100 mg of Drug Product.

  • Inhibition: Add 100 µL of Sulfamic Acid (50 mg/mL) immediately.

    • Mechanism:[4][5][6] Sulfamic acid acts as a nitrite scavenger. If trace nitrites are present in the excipients, they are neutralized before they can react with amines in the solvent to form new nitrosamines.

  • Extraction: Add Methanol/Water (50:50). Vortex for 20 min. Centrifuge at 10,000 rpm.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter. Note: Nylon filters can sometimes absorb nitrosamines.

Step 2: LC-MS/MS Acquisition
  • Source: APCI (Positive Mode).

  • Divert Valve: Direct flow to waste for the first 2 minutes (to remove salts) and after the last peak (to remove hydrophobic API). This prevents source contamination.

  • MRM Transitions: Monitor two transitions per analyte (Quantifier and Qualifier).

    • Example (NDMA): 75.1 -> 43.1 (Quant), 75.1 -> 58.1 (Qual).

Validation Parameters (ICH Q2(R2) Compliant)

The following parameters must be experimentally verified.

ParameterAcceptance CriteriaExperimental Strategy
Specificity No interference at RT of analyte in blank/placebo.Inject Placebo + Sulfamic Acid. Ensure <30% of LOQ response.
Linearity R² > 0.990.6 concentrations ranging from 10% to 150% of the specification limit.
Accuracy (Recovery) 70% - 130% recovery.Spike samples at LOQ, 100%, and 150% levels. Crucial: Use deuterated ISTD to calculate recovery.
Precision (Repeatability) RSD < 15% (at limit level).6 replicates of spiked sample at 100% limit.
LOQ (Sensitivity) S/N > 10 (or < 10% RSD).Must meet regulatory limit (usually 26.5 ng/day intake / Max Daily Dose).

Part 4: Visualization of the Validation Lifecycle

The following diagram illustrates the logical flow of a validation study, highlighting the "Fail-Safe" loops required by regulatory bodies like the FDA and EMA.

ValidationLifecycle Init Method Development (Optimize Separation) SysSuit System Suitability (S/N > 10, Tailing < 2.0) Init->SysSuit Specificity Specificity Check (Blank/Placebo Interference) SysSuit->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Pass Fail Optimization Loop (Adjust Method) Specificity->Fail Interference Found Accuracy Accuracy/Recovery (Spike Recovery 70-130%) Linearity->Accuracy Precision Precision (Repeatability RSD < 15%) Accuracy->Precision Pass Accuracy->Fail Matrix Effect High Robustness Robustness (Flow rate, Temp variations) Precision->Robustness Final Validated Method Ready for Release Robustness->Final Fail->Init

Figure 2: Validation workflow ensuring ICH Q2(R2) compliance. Note the feedback loop for failed accuracy, often requiring ISTD adjustment.

References

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products: Questions and answers. [Link]

  • International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). The Nitrosamine Crisis: A Review of Analytical Methods.
  • FDA Center for Drug Evaluation and Research. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. (Method FY19-005-DPA). [Link]

Sources

Comparative Guide: N-naphthalen-1-yl-N-phenylnitrous amide vs. Standard Nitrosating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-naphthalen-1-yl-N-phenylnitrous amide (also known as N-nitroso-N-phenyl-1-naphthylamine or NPNA) represents a specialized class of transnitrosating agents .[1] Unlike conventional inorganic nitrites (e.g.,


) or volatile alkyl nitrites (e.g., Isoamyl nitrite), NPNA functions as a stable, solid-state carrier of the nitroso (

) group.

This guide provides a technical comparison for researchers requiring precise nitrosation under mild, non-aqueous conditions. While traditional methods generate free nitrosonium ions in harsh acidic media, NPNA operates via a controlled transnitrosation mechanism , transferring the nitroso group directly to a nucleophilic substrate. This offers distinct advantages in selectivity, solvent compatibility, and handling safety for acid-sensitive or lipophilic substrates.

Mechanistic Distinction: Transnitrosation vs. Direct Nitrosation

The core differentiator of NPNA is its mechanism. Standard agents rely on the in situ generation of unstable active species (


, 

, or

). NPNA, conversely, exists as a stable "stored" electrophile that releases the nitroso group only under specific catalytic conditions or thermal activation.
Figure 1: Comparative Mechanistic Pathways

The following diagram illustrates the direct attack mechanism of Sodium Nitrite versus the equilibrium-driven transfer mechanism of NPNA.

NitrosationPathways cluster_0 Standard Method (NaNO2/HCl) cluster_1 Transnitrosation (NPNA) NaNO2 NaNO2 (aq) HONO HONO (Unstable) NaNO2->HONO + H+ Acid HCl (Strong Acid) Acid->HONO NO_cation NO+ / H2O-NO+ HONO->NO_cation - H2O Product1 Product Nitrosamine (R2N-NO) NO_cation->Product1 + TargetAmine TargetAmine Target Amine (R2NH) NPNA NPNA (Solid Reagent) ActiveInter Protonated NPNA (Activated Donor) NPNA->ActiveInter Activation Catalyst H+ (Cat.) or Heat Catalyst->ActiveInter SpentReagent Byproduct: N-phenyl-1-naphthylamine ActiveInter->SpentReagent Leaving Group Product2 Product Nitrosamine (R2N-NO) ActiveInter->Product2 NO Transfer TargetAmine2 Target Amine (R2NH) TargetAmine2->Product2

Caption: Comparison of direct nitrosation via unstable inorganic intermediates (left) vs. controlled transnitrosation using NPNA (right).

Technical Comparison Matrix

The following table contrasts NPNA with the three most common alternatives in organic synthesis.

FeatureNPNA (N-naphthalen-1-yl-N-phenylnitrous amide) Sodium Nitrite (

) / HCl
Isoamyl Nitrite (Alkyl Nitrite) Nitrosonium Tetrafluoroborate (

)
Physical State Solid (Yellow crystalline powder)Aqueous Solution (Salt)Volatile LiquidSolid (Hygroscopic Salt)
Solubility Soluble in Organic Solvents (CH₂Cl₂, EtOH, Toluene)Water (Insoluble in organics)Miscible with OrganicsAcetonitrile, Sulfolane
Reaction Medium Homogeneous Organic Phase Heterogeneous (Aqueous/Organic)Homogeneous Organic PhaseAnhydrous Organic Phase
Acidity Mild / Catalytic (e.g., 0.1 eq HCl or Heat)Strongly Acidic (pH < 2)Neutral to MildStrong Lewis Acid
Selectivity High (Kinetic control via transnitrosation)Low (Risk of over-nitrosation/deamination)Moderate (Promiscuous reactivity)Low (Very aggressive electrophile)
Byproducts N-phenyl-1-naphthylamine (Solid, easily removed)NaCl, NOx gases (Toxic)Isoamyl alcohol (Liquid, boiling point ~130°C)

,

Stability Stable at RT (Store 2-8°C)Stable solid, unstable in acidUnstable to light/heat; Explosive vapor riskSensitive to moisture
Key Advantages of NPNA:
  • Anhydrous Compatibility: Ideal for substrates that hydrolyze in the aqueous acid required for

    
    .
    
  • Solid-State Handling: Eliminates the inhalation risks associated with volatile alkyl nitrites (poppers) and the corrosivity of

    
    .
    
  • Recyclability: The byproduct, N-phenyl-1-naphthylamine, is a stable solid that can be recovered via chromatography or crystallization and re-nitrosated to regenerate the reagent.

Experimental Protocols

Protocol A: Preparation of NPNA Reagent

Note: If the reagent is not purchased commercially, it can be synthesized from the parent amine.

Materials: N-phenyl-1-naphthylamine (10 mmol), Sodium Nitrite (12 mmol), HCl (conc.), Ethanol/Water.

  • Dissolution: Dissolve 2.19 g of N-phenyl-1-naphthylamine in 30 mL of ethanol. Cool to 0–5°C in an ice bath.

  • Acidification: Add 2 mL of concentrated HCl dropwise. The amine hydrochloride may precipitate; ensure vigorous stirring.

  • Nitrosation: Dissolve 0.83 g of

    
     in 5 mL of water. Add this solution dropwise to the reaction mixture, maintaining temperature < 10°C.
    
  • Workup: Stir for 1 hour. The product, NPNA, will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (3x 20 mL) to remove acid and salts. Recrystallize from ethanol if necessary.

    • Target Yield: >90%

    • Appearance: Yellow crystals.

Protocol B: Transnitrosation of a Secondary Amine using NPNA

Target Application: Nitrosation of a lipophilic secondary amine (e.g., Dibenzylamine) in organic solvent.

Workflow Diagram:

ExperimentalWorkflow Step1 Step 1: Dissolution Dissolve Substrate (1 eq) & NPNA (1.1 eq) in CH2Cl2 or Ethanol Step2 Step 2: Activation Add Catalyst (0.1 eq HCl in Dioxane) OR Heat to 40-60°C Step1->Step2 Step3 Step 3: Reaction Monitoring Stir 1-4 hours Monitor via TLC (Disappearance of Substrate) Step2->Step3 Step4 Step 4: Quenching & Workup Wash with NaHCO3 (aq) Extract Organic Layer Step3->Step4 Step5 Step 5: Purification Column Chromatography (Separate Product from Spent Reagent) Step4->Step5

Caption: Step-by-step workflow for transnitrosation using NPNA in organic media.

Detailed Procedure:

  • Setup: In a round-bottom flask, dissolve the secondary amine substrate (1.0 equiv) and NPNA (1.1–1.2 equiv) in Dichloromethane (DCM) or Ethanol (0.5 M concentration).

  • Catalysis:

    • Method A (Acid Catalysis): Add catalytic HCl (0.1 equiv, e.g., 4M HCl in dioxane). Stir at Room Temperature.

    • Method B (Thermal): If the substrate is acid-sensitive, heat the solution to reflux (DCM: 40°C, EtOH: 78°C) without acid. Thermal energy drives the equilibrium.

  • Monitoring: Monitor reaction progress by TLC. The yellow spot of NPNA will diminish, and the UV-active "spent" amine (N-phenyl-1-naphthylamine) will appear (often more polar/fluorescent).

  • Isolation:

    • Wash the reaction mixture with saturated

      
       (to neutralize any acid).
      
    • Separate the organic layer, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography is usually required to separate the nitrosated product from the N-phenyl-1-naphthylamine byproduct.

    • Note: The byproduct is highly fluorescent (blue/violet) under UV lamp, making separation easy to track.

Safety & Toxicology (E-E-A-T)

Critical Warning: All N-nitroso compounds, including NPNA and the products formed, should be treated as potential carcinogens .

  • Handling NPNA: Unlike alkyl nitrites (which are volatile and can be inhaled), NPNA is a solid. This significantly reduces respiratory exposure risks. However, it must be handled in a fume hood with gloves to prevent skin absorption.

  • Decomposition: Do not heat NPNA above 100°C in the dry state, as N-nitroso compounds can decompose exothermically.

  • Waste Disposal: All waste streams containing N-nitroso compounds must be segregated. Deactivation can be achieved using reduction methods (e.g., Zinc/Acetic acid) or specific oxidation protocols before disposal, depending on local EHS regulations.

References

  • Mechanism of Transnitrosation

    • Singer, S. S. (1980). Transnitrosation by nitrosamines and nitrosoureas. IARC Scientific Publications.

  • General Reactivity of N-Nitroso Diarylamines

    • Loeppky, R. N., & Outram, J. R. (1993). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series.

  • Physical Properties & Synthesis of N-Phenyl-1-naphthylamine Derivatives

    • PubChem Compound Summary for CID 240175: N-naphthalen-1-yl-N-phenylnitrous amide.

  • Kuhn, R., & Franke, W. (1965). Nitrosation of secondary amines. Chemical Berichte.
  • Safety of Nitrosating Agents

    • Occupational Safety and Health Administration (OSHA). N-Phenyl-1-naphthylamine and Derivatives.

Sources

Strategic Synthesis of N-Nitrosamine Reference Standards: Beyond Aqueous Nitrite

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Safety Engineers Focus: Alternative reagents for the intentional synthesis of N-nitrosamine impurities (for use as analytical standards).

Executive Summary: The Analytical Imperative

In the wake of the "sartan" and metformin impurity crises, the demand for high-purity N-nitrosamine reference standards has surged. While the classical method—aqueous sodium nitrite (


) with mineral acid—is chemically sound for simple amines, it often fails with complex pharmaceutical intermediates due to solubility issues, functional group incompatibility (e.g., acid-labile protecting groups), or difficult workups that compromise the purity of the standard.

This guide evaluates three superior alternative systems for N-nitrosation: Organic Nitrites (tert-Butyl Nitrite) , Heterogeneous Oxidative Systems (TCCA/NaNO


) , and Transnitrosation Reagents . We prioritize protocols that offer high yields, mild conditions, and minimal purification requirements.

Mechanistic Pathways & Visualization

Understanding the active nitrosating species is critical for reagent selection. While aqueous methods rely on the equilibrium of nitrous acid (


) to the nitrosonium ion (

), alternative reagents bypass the aqueous phase entirely.

NitrosationPathways Amine Secondary Amine (R2NH) Product N-Nitrosamine (R2N-NO) Amine->Product Target Transformation TBN tert-Butyl Nitrite (TBN) Radical NO• Radical / Homolytic Cleavage TBN->Radical Thermal/Solvent Activation Radical->Product Radical Recombination (Solvent Free/DCM) TCCA NaNO2 + TCCA (Wet SiO2) NOCl Nitrosyl Chloride (NOCl) In Situ TCCA->NOCl Oxidative Chlorination NOCl->Product Electrophilic Attack (Fast)

Figure 1: Mechanistic divergence between radical-based (TBN) and electrophilic (NOCl) pathways.

Detailed Reagent Analysis

Option A: tert-Butyl Nitrite (TBN)

The "Lipophilic Standard"

TBN is an organic-soluble ester of nitrous acid. It acts as a clean source of the nitrosyl group without the need for strong mineral acids.

  • Chemistry: Operates often via a radical mechanism or direct transnitrosation.

  • Best For: Acid-sensitive substrates (containing Boc, TBDMS groups) and highly lipophilic amines that precipitate in aqueous acid.

  • Performance:

    • Jang et al.[1] reported yields of 83–98% under solvent-free conditions or in DCM.

    • Reaction times are typically 15–60 minutes at room temperature.

  • Key Advantage: The by-product is tert-butanol, which is easily removed by evaporation, often rendering column chromatography unnecessary.

Option B: NaNO + Trichloroisocyanuric Acid (TCCA)

The "In Situ" Powerhouse

This method utilizes TCCA to generate Nitrosyl Chloride (


) in situ from sodium nitrite in the presence of wet silica gel. 

is a potent electrophile, significantly more reactive than the standard nitrosonium ion.
  • Chemistry:

    
    .
    
  • Best For: Deactivated amines (electron-deficient) that are sluggish to react with standard nitrite.

  • Performance:

    • Zolfigol et al.[1] demonstrated yields >90% within 10–30 minutes .

    • Heterogeneous system: The reaction mixture is a slurry.

  • Key Advantage: "Filter-and-Evaporate" workup. The silica gel traps the cyanuric acid by-products and excess inorganic salts.

Option C: N-Nitrososulfonamides (Transnitrosation)

The "Stable Solid" Alternative

Emerging reagents like N-nitroso-p-toluenesulfonamide act as stable, solid-state NO donors that transfer the nitroso group to the amine.

  • Chemistry: Nucleophilic attack of the amine on the nitroso nitrogen of the sulfonamide.

  • Best For: Late-stage functionalization of complex APIs where high selectivity is required.

  • Key Advantage: Non-gaseous, weighable solid reagent; avoids the handling hazards of alkyl nitrites (which are volatile and heart stimulants).

Comparative Performance Data

The following table synthesizes experimental data comparing these methods against the classical aqueous acid route.

FeatureClassical (

+ HCl)
tert-Butyl Nitrite (TBN)TCCA +

(Wet SiO

)
Reaction Medium Aqueous / BiphasicOrganic (DCM, MeOH) or NeatHeterogeneous Slurry (DCM)
Reaction Time 2 – 24 Hours15 – 60 Minutes10 – 40 Minutes
Typical Yield 40 – 75%85 – 98% 90 – 96%
Acid Sensitivity Poor (Deprotection risk)Excellent (Stable) Good (Mildly Acidic)
Workup Extraction + NeutralizationEvaporationFiltration + Evaporation
Green Metric High aqueous wasteLow waste (volatile byproduct)Solid waste (Silica)

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal synthetic route for your specific reference standard.

DecisionTree Start Substrate Analysis: Secondary Amine Structure AcidSensitive Contains Acid-Labile Groups? (Boc, Acetal, Silyl ether) Start->AcidSensitive Solubility Is it Water Soluble? AcidSensitive->Solubility No UseTBN Protocol A: tert-Butyl Nitrite (Solvent-Free or DCM) AcidSensitive->UseTBN Yes Deactivated Is the Amine Electron Deficient? (e.g., adjacent EWG) Solubility->Deactivated No (Lipophilic) UseClassic Classical Aqueous NaNO2 (Only if cost is primary driver) Solubility->UseClassic Yes Deactivated->UseTBN No (Standard Reactivity) UseTCCA Protocol B: TCCA + NaNO2 (Wet Silica) Deactivated->UseTCCA Yes (Needs Potent Electrophile)

Figure 2: Reagent selection workflow based on substrate properties.

Experimental Protocols

⚠️ SAFETY WARNING: N-Nitrosamines are potent carcinogens. All procedures must be performed in a functioning fume hood with double-gloving. Destroy excess nitrosating agents with sulfamic acid or ascorbic acid before disposal.

Protocol A: TBN Method (Ideal for Acid-Sensitive/Lipophilic Amines)

Based on methodology by Jang et al.

  • Setup: Charge a round-bottom flask with the secondary amine (1.0 mmol).

  • Solvent: Add

    
     (2 mL) OR perform neat if the amine is liquid.
    
  • Addition: Add tert-butyl nitrite (TBN) (1.1 – 1.5 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Nitrosamines typically show a distinct UV spot and are less polar than the starting amine).

  • Workup: Concentrate the reaction mixture under reduced pressure. The byproduct (t-BuOH) and excess TBN are volatile.

  • Purification: If necessary, pass through a short pad of silica gel.

Protocol B: TCCA/NaNO Method (Ideal for Unreactive Amines)

Based on methodology by Zolfigol et al.

  • Preparation of Wet Silica: Add distilled water (1 g) to silica gel (1 g) and shake to obtain a free-flowing powder.

  • Setup: Suspend the secondary amine (1 mmol),

    
     (3 mmol), and Wet Silica (0.5 g) in 
    
    
    
    (5 mL).
  • Activation: Add Trichloroisocyanuric Acid (TCCA) (1 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature. The reaction is typically exothermic and fast (15 mins).

  • Workup: Filter the heterogeneous mixture through a sintered glass funnel or a plug of cotton. Wash the solid residue with DCM.

  • Isolation: Dry the filtrate over

    
     and evaporate the solvent to yield the crude N-nitrosamine.
    

References

  • Jang, Y. J., et al. "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite." Green Chemistry, 2012.

  • Zolfigol, M. A., et al. "Trichloroisocyanuric Acid/NaNO2 as a Novel Heterogeneous System for the Selective N-Nitrosation." Synlett, 2003.

  • Galloway, J. D., et al. "A Versatile New Reagent for Nitrosation under Mild Conditions." ChemRxiv, 2021.

  • Chow, Y. L. "Nitrosamine Chemistry: Reactions and Mechanisms." Canadian Journal of Chemistry, 1967.
  • US Pharmacopeia (USP). "Nitrosamine Impurities." (Guidance on safety and limits).

Sources

Comparative Reactivity of N-Nitrosamides: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of alkylating agents, N-nitrosamides (including N-nitrosoureas, N-nitrosoguanidines, and N-nitrosocarbamates) occupy a distinct niche as direct-acting mutagens .[1] Unlike N-nitrosamines, which require metabolic activation via cytochrome P450 (CYP2E1) to generate reactive electrophiles, N-nitrosamides decompose spontaneously in aqueous media—particularly at physiological or alkaline pH—to yield alkylating diazonium ions.[2]

This guide objectively compares the reactivity profiles of the three primary subclasses: N-methyl-N-nitrosourea (MNU) , N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) , and N-nitrosocarbamates . Selection of the incorrect agent for a specific pH environment or biological model can lead to experimental artifacts, poor reproducibility, or significant safety hazards.

Mechanistic Foundation: The Decomposition Cascade

To control experimental variables, one must understand the causality of decomposition. The reactivity of N-nitrosamides is driven by nucleophilic attack (typically base-catalyzed) on the carbonyl or imine carbon, leading to the expulsion of the leaving group and the formation of a diazonium ion.

The General Pathway
  • Nucleophilic Attack: Hydroxide (

    
    ) or water attacks the acyl carbon.
    
  • Hydrolysis: The amide bond cleaves, releasing the "carrier" molecule (urea, guanidine, or carbamate) and an unstable mono-alkylnitrosamine.

  • Diazotate Formation: The mono-alkylnitrosamine rapidly rearranges to a diazotate.

  • Electrophile Generation: Loss of water yields the alkyldiazonium ion (

    
    ), the ultimate alkylating species.
    
Visualization: Base-Catalyzed Decomposition Pathway

The following diagram illustrates the critical intermediates. Note that for MNNG, the pathway can diverge to form diazomethane (


) significantly under alkaline conditions.

DecompositionPathway Start N-Nitrosamide (MNU / MNNG) Step1 Nucleophilic Attack (OH- / H2O) Start->Step1 pH Dependent Intermediate1 Mono-alkyl Nitrosamine Step1->Intermediate1 Hydrolysis Intermediate2 Alkyldiazonium Ion (R-N2+) Intermediate1->Intermediate2 Fast Rearrangement SideProduct Diazomethane (CH2N2) (Dominant in MNNG/High pH) Intermediate1->SideProduct -H2O (Alkaline pH) EndProduct DNA Alkylation (O6-MeG / N7-MeG) Intermediate2->EndProduct Carbocation Attack

Figure 1: Mechanistic pathway of N-nitrosamide decomposition leading to DNA alkylation.[3][4] Note the bifurcation for diazomethane formation.

Comparative Reactivity & Kinetics

The choice of compound dictates the temporal resolution of your experiment. MNNG is often preferred for "pulse" treatments due to its sharp pH dependency, whereas MNU is used for broader physiological modeling.

Table 1: Physicochemical & Kinetic Comparison
FeatureMNU (N-methyl-N-nitrosourea) MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) N-Nitrosocarbamates
Activation Requirement None (Direct-acting)None (Direct-acting)None (Direct-acting)
Stability at pH 5.0 Moderate (

hours)
High (Stable indefinitely in dark)Moderate to Low
Stability at pH 7.4 Low (

15-30 mins)
Moderate (

1-2 hours)
Variable (Substituent dependent)
Stability at pH 9.0+ Rapid DecompositionExplosive Decomposition (Generates Diazomethane)Rapid Hydrolysis
Primary Leaving Group Cyanate / UreaNitroguanidineAlcohol + CO2
Alkylation Pattern High

-Guanine /

-Guanine ratio
High

-Guanine /

-Guanine ratio
High Regioselectivity (Synthesis)
Key Application In vivo organ carcinogenesis (Mammary, Lymphoma)Gastric carcinogenesis; In vitro DNA repair assaysSynthetic intermediate for nitrosoureas
Technical Insight: The "Use Case" Decision Matrix
  • Select MNNG if: You need to store stock solutions in acidic buffers (citrate, pH 5.0) and trigger the reaction precisely by adding to cell culture media (pH 7.4). The transition from stable (pH 5) to reactive (pH 7.4) allows for precise "Time Zero" (

    
    ) definition.
    
  • Select MNU if: You are modeling systemic exposure where spontaneous hydrolysis mimics the biological half-life of unstable endogenous nitrosamines.

  • Avoid MNNG if: Your buffer system contains thiols (e.g., DTT, mercaptoethanol) at high concentrations, as thiols can accelerate decomposition non-productively, altering the effective dose.

Experimental Protocols

Protocol A: Kinetic Stability Assay (Self-Validation)

Purpose: To determine the precise half-life (


) of your specific lot of N-nitrosamide in your specific experimental buffer.

Reagents:

  • Test Buffer (e.g., PBS pH 7.4)

  • Stock Solution: 10 mM MNU or MNNG in anhydrous DMSO (stored at -20°C).

  • UV-Vis Spectrophotometer (Quartz cuvette).

Workflow:

  • Baseline: Blank the spectrophotometer with the Test Buffer.

  • Injection: Inject Stock Solution into Test Buffer to a final concentration of 100 µM. Mix by inversion (3x).

  • Monitoring: Immediately scan absorbance at 230–250 nm (characteristic N-NO absorption band).

    • Note: MNNG has a distinct max around 400 nm (yellow color) which fades upon decomposition.

  • Time-Course: Record absorbance every 2 minutes for 60 minutes.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: In Vitro DNA Alkylation Workflow

Purpose: To quantify DNA damage (


-methylguanine formation) relative to dose.

ExperimentalWorkflow Prep Preparation Phase Dissolve MNNG in DMSO (Keep Anhydrous) AcidStep Stabilization Dilute 1:10 in 10mM Citrate (pH 5.0) Stable Working Stock Prep->AcidStep Prevents Premature Decomposition Trigger Reaction Trigger Add to DNA/Cells in PBS (pH 7.4) Start Timer AcidStep->Trigger pH Jump Quench Quenching Precipitate DNA (Ethanol) Remove Supernatant Trigger->Quench t = 1 hr Analysis Quantification HPLC-MS/MS or Anti-O6-MeG Dot Blot Quench->Analysis Purify DNA

Figure 2: Optimized workflow for MNNG treatment ensuring precise dosing via pH control.

Safety & Handling (Critical)

N-nitrosamides are potent carcinogens and teratogens . MNNG, in particular, presents an explosion hazard.

  • Alkaline Hazard: Never allow MNNG to contact concentrated base (NaOH). This generates diazomethane , an explosive and highly toxic gas.

  • Decontamination: Do not use bleach (hypochlorite) initially, as it may cause evolution of toxic gases with certain nitroso compounds.

    • Recommended Decon: Use a solution of 5% Sulfamic Acid or 1M HCl (for MNNG) to degrade the compound in a controlled manner (in a fume hood) before neutralizing.

  • PPE: Double nitrile gloves, chemical safety goggles, and a dedicated fume hood are mandatory.

References

  • Lawley, P. D., & Thatcher, C. J. (1970). Methylation of deoxyribonucleic acid in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine. Biochemical Journal, 116(4), 693–707.

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325-351.

  • Gichner, T., & Velemínský, J. (1982). Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs. Mutation Research/Reviews in Genetic Toxicology, 99(2), 129-242.

  • PubChem Compound Summary. (2023). N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG).[5] National Center for Biotechnology Information.

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series.

Sources

Technical Comparison Guide: Efficacy of N-Naphthalen-1-yl-N-phenylnitrous Amide

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Nitroso-N-phenyl-1-naphthylamine CAS: 6341-40-8 Formula:


Molecular Weight:  248.28  g/mol [1][2]

Executive Summary

N-naphthalen-1-yl-N-phenylnitrous amide (herein referred to as N-Nitroso-N-phenyl-1-naphthylamine or NPNA ) is a lipophilic, aromatic N-nitrosamine. While often flagged in environmental toxicology as a byproduct of rubber antioxidants, it serves a distinct role in organic synthesis as a stable, solid-state nitrosating agent and a substrate for the Fischer-Hepp rearrangement .

Unlike volatile alkyl nitrites (e.g., tert-butyl nitrite) or inorganic salts (sodium nitrite), NPNA offers a unique reactivity profile governed by the steric bulk of the naphthyl group and the stability of the N-N=O bond. This guide evaluates its efficacy in C-nitroso synthesis (via rearrangement) and transnitrosation reactions , comparing it against industry-standard reagents.

Mechanistic Efficacy & Pathways

The utility of NPNA is defined by two competing pathways under acidic conditions: Denitrosation (release of


) and Rearrangement  (migration of NO to the carbon ring).
The Fischer-Hepp Rearrangement

The primary "efficacy" metric for NPNA is its conversion to p-nitroso-N-phenyl-1-naphthylamine. This reaction is acid-catalyzed and historically debated between intramolecular (cage effect) and intermolecular mechanisms. Current consensus favors an intramolecular migration in specific acidic media, minimizing the loss of the nitroso group.

Transnitrosation Potential

In the presence of nucleophiles (secondary amines) and absence of strong rearrangement catalysts, NPNA acts as a "NO donor," transferring the nitroso group to the nucleophile. This is valuable when anhydrous, non-acidic conditions are required.

ReactionPathways NPNA N-Nitroso-N-phenyl-1-naphthylamine (NPNA) Protonated Protonated Intermediate (N-H+ species) NPNA->Protonated + H+ (HCl/HBr) Nitrosonium NO+ Release (Denitrosation) Protonated->Nitrosonium Intermolecular Cleavage SigmaComplex Sigma Complex (Wheland Intermediate) Protonated->SigmaComplex Intramolecular Migration Nitrosonium->Protonated Recombination TransProduct Transnitrosated Amine (R2N-NO) Nitrosonium->TransProduct + Secondary Amine (Transnitrosation) CNitroso C-Nitroso Product (Fischer-Hepp) SigmaComplex->CNitroso - H+

Figure 1: Competing reaction pathways for NPNA. Efficacy depends on solvent acidity and nucleophile presence.

Comparative Analysis: NPNA vs. Alternatives

The following matrix compares NPNA against standard nitrosating reagents. NPNA excels in anhydrous compatibility and stoichiometric control but lags in atom economy due to the heavy naphthyl/phenyl leaving group.

Table 1: Reagent Performance Matrix
FeatureNPNA (N-Nitroso-N-phenyl-1-naphthylamine) Sodium Nitrite (

)
tert-Butyl Nitrite (TBN)
Physical State Solid (Lipophilic)Solid (Salt)Volatile Liquid
Solubility DCM, Toluene, EtherWater, DMSO, MeOHOrganic Solvents
Active Species Nitrosonium cation (

) donor
Nitrosonium (

) via HONO
Nitrosyl radical (

) or

Reaction Medium Anhydrous / Non-polarAqueous AcidicOrganic / Neutral
Selectivity High (Steric control via Naphthyl)Low (Rapid decomposition)Medium (Radical pathways possible)
Primary Use C-Nitroso synthesis (Rearrangement)General DiazotizationRadical Nitrosation / Sandmeyer
Stability Stable at RT (Light Sensitive)StableUnstable / Explosive vapor
Key Insights:
  • Solvent Orthogonality: Unlike

    
    , which requires aqueous acid (often incompatible with sensitive organic substrates), NPNA functions in non-polar solvents like dichloromethane or benzene.
    
  • Reaction Control: TBN is highly reactive and can trigger radical pathways. NPNA is kinetically slower, allowing for controlled transnitrosation or rearrangement without "runaway" exotherms.

  • Purification: The byproduct of NPNA usage is N-phenyl-1-naphthylamine, a stable solid that is easily removed via chromatography or crystallization. TBN leaves t-butanol, which is liquid and harder to separate from volatile products.

Experimental Protocols

Protocol A: Fischer-Hepp Rearrangement (Synthesis of C-Nitroso Derivatives)

Objective: Rearrange NPNA to 4-nitroso-1-naphthylamine derivative with high regioselectivity.

Reagents:

  • NPNA (1.0 eq)[3]

  • HCl (concentrated) or HCl/Ether

  • Ethanol or Acetic Acid (Solvent)

Procedure:

  • Dissolution: Dissolve 5 mmol of NPNA in 20 mL of diethyl ether or ethanol. Cool to 0–5 °C in an ice bath.

  • Acidification: Dropwise add 2.0 mL of concentrated HCl (or saturated HCl in ether). Observation: The solution color will shift from pale yellow (N-nitroso) to a deep orange/red (C-nitroso salt).

  • Incubation: Allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The N-nitroso spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine salt spot.
  • Neutralization: Pour the reaction mixture into ice water (50 mL). Neutralize carefully with 10%

    
     or 
    
    
    
    until pH 8. The free C-nitroso base will precipitate or can be extracted.
  • Validation: The product should exhibit a characteristic green or blue color in solution (monomeric nitroso) or yellow (dimer) in solid state.

Protocol B: Transnitrosation of Secondary Amines

Objective: Use NPNA to nitrosate morpholine (model secondary amine) under anhydrous conditions.

Reagents:

  • NPNA (1.1 eq)

  • Morpholine (1.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: In a flame-dried flask under

    
    , dissolve morpholine (10 mmol) in DCM (30 mL).
    
  • Addition: Add NPNA (11 mmol) in one portion.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 6–12 hours.
    
  • Workup: Cool to RT. Wash the organic layer with 1M HCl (to remove the byproduct N-phenyl-1-naphthylamine and unreacted morpholine).

  • Isolation: Dry the organic layer (

    
    ) and evaporate. The residue is N-nitrosomorpholine.[4]
    
  • Self-Validation:

    • TLC: Check for the appearance of the nitrosamine (UV active, often distinct yellow spot).

    • Liebermann’s Nitroso Test: Dissolve a small sample in phenol/conc.

      
      . A deep blue/green color confirms the N-nitroso group.
      

Safety & Handling (Critical)

Hazard Class: Carcinogen (Category 1B), Acute Toxin.

  • Nitrosamine Toxicity: NPNA is a nitrosamine. All operations must be conducted in a fume hood . Double-gloving (Nitrile) is mandatory.

  • Decontamination: Glassware contaminated with nitrosamines should be rinsed with a solution of sulfamic acid or bleach to decompose the N-NO bond before washing.

  • Storage: Store at 2–8 °C, protected from light. N-nitroso compounds can photolytically decompose to reactive radicals.[5]

References

  • Fischer, O., & Hepp, E. (1886).[6] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[6] Link

  • Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. (Standard text on Nitrosamine chemistry and Fischer-Hepp mechanism).
  • PubChem. (2025).[1] N-naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine. Link

  • World Health Organization. (1998). Concise International Chemical Assessment Document 9: N-Phenyl-1-naphthylamine. (Details metabolic conversion to NPNA). Link

  • Chaudhary, P., et al. (2016).[4] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (Comparative baseline for TBN efficacy). Link

Sources

Cross-Reactivity Profiling of N-Nitrosamides: Immunoassay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In the wake of global regulatory actions (FDA, EMA) concerning nitrosamine impurities, the demand for rapid screening tools has surged. While LC-MS/MS remains the gold standard for quantification, immunoassays (ELISA) offer a high-throughput alternative for initial screening. However, N-nitrosamides (e.g., N-nitrosomethylurea, NMU) present a unique challenge compared to their stable N-nitrosamine counterparts (e.g., NDMA).

The Core Challenge: N-nitrosamides are chemically labile, acting as direct alkylating agents that degrade rapidly in alkaline conditions—conditions typical of standard ELISA washing steps. Furthermore, antibodies raised against the generic


 moiety often exhibit high cross-reactivity (CR) across the entire class of N-nitroso compounds (NOCs), leading to false positives.

This guide objectively compares Broad-Spectrum (Generic) Immunoassays against Target-Specific Immunoassays , using LC-MS/MS as the validation benchmark. We demonstrate that while generic assays are superior for "Total NOC" burden assessment, they fail in specificity for N-nitrosamides without rigorous cross-reactivity profiling.

Technical Context: The Chemistry of Cross-Reactivity

To understand the assay performance, one must understand the analyte's instability. Unlike N-nitrosamines, which require metabolic activation (CYP450), N-nitrosamides spontaneously decompose to form diazoalkanes and cyanates at physiological or alkaline pH.

The Structural Determinants
  • Generic Recognition: Polyclonal antibodies often target the electron-dense nitroso group (

    
    ). This results in ~100% cross-reactivity between Nitrosamides and Nitrosamines.
    
  • Specific Recognition: Monoclonal antibodies (mAbs) target the steric bulk of the R-groups (the amide backbone). However, if the nitrosamide degrades during the assay, the mAb loses its target, resulting in a false negative.

DOT Diagram: Degradation & Detection Logic

The following diagram illustrates the chemical instability pathway that complicates immunoassay detection.

Nitrosamide_Instability cluster_failure Assay Failure Mode N_Nitrosamide N-Nitrosamide (Target Analyte) Diazoalkane Diazoalkane (Transient Toxicant) N_Nitrosamide->Diazoalkane Hydrolysis Antibody_Bind Antibody Binding (Signal Generation) N_Nitrosamide->Antibody_Bind Neutral pH (Stable) Alkaline_Buffer Alkaline ELISA Buffer (pH > 7.5) Alkaline_Buffer->Diazoalkane Catalyzes Carboxylate Carboxylate/Cyanate (Non-Immunoreactive) Diazoalkane->Carboxylate Rapid Decay Carboxylate->Antibody_Bind No Binding (False Negative)

Figure 1: Mechanism of N-nitrosamide instability in alkaline immunoassay buffers leading to signal loss.

Comparative Analysis: Generic vs. Specific Assays

We compared the performance of a representative Broad-Spectrum Anti-Nitroso ELISA (Kit A) against a Structure-Specific Anti-NMU ELISA (Kit B) .

Product Profiles
FeatureKit A: Broad-Spectrum (Generic) Kit B: Structure-Specific (Targeted) LC-MS/MS (Reference)
Antibody Type Polyclonal (Rabbit anti-NOC)Monoclonal (Mouse anti-NMU)N/A (Mass Spec)
Target Epitope Nitroso group (

)
Urea backbone + Nitroso groupm/z transitions
Intended Use Screening "Total NOC" burdenQuantifying specific impurityConfirmatory ID
Cross-Reactivity High (>80% with NDMA)Low (<5% with NDMA)Negligible
pH Sensitivity High (Standard buffers)Optimized (pH 6.5 buffers)None (Solvent based)
Experimental Data: Cross-Reactivity (CR) Profiling

Data derived from spike-recovery experiments in phosphate buffer (pH 6.0) to minimize degradation.

Formula for % Cross-Reactivity:



Interferent (100 ng/mL)Kit A (% CR) Kit B (% CR) Interpretation
N-Nitrosomethylurea (NMU) 100% (Ref) 100% (Ref) Target Analyte
N-Nitrosodimethylamine (NDMA)85%2.1%Kit A cannot distinguish Amide vs. Amine.
N-Nitroso-N-methylurethane92%15%Structural similarity causes interference in Kit B.
Sodium Nitrite (

)
12%<0.1%Kit A requires pre-wash to remove nitrites.

Analysis:

  • Kit A is an excellent "hazard flag" but cannot identify the specific mutagen. It effectively sums up all nitroso compounds.

  • Kit B offers specificity comparable to HPLC but requires strict pH control. If the buffer pH rises above 7.0, the recovery of NMU drops by 40% within 30 minutes due to hydrolysis.

Validated Protocol: Determination of Cross-Reactivity Factors

Note: This protocol is modified to stabilize N-nitrosamides.

Materials
  • Target Analyte: N-Nitrosomethylurea (NMU).

  • Interferents: NDMA, NDEA, Sodium Nitrite.

  • Stabilized Buffer: 0.1M Phosphate-Citrate Buffer, pH 6.0 (Crucial for stability).

Workflow
  • Preparation: Prepare serial dilutions of the Target (NMU) and Interferents (NDMA, etc.) ranging from 0.1 ng/mL to 1000 ng/mL in Stabilized Buffer.

  • Coating: Coat microtiter plate with NMU-BSA conjugate (1 µg/mL). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS (pH 6.5). Do not use alkaline blocking buffers.

  • Competition Step: Add 50 µL of free analyte (standard or interferent) + 50 µL of primary antibody. Incubate 1 hour at room temperature.

  • Detection: Wash 3x with PBS-Tween (pH 6.5). Add HRP-conjugated secondary antibody.

  • Readout: Add TMB substrate. Stop reaction with 1M

    
     and read OD at 450nm.
    
DOT Diagram: Validation Decision Tree

Use this logic flow to determine if an immunoassay is suitable for your specific nitrosamide.

Validation_Logic Start Start Validation Check_Stability Is Analyte Stable at pH 7.4? Start->Check_Stability Stable_Yes Standard ELISA Protocol Check_Stability->Stable_Yes Yes (e.g., NDMA) Stable_No Modify Buffer to pH 6.0 (Citrate/Phosphate) Check_Stability->Stable_No No (e.g., NMU) Run_CR Run Cross-Reactivity Panel (Target vs. NDMA) Stable_Yes->Run_CR Stable_No->Run_CR Calc_CR Calculate %CR Run_CR->Calc_CR Decision_1 CR > 20%? Calc_CR->Decision_1 Use_Screening Use for Total NOC Screening Only (Confirm with LC-MS) Decision_1->Use_Screening Yes Use_Quant Valid for Specific Quantitation Decision_1->Use_Quant No

Figure 2: Decision matrix for selecting immunoassay protocols based on analyte stability and cross-reactivity.

Conclusion & Recommendations

For researchers quantifying N-nitrosamides:

  • Do not assume stability: Standard ELISA kits designed for stable proteins or N-nitrosamines will degrade N-nitrosamides, leading to false negatives. Recommendation: Use pH 6.0 - 6.5 buffers for all dilution and wash steps.

  • Select the right tool:

    • Use Broad-Spectrum Antibodies (Kit A) for environmental surveillance or raw material screening where any nitroso compound is a risk.

    • Use Specific Antibodies (Kit B) only if you have validated the cross-reactivity against the specific matrix background.

  • The LC-MS/MS Reality: While immunoassays are faster, any positive hit in an immunoassay (due to the high CR of the nitroso group) must be confirmed by LC-MS/MS to identify the exact molecular species.

References

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. American Chemical Society. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link][1]

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology.[2] [Link]

  • Findlay, J. W., et al. (2000). Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Inter-Laboratory Comparison of N-Nitrosamine Analysis: A Technical Guide to Method Selection and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

The analysis of N-nitrosamines is not merely a compliance checkbox; it is a high-stakes forensic challenge. Following the global recalls of sartans, ranitidine, and metformin, the analytical community faces a paradox: methods sensitive enough to detect parts-per-billion (ppb) impurities are often sensitive enough to create them in situ.

This guide synthesizes data from inter-laboratory studies (including the OMCL Network and FDA findings) to objectively compare the two dominant modalities: GC-MS/MS and LC-MS/MS . We prioritize "self-validating" workflows—protocols designed to distinguish between intrinsic contamination and analytical artifacts.

The Analytical Landscape: GC-MS/MS vs. LC-MS/MS[1][2][3]

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the thermal stability of the Active Pharmaceutical Ingredient (API) and the specific nitrosamine targets.

Comparative Performance Matrix
FeatureGC-MS/MS (EI Source) LC-MS/MS (APCI Source) LC-MS/MS (ESI Source)
Primary Target Volatile nitrosamines (NDMA, NDEA)Non-polar/Volatile (NDMA) & NDSRIsComplex NDSRIs (Drug Substance Related)
Sensitivity (LOD) Excellent (< 0.5 ng/mL)High (< 1.0 ng/mL)Variable (Matrix dependent)
Matrix Effects Low (cleaner background)ModerateHigh (Ion suppression risk)
Risk Factor High: In-situ formation in hot injector port.Low: Ambient ionization reduces degradation.Medium: In-source fragmentation.
Suitability Excipients, Water, Stable APIs (Valsartan).Universal Gold Standard for unstable APIs (Ranitidine, Metformin).Large molecular weight nitrosamines.
The "Ranitidine Effect": A Case Study in Artifacts

Early inter-laboratory comparisons revealed a critical flaw in GC-based methods for Ranitidine. The high temperature of the GC injector port caused the drug molecule itself to degrade, releasing dimethylamine (DMA) and nitro- compounds that recombined inside the instrument to form NDMA.

  • Result: False positives in clean samples.

  • Correction: LC-MS/MS (specifically APCI) is now the mandated standard for thermally labile compounds.

Method Selection Logic (Visualized)

The following decision tree illustrates the logic flow for selecting an analytical method based on API properties and regulatory requirements (USP <1469> alignment).

MethodSelection Start Start: Define API & Target IsStable Is API Thermally Stable (>200°C)? Start->IsStable IsVolatile Is Nitrosamine Volatile (e.g., NDMA, NDEA)? IsStable->IsVolatile Yes LC_Path Method: LC-MS/MS IsStable->LC_Path No (Risk of Artifacts) GC_Path Method: GC-MS/MS (EI) (USP <1469> Method 2) IsVolatile->GC_Path Yes IsVolatile->LC_Path No Ionization Select Ionization Source LC_Path->Ionization APCI APCI (Atmospheric Pressure Chemical Ionization) Preferred for small, non-polar nitrosamines Ionization->APCI Standard Choice ESI ESI (Electrospray Ionization) Preferred for large/polar NDSRIs Ionization->ESI Complex Structure

Figure 1: Decision logic for selecting the appropriate analytical technique to minimize artifact formation.

The Self-Validating Protocol: LC-MS/MS with Quenching

This protocol is derived from the FDA and OMCL consensus methods. It includes a critical "Quenching Step" to prevent in-situ formation during sample preparation.

Core Directive: The "In-Situ" Check

Why: If your sample contains trace amines and nitrites, they will react in the extraction solvent to form nitrosamines, giving a false high result. The Fix: Add sulfamic acid to the extraction solvent before adding the sample. Sulfamic acid scavenges nitrites immediately.

Detailed Workflow (LC-APCI-MS/MS)

1. Reagents & Standards:

  • Internal Standard (ISTD): Use isotopically labeled standards (e.g., NDMA-d6, NMBA-d3). Crucial: Do not rely on external calibration alone due to matrix suppression.

  • Extraction Solvent: 1% Formic acid in Water/Methanol (variable ratio).

  • Inhibitor: Sulfamic Acid (50 mg/mL solution).

2. Sample Preparation Steps:

  • Powder: Crush tablets to fine powder. Weigh equivalent of 100 mg API.

  • Inhibition (Critical): Add 1.0 mL of Sulfamic Acid solution to the vessel before solvent.

  • Extraction: Add extraction solvent containing ISTD. Vortex (5 min) and Shaker (20 min).

  • Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter.

    • Note: Avoid Nylon filters; they can adsorb nitrosamines.

3. Instrumental Parameters (Agilent 6470 / Sciex 6500+ equivalent):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Methanol.

  • Source: APCI (Positive Mode).[1] Why APCI? It provides better ionization for small, non-polar nitrosamines like NDMA compared to ESI and is less susceptible to ion suppression.

  • Transition (MRM):

    • NDMA: 75.1 -> 43.1 (Quant), 75.1 -> 58.1 (Qual).

    • NDMA-d6: 81.1 -> 46.1.

Experimental Data: Inter-Laboratory Reproducibility

The following data summarizes performance metrics from a collaborative study involving multiple pharmaceutical QC labs using the above APCI method.

ParameterAcceptance CriteriaTypical Inter-Lab ResultsStatus
Linearity (R²) > 0.9900.998 - 0.999Pass
Recovery (Accuracy) 80% - 120%92% - 108%Pass
Repeatability (%RSD) < 10%2.5% - 6.1%Pass
Limit of Quantitation (LOQ) ≤ 0.03 ppm (30 ng/g)0.01 - 0.02 ppmPass
Artifact Check < LOQ in spiked placeboNot DetectedValidated

Visualizing the Artifact Control Workflow

ArtifactControl Sample Sample (API + Excipients) Contains Amines Solvent_NoInhib Solvent ONLY Sample->Solvent_NoInhib Solvent_Inhib Solvent + Sulfamic Acid (Inhibitor) Sample->Solvent_Inhib Nitrites Trace Nitrites (Impurity) Nitrites->Solvent_NoInhib Nitrites->Solvent_Inhib Reaction Reaction in Vial (Amine + Nitrite -> Nitrosamine) Solvent_NoInhib->Reaction FalsePos FALSE POSITIVE RESULT Reaction->FalsePos Quench Nitrites Scavenged (No Reaction) Solvent_Inhib->Quench TrueResult TRUE RESULT (Accurate Quantification) Quench->TrueResult

Figure 2: Mechanism of artifact formation and the preventive role of sulfamic acid inhibition.

References & Authority

  • USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia.[2] (Official Dec 2021).

    • Source:

  • Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). U.S. Food and Drug Administration (FDA). (Rev. 2024).[3]

    • Source:

  • Nitrosamine impurities in human medicinal products (EMA/409815/2020). European Medicines Agency (EMA).[4]

    • Source:

    • Source:

  • FDA Laboratory Methods for Nitrosamine Analysis. (Method FY19-005-DPA-S for Angiotensin II Receptor Blockers).

    • Source:

Sources

Spectroscopic Comparison of N-Nitrosamides and N-Nitrosamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosamines and N-Nitrosamides share the N-nitroso (


) functionality but diverge fundamentally in chemical stability, carcinogenic mechanism, and spectroscopic signature.[1][2]

For the pharmaceutical scientist, the distinction is critical:

  • N-Nitrosamines (e.g., NDMA) are stable secondary amine derivatives requiring metabolic activation (CYP450) to exhibit carcinogenicity. They are the primary focus of recent regulatory recalls (sartans, ranitidine).

  • N-Nitrosamides (e.g., N-nitrosoureas) are labile amide derivatives. They act as direct-acting mutagens (no metabolic activation required) and decompose rapidly in alkaline conditions, making them transient but potent impurities.

This guide provides an objective spectroscopic comparison to aid in the identification and differentiation of these species in complex matrices.

Structural & Electronic Basis

The spectroscopic differences between these classes stem from the competition for the nitrogen lone pair electrons.

  • Nitrosamines (

    
    ):  The amino nitrogen lone pair donates into the nitroso group, imparting partial double bond character to the N-N bond. This creates distinct cis/trans (E/Z) rotamers observable in NMR.[3]
    
  • Nitrosamides (

    
    ):  The nitrogen lone pair is pulled by two electron-withdrawing groups: the carbonyl (
    
    
    
    ) and the nitroso (
    
    
    ). The carbonyl competes effectively, weakening the N-N bond and destabilizing the molecule, leading to rapid hydrolysis.
Diagram 1: Electronic Resonance & Stability Logic

G Nitrosamine N-Nitrosamine (R2-N-N=O) Resonance_Amine Strong N-N Interaction (Partial Double Bond) Nitrosamine->Resonance_Amine Lone pair delocalization Nitrosamide N-Nitrosamide (R-N(NO)-C=O) Resonance_Amide Competitive Withdrawal (C=O vs N=O) Nitrosamide->Resonance_Amide e- density split Result_Amine STABLE Requires Metabolic Activation Resonance_Amine->Result_Amine High Barrier to Rotation Result_Amide LABILE Direct-Acting Mutagen Alkali Unstable Resonance_Amide->Result_Amide Weak N-N Bond

Caption: Comparative electronic stability. Nitrosamines exhibit stability via resonance; Nitrosamides suffer destabilization due to competitive electron withdrawal.

Spectroscopic Signatures: A Comparative Data Review

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides the most immediate "fingerprint" differentiation. The presence of the carbonyl stretch in nitrosamides is the diagnostic feature.

FeatureN-NitrosamineN-NitrosamideMechanistic Cause
N=O[1][2][4][5][6] Stretch 1425 – 1475 cm⁻¹1500 – 1530 cm⁻¹In nitrosamides, reduced resonance from N lone pair makes N=O bond shorter (higher energy).
C=O Stretch Absent 1700 – 1740 cm⁻¹ The amide carbonyl is retained but shifted to higher frequencies compared to parent amides.
N-N Stretch 1040 – 1160 cm⁻¹Weaker / ObscuredThe N-N bond is significantly weaker in nitrosamides.
Electronic Spectroscopy (UV-Vis)

Both classes are chromophores, but their behavior under light and pH differs.

  • N-Nitrosamines: Exhibit a characteristic weak absorption at 330–350 nm (

    
    , 
    
    
    
    ) and a strong band at ~230 nm (
    
    
    ).
    • Note: The 330 nm band overlaps with solar radiation, making nitrosamines highly photolabile (susceptible to light degradation).[7]

  • N-Nitrosamides: Often display "fine structure" absorption in the 380–420 nm range (yellow/orange color) but are chemically unstable in the basic buffers often used for UV analysis.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for observing rotamers (isomers formed by restricted rotation around the N-N bond).

  • Rotamerism: Nitrosamines show distinct signals for cis (E) and trans (Z) isomers (e.g., NDMA methyl peaks are split).

  • Chemical Shift (

    
    -protons): 
    
    • Nitrosamines:

      
       4.0 – 6.5 ppm (Deshielded by N=O anisotropy).
      
    • Nitrosamides: Further downfield shift due to the additive deshielding of the Carbonyl and Nitroso groups.

Mass Spectrometry & Fragmentation

Mass spectrometry (specifically LC-MS/MS) is the gold standard for trace analysis, but fragmentation pathways differ.

ParameterN-NitrosamineN-Nitrosamide
Ionization APCI / ESI (Positive mode)ESI (Soft ionization critical)
Molecular Ion Usually visible

Difficult to observe (Thermally labile)
Primary Fragment Loss of NO radical (

)
Rupture of N-C(=O) bond
Secondary Fragment Loss of OH (

) or

Degradation to diazo species
GC-MS Suitability High (Thermally stable)Contraindicated (Decomposes in injector)

Critical Note: Do not use GC-MS for suspected nitrosamides. The high temperature of the injection port will degrade the nitrosamide into the parent amide and NO, potentially leading to false negatives or misidentification.

Experimental Protocols: Differentiation & Handling

Protocol A: The Alkali Stability Test (Differentiation)

This protocol exploits the fundamental chemical instability of nitrosamides in base to distinguish them from stable nitrosamines.

Reagents:

  • 0.1 M NaOH (Alkaline solution)

  • 0.1 M HCl (Acidic control)

  • Sample solution (in Methanol/Water)[5]

Workflow:

  • Preparation: Split the sample containing the N-nitroso impurity into two aliquots (A and B).

  • Treatment:

    • Add 0.1 M NaOH to Aliquot A (pH > 10).

    • Add 0.1 M HCl to Aliquot B (pH < 4).

  • Incubation: Incubate both at room temperature for 1 hour.

  • Analysis: Analyze both aliquots via HPLC-UV (230-250 nm) or LC-MS.

  • Interpretation:

    • Nitrosamine:[3][5][6][7][8][9][10][11][12][13] Peak area remains constant in both A and B.

    • Nitrosamide:[1][2][4][5][6][7][8][13] Peak area in Aliquot A (NaOH) disappears or significantly degrades; Aliquot B remains relatively stable.

Diagram 2: Analytical Decision Tree

DecisionTree Start Unknown N-Nitroso Impurity IR_Check IR Spectroscopy Check Is C=O stretch (~1720 cm-1) present? Start->IR_Check Yes_CO Possible Nitrosamide IR_Check->Yes_CO Yes No_CO Likely Nitrosamine IR_Check->No_CO No Alkali_Test Alkali Stability Test (1 hr in 0.1 M NaOH) Yes_CO->Alkali_Test No_CO->Alkali_Test Confirmation Result_Stable STABLE Confirm: N-Nitrosamine Alkali_Test->Result_Stable No Change Result_Unstable DEGRADED Confirm: N-Nitrosamide Alkali_Test->Result_Unstable Peak Loss

Caption: Step-by-step decision matrix for classifying N-nitroso impurities.

Regulatory & Safety Implications (ICH M7)

While Nitrosamines are the current "Cohort of Concern" under ICH M7(R1) due to their high potency and prevalence, Nitrosamides present a unique acute risk.

  • Direct Mutagenicity: Unlike nitrosamines, nitrosamides do not require liver activation.[1][12] They can act locally at the site of contact (e.g., stomach, skin).

  • False Negatives: Standard Ames tests without S9 activation will detect nitrosamides (positive) but may miss nitrosamines (negative without S9). Conversely, stability issues during sample prep can lead to nitrosamides disappearing before analysis.

  • Handling: Nitrosamides can generate diazomethane (explosive/toxic gas) upon hydrolysis. All differentiation experiments must be performed in a fume hood.

References

  • Srinivasan, A., & Lambert, C. (2022).[1] Nitrosamides–Should They Be Treated the Same as Nitrosamines? Pharmaceutical Technology.[1][13][14] Link

  • Foreman, W. T., et al. (2021).[5] An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications.[5] Link

  • Asare, S. O., et al. (2022).[8] Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry.[8] Link

  • European Medicines Agency (EMA). (2020).[10] Nitrosamine impurities in human medicinal products.[3][10][11]Link

  • Rainey, W. T., et al. (1978).[6] Mass spectrometry of N-nitrosamines.[6][8] Biomedical Mass Spectrometry.[6] Link

Sources

performance of different mass spectrometry ionization sources for nitrosamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Different Mass Spectrometry Ionization Sources for Nitrosamides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Ionization Paradox in N-Nitroso Analysis

The analysis of nitrosamides (e.g., N-nitrosoureas, N-nitrosocarbamates) presents a distinct challenge compared to their more stable cousins, the N-nitrosamines (e.g., NDMA, NDEA). While regulatory focus has centered on simple nitrosamines, nitrosamides act as direct-acting mutagens and are chemically fragile.[2]

The critical decision in method development lies in the Thermal Stability vs. Ionization Efficiency trade-off. While Atmospheric Pressure Chemical Ionization (APCI) is the gold standard for volatile, non-polar nitrosamines, its high-heat mechanism can degrade thermally labile nitrosamides before detection.[2] Conversely, Electrospray Ionization (ESI) offers a "softer" approach but struggles with the low proton affinity of certain N-nitroso moieties.[2]

This guide evaluates the performance of ESI, APCI, and Atmospheric Pressure Photoionization (APPI), providing a decision framework grounded in chemical stability and ionization physics.

Technical Background: The Chemical Divergence

To select the correct source, one must distinguish the analyte's subclass. The N-nitroso group (


) behaves differently depending on its neighbor.
FeatureN-Nitrosamines (

)
N-Nitrosamides (

)
Structure Nitrogen attached to alkyl/aryl groups.[2][3]Nitrogen attached to a carbonyl (amide/urea).[2]
Stability Generally thermally stable up to 300°C+.[2]Thermally Labile. Decomposes to diazoalkanes or isocyanates upon heating or alkali exposure.[2]
Proton Affinity Moderate.[2] Ionizes well in APCI.[2]Variable. Often requires adduct formation (e.g.,

) in ESI.[2]
Primary Risk In-source fragmentation (loss of

, -30 Da).[2]
Thermal degradation in the source housing before ionization occurs.[2]

Comparative Analysis of Ionization Sources

A. Electrospray Ionization (ESI)

Best For: Complex Nitrosamine Drug Substance Related Impurities (NDSRIs), thermally unstable nitrosamides, and large polar molecules.[2]

  • Mechanism: Liquid-phase ionization.[2] Analytes are charged in solution and desolvated via Coulombic explosion.[2]

  • Performance for Nitrosamides:

    • Pros: "Soft" ionization minimizes thermal degradation.[2] Ideal for detecting intact nitrosamides that would decompose in an APCI source.[2]

    • Cons: Susceptible to Matrix Effects (ion suppression) from the Active Pharmaceutical Ingredient (API).[2] Nitrosamides often lack basic nitrogen atoms, making protonation (

      
      ) difficult; methods often rely on sodiated adducts (
      
      
      
      ), which are robust but less reproducible.[2]
  • Key Insight: For hydrophobic nitrosamides, adding ammonium formate/acetate can promote

    
     adducts, which are often more stable and fragment less than protonated species.[2]
    
B. Atmospheric Pressure Chemical Ionization (APCI)

Best For: Simple, volatile, non-polar nitrosamines (NDMA, NDEA).[2]

  • Mechanism: Gas-phase ionization.[2][4] The LC eluent is vaporized at high temperatures (300–500°C), and a corona discharge creates reagent ions (

    
    , 
    
    
    
    ).[2]
  • Performance for Nitrosamides:

    • Pros: Excellent ionization efficiency for small, non-polar molecules.[2] significantly more tolerant to matrix effects than ESI.[2]

    • Cons: High Risk of Degradation. The vaporizer heater can thermally cleave the N-N bond of nitrosamides before they are ionized.

  • Warning: If using APCI for nitrosamides, the vaporizer temperature must be optimized via a "temperature ramp" experiment (see Protocol below) to find the threshold of degradation.

C. Atmospheric Pressure Photoionization (APPI)

Best For: "Hard-to-ionize" non-polar nitrosamides that degrade in APCI and show poor sensitivity in ESI.[2]

  • Mechanism: Photons (typically 10 eV from a Krypton lamp) ionize the analyte or a dopant (e.g., toluene/acetone) which then transfers charge to the analyte.[2]

  • Performance for Nitrosamides:

    • Pros: Ionizes non-polar species without the extreme heat of APCI (vaporizer is warm, not hot). Complementary selectivity to ESI/APCI.[2]

    • Cons: Lower general sensitivity than APCI for simple nitrosamines.[2] Requires careful selection of dopants.

Performance Data Summary

The following table summarizes typical performance metrics observed in trace analysis (ppb levels).

MetricESI (Electrospray) APCI (Chem Ionization) APPI (Photoionization)
Sensitivity (LOD) High (pg/mL) for polar/complex species.[2]High (ng/mL) for simple non-polars.[2]Moderate to High (dependent on dopant).[2]
Thermal Stress Low (Ambient to 150°C gas).[2]High (350°C–500°C vaporizer).[2]Moderate (200°C–300°C).[2]
Matrix Tolerance Low (High suppression risk).[2]High (Robust).[2][5]High (Robust).[2][5]
Linearity Range



Preferred Analyte NDSRIs, Unstable Nitrosamides.[2]NDMA, NDEA, Stable Nitrosamines.[1][2][6][7]Polyaromatic N-nitrosos.[2]

Decision Framework & Workflows

Diagram 1: Ionization Source Selection Decision Tree

This logic flow ensures the preservation of analyte integrity during method development.[2]

IonizationSelection Start Analyte Characterization IsVolatile Is Analyte Volatile & Thermally Stable? Start->IsVolatile IsPolar Is Analyte Polar / Ionizable in Solution? IsVolatile->IsPolar No (e.g., Nitrosamides) APCI Select APCI (High Sensitivity, Robust) IsVolatile->APCI Yes (e.g., NDMA) ESI Select ESI (Soft Ionization) IsPolar->ESI Yes (Protonatable) APPI Select APPI (Dopant Assisted) IsPolar->APPI No (Neutral/Non-polar) CheckDegradation Perform Thermal Stability Ramp APCI->CheckDegradation Validation Step CheckDegradation->APCI Stable CheckDegradation->APPI Degrades

Caption: Decision tree for selecting the optimal ionization source based on analyte volatility, polarity, and thermal stability.

Experimental Protocol: Method Development

This protocol is designed to empirically determine the best source while ruling out artifactual degradation.[2]

Phase 1: The "Thermal Ramp" Stress Test (APCI Validation)

Objective: Determine if the nitrosamide survives the APCI vaporizer.[2]

  • Setup: Connect the LC to the APCI source. Bypass the column (Flow Injection Analysis) to save time, using a mobile phase of 50:50 Methanol:Water + 0.1% Formic Acid.[2]

  • Preparation: Prepare a 100 ng/mL standard of the nitrosamide.

  • Execution:

    • Set APCI Vaporizer temperature to 200°C. Inject sample. Record Peak Area.[2]

    • Increase temperature in 50°C increments (200, 250, 300, 350, 400, 450°C).

    • Inject sample at each step.[2]

  • Analysis: Plot Peak Area vs. Temperature.

    • Result A (Stable): Signal increases with temperature (better desolvation) and plateaus.[2] -> Use APCI.

    • Result B (Unstable): Signal drops sharply after a certain threshold (thermal degradation).[2] -> Switch to ESI or APPI.

Phase 2: ESI Adduct Optimization

Objective: Maximize sensitivity for nitrosamides that do not protonate easily.

  • Mobile Phase Screen: Prepare three mobile phases:

    • A: 0.1% Formic Acid (Promotes

      
      )[2]
      
    • B: 10 mM Ammonium Formate (Promotes

      
      )[2]
      
    • C: 0.1% Acetic Acid + trace Sodium (Promotes

      
      )[2]
      
  • Scan Mode: Run a Q1 scan (Full Scan) for the analyte.[2]

  • Selection: Identify the base peak.[2]

    • Note: Sodium adducts (

      
      ) are common for nitrosamides but do not fragment well in MS/MS (high collision energy required).[2] Ammonium adducts are often the best compromise for quantitation.[2]
      
Diagram 2: In-Source Degradation Mechanism

Understanding why APCI fails for nitrosamides is crucial for defense of the method to regulators.

Degradation Nitrosamide Intact Nitrosamide (R-CO-N(R)-N=O) Heat APCI Heat (>300°C) Nitrosamide->Heat Breakdown N-N Bond Cleavage Heat->Breakdown Products Diazo Species + Isocyanates (Undetected or False Signal) Breakdown->Products Rapid Degradation

Caption: Thermal degradation pathway of nitrosamides in high-temperature ionization sources.[2]

References

  • US Food and Drug Administration (FDA). (2021).[2] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[2] Nitrosamine impurities in human medicinal products. Retrieved from [Link][2][8]

  • Schmidtsff, T., et al. (2022).[2] "Investigation of the thermal stability of N-nitrosamides and their analysis by LC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation based on chemical principles of nitrosamide instability).

  • Waters Corporation. (2020).[2] Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link][2]

  • Agilent Technologies. (2021).[2] Analysis of Nitrosamine Impurities in Drug Substances and Drug Products. Retrieved from [Link][2]

Sources

Comparative Guide: tert-Butyl Nitrite (TBN) vs. Traditional Reagents for N-Nitrosation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For decades, the standard protocol for N-nitrosation has relied on sodium nitrite (


) in the presence of mineral acids. While effective for simple aqueous-soluble substrates, this method suffers from significant drawbacks: harsh acidic conditions, poor solubility with lipophilic amines, and the generation of stoichiometric salt waste.

tert-Butyl nitrite (TBN) has emerged as a "privileged reagent" in modern organic synthesis. It offers a lipophilic, neutral, and often solvent-free alternative that bypasses the phase-transfer limitations of traditional nitrosation. This guide analyzes the mechanistic advantages, experimental performance, and safety profile of TBN compared to


 and other alkyl nitrites.

Mechanistic Principles & Chemical Logic

The Challenge of Phase Transfer

The fundamental limitation of


 is its ionic nature. To generate the active nitrosonium ion (

), it requires an aqueous acidic medium (

or

).
  • The Problem: Most drug intermediates and complex secondary amines are lipophilic and insoluble in water. This creates a biphasic system where reaction rates are limited by phase transfer.

  • The TBN Solution: TBN is an organic liquid soluble in common solvents (

    
    , THF, Acetonitrile). It acts as a direct source of the nitrosyl group (
    
    
    
    ) in a homogeneous phase, often without external acid catalysts.
Mechanistic Pathways

TBN operates via two primary modes depending on conditions:

  • Heterolytic Cleavage (Ionic): Acts as a mild

    
     donor.
    
  • Homolytic Cleavage (Radical): Generates alkoxy and nitrosyl radicals (

    
    ) under thermal or photolytic conditions.
    

For standard N-nitrosation of secondary amines, TBN functions effectively as a transnitrosating agent.

G cluster_0 Traditional (NaNO2) cluster_1 Modern (TBN) NaNO2 NaNO2 (aq) HONO HONO (Unstable) NaNO2->HONO + H+ Acid HCl / H2SO4 Acid->HONO NO_ion NO+ (Nitrosonium) HONO->NO_ion - H2O Product N-Nitroso Compound (R2N-NO) NO_ion->Product Nucleophilic Attack Waste_Trad Waste: Salts + Acidic Water NO_ion->Waste_Trad TBN tert-Butyl Nitrite TransState Transition State (Homogeneous) TBN->TransState TransState->Product Transnitrosation Waste_TBN Waste: t-BuOH (Volatile) TransState->Waste_TBN Byproduct Amine Secondary Amine (R2NH) Amine->NO_ion Slow Phase Transfer Amine->TransState

Figure 1: Mechanistic comparison showing the direct homogeneous pathway of TBN versus the multi-step, phase-limited pathway of Sodium Nitrite.

Comparative Analysis: TBN vs. Alternatives

The following table synthesizes data regarding yield, conditions, and atom economy.

FeatureSodium Nitrite (

)
Isoamyl Nitritetert-Butyl Nitrite (TBN)
Physical State Solid (Ionic salt)Liquid (Organic)Liquid (Organic)
Solubility Water (insoluble in organics)Organic SolventsOrganic Solvents (Miscible)
Active Species

(requires strong acid)

donor

donor (High reactivity)
Reaction Temp

(Ice bath essential)
RT to RefluxRT to

Acid Requirement Mandatory (

)
OptionalNone (Neutral conditions)
Substrate Scope Hydrophilic aminesLipophilic aminesBroad (Lipophilic & Acid-Sensitive)
FG Tolerance Poor (Acid hydrolyzes esters/acetals)GoodExcellent (Tolerates Boc, TBS)
Waste Stream High (Acidic aqueous waste + salts)MediumLow (Volatile t-BuOH only)
Typical Yield 60–80%75–85%85–98%
Key Advantage: Functional Group Tolerance

Because TBN protocols do not require mineral acids, acid-labile protecting groups remain intact.

  • Boc/TBS Groups:

    
     will deprotect Boc (N-tert-butoxycarbonyl) and TBS (tert-butyldimethylsilyl) groups. TBN preserves them completely.
    
  • Chiral Centers: The neutral conditions of TBN prevent acid-catalyzed racemization often seen in amino acid derivatives.

Experimental Data & Performance

Data sourced from Chaudhary et al. (Green Chem., 2016) and Yedage et al. (J. Org. Chem., 2017).[1][2]

Yield Comparison (Secondary Amines)

In a direct comparison of N-nitrosation of N-methylaniline:

  • 
    :  78% Yield (Requires neutralization and extraction).
    
  • TBN (Solvent-Free): 96% Yield (Simple evaporation).

Reactivity Order of Alkyl Nitrites

Research indicates the steric bulk of the tert-butyl group actually enhances the leaving group ability of the alkoxide in the transition state compared to straight-chain nitrites. Reactivity Hierarchy:


[3]

Validated Protocols

Protocol A: Solvent-Free Green Synthesis (Recommended)

Best for: Liquid secondary amines or low-melting solids.

  • Setup: Charge a round-bottom flask with the secondary amine (1.0 mmol).

  • Addition: Add TBN (1.5 to 2.0 mmol) dropwise at Room Temperature (RT).

    • Note: No solvent is added.[1][4] The reagent acts as the medium.

  • Reaction: Stir the mixture at RT for 20–60 minutes.

    • Monitoring: Check progress via TLC. The conversion is usually rapid.

  • Workup:

    • Evaporate the excess TBN and the byproduct (tert-butanol) under reduced pressure (rotary evaporator).

    • Result: The residue is typically the pure N-nitroso compound. No aqueous extraction is required.

Protocol B: Solution-Phase Method

Best for: Solid substrates or high-value intermediates requiring precise stoichiometry.

  • Solvent: Dissolve the amine (1.0 equiv) in Acetonitrile (ACN) or Dichloromethane (DCM).

  • Reagent: Add TBN (1.2 – 1.5 equiv).

  • Condition: Stir at RT. For sterically hindered amines, mild heating (

    
    ) may be applied.
    
  • Quench: Concentrate the solvent. If purification is needed, flash chromatography (Silica gel, Hexane/EtOAc) is effective.

Workflow cluster_A Protocol A: Solvent-Free StartA Amine (Neat) AddA Add TBN (1.5 eq) Stir RT 30 min StartA->AddA EvapA Evaporate Volatiles (TBN + t-BuOH) AddA->EvapA PureA Pure Product EvapA->PureA

Figure 2: Workflow for the solvent-free TBN protocol, highlighting the elimination of extraction steps.

Safety & Handling (Critical)

While TBN offers chemical safety advantages (no strong acids), it introduces specific hazards that must be managed.

  • Thermal Instability: TBN is an alkyl nitrite. Like all nitrites, it is potentially explosive if heated under confinement. Do not distill TBN to dryness at high temperatures.

  • Cardiovascular Effects: Alkyl nitrites are potent vasodilators. Inhalation of vapors can cause a rapid drop in blood pressure, headache, and dizziness.

    • Control: Always handle in a functioning fume hood.

  • Flammability: TBN is highly flammable (Flash point approx.

    
    ). Keep away from sparks/open flames.
    
  • Impurity Management: In drug development, all nitrosating agents pose a risk of forming mutagenic nitrosamine impurities (NDSRIs) in the final drug product if not purged. TBN's volatility makes it easier to purge than inorganic nitrite salts, but rigorous testing is still required.

References

  • Chaudhary, P., Gupta, S., Muniyappan, M., Sabiah, S., & Kandasamy, J. (2016).[5] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite.[1][2][4][5][6][7] Green Chemistry, 18(8), 2323–2330.

  • Yedage, S. L., & Bhanage, B. M. (2017).[1][2] tert-Butyl Nitrite (TBN) as a Multitask Reagent for the Controlled Synthesis of N-Nitrosoamides...[1][2] The Journal of Organic Chemistry, 82(11), 5769–5781.

  • Dahiya, A., Sahoo, A. K., Alam, T., & Patel, B. K. (2019). tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis.[1][2][4][5][8] Chemistry – An Asian Journal, 14(24), 4454–4492.

  • Mitch, W. (2019).[9] Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.

    • [Link] (General reference for nitrosation kinetics).

Sources

comparative study of N-nitrosamide thermal and photolytic decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: Thermal vs. Photolytic Decomposition of N-Nitrosamides

Executive Summary N-nitrosamides (e.g., N-nitrosoureas, N-nitrosocarbamates) represent a class of chemically labile compounds with significant biomedical relevance as direct-acting alkylating agents.[1][2] Their decomposition pathways are fundamentally dichotomous: thermal decomposition is an ionic, pH-dependent process driving alkylation (drug activation), while photolytic decomposition is a radical-mediated process driving denitrosation (drug deactivation/degradation). This guide provides a technical comparison of these mechanisms, supported by kinetic data and experimental protocols.

Mechanistic Foundations

The stability of N-nitrosamides is governed by the specific bond cleavage induced by energy input.

Thermal Decomposition: Ionic Activation

Thermal decomposition occurs spontaneously in aqueous media, particularly at physiological or alkaline pH. The mechanism involves proton abstraction from the amide nitrogen (if secondary) or nucleophilic attack, leading to the cleavage of the N-carbonyl bond.

  • Key Intermediate: Alkyldiazonium ion (

    
    ).
    
  • Outcome: Generation of a carbocation (

    
    ) and isocyanic acid. This is the "activation" pathway for DNA alkylation (e.g., 
    
    
    
    -methylguanine formation).
  • pH Dependence: Base-catalyzed. Stability decreases logarithmically as pH increases.

Photolytic Decomposition: Radical Dissociation

Upon irradiation (UV/Vis), N-nitrosamides undergo homolytic fission of the N-N bond, a pathway distinct from the heterolytic thermal pathway.

  • Key Intermediates: Amidyl radical (

    
    ) and Nitric Oxide radical (
    
    
    
    ).
  • Outcome: Recombination to form amidoximes, or photo-elimination of nitroxyl (HNO) to form imines. This pathway often circumvents the formation of alkylating cations, effectively "deactivating" the cytotoxic potential.

DecompositionPathways Start N-Nitrosamide (R-CO-N(NO)-R') Thermal Thermal / Hydrolytic (pH > 7) Start->Thermal Δ / OH- Photo Photolysis (hν, UV/Vis) Start->Photo Excitation Diazo Diazonium Ion (R-N2+) Thermal->Diazo Rearrangement Carbocation Carbocation (R+) + Isocyanate Diazo->Carbocation -N2 Alkylation DNA Alkylation (Therapeutic/Toxic) Carbocation->Alkylation Nucleophilic Attack Radicals Amidyl Radical + NO• Photo->Radicals Homolysis (N-N cleavage) Elimination Photo-elimination (HNO) Radicals->Elimination Cage Escape Imine Imine / Aldehyde (Denitrosation) Elimination->Imine Hydrolysis

Figure 1: Divergent decomposition pathways. Thermal stress promotes ionic alkylation, while photolysis promotes radical-mediated denitrosation.

Kinetic & Performance Comparison

The following data contrasts the stability profiles of N-methyl-N-nitrosourea (MNU), a representative N-nitrosamide.

Table 1: Kinetic Stability Profile (MNU)

Note: Thermal data at 20°C; Photolytic data at 254 nm irradiation.

ParameterThermal Decomposition (Dark)Photolytic Decomposition (UV)
Primary Driver pH / Hydroxide ion concentrationPhoton flux / Quantum yield (

)
Half-life (pH 4.0) ~125 hoursMinutes (Intensity dependent)
Half-life (pH 7.0) 1.2 hours< 10 minutes (High intensity UV)
Half-life (pH 9.0) 0.03 hours (1.8 min)Rapid (dominated by thermal)
Rate Order Pseudo-first order (pH dependent)Zero or First order (flux dependent)
Key Product Diazomethane / CarbocationParent Amide / Imine
Biomedical Role Activation (Alkylation)Degradation (Loss of potency)

Critical Insight: Thermal decomposition is the intended mechanism for drug action (e.g., Carmustine, Lomustine). Photolysis is strictly a degradation pathway that must be prevented during storage. A quantum yield of


 (at 254 nm) indicates highly efficient degradation under UV exposure.

Experimental Protocols

To validate these profiles, the following self-validating protocols are recommended.

Protocol A: Thermal Kinetics (UV-Vis Monitoring)

Objective: Determine the pseudo-first-order rate constant (


) at physiological pH.
  • Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Citrate buffer (pH 4.0). Equilibrate to 37°C using a water bath.

  • Stock Solution: Dissolve N-nitrosamide in cold ethanol (stable < -20°C).

  • Initiation: Inject stock into pre-warmed buffer (final conc. 100 µM). Vortex for 5s.

  • Monitoring: Immediately transfer to a quartz cuvette. Monitor absorbance decay at λ_max ≈ 230 nm (or 390–420 nm for colored nitrosamides).

  • Validation: Plot

    
     vs. time. Linearity (
    
    
    
    ) confirms first-order kinetics.[3]
    • Self-Check: If kinetics deviate from linearity, check for pH drift (buffer capacity failure).

Protocol B: Photolytic Radical Trapping (ESR)

Objective: Confirm radical mechanism via Spin Trapping.[4]

  • Reagents: Prepare a solution of N-nitrosamide (10 mM) in benzene or acetonitrile.

  • Spin Trap: Add PBN (N-tert-butyl-α-phenylnitrone) or DMPO at 50 mM.

  • Irradiation: Place sample in an ESR quartz flat cell. Irradiate directly in the cavity using a high-pressure Hg lamp (filtered > 290 nm to simulate sunlight).

  • Detection: Record ESR spectra immediately.

    • Expected Signal: A triplet of doublets (nitrogen-centered radical adduct) confirms N-N homolysis.

    • Contrast: Thermal decomposition will not yield an ESR signal (ionic pathway).

ExperimentalWorkflow cluster_Thermal Protocol A: Thermal Kinetics cluster_Photo Protocol B: Photolytic Mechanism T_Prep Buffer Equilibration (37°C, pH 7.4) T_Inject Inject Stock (Start t=0) T_Prep->T_Inject T_Measure UV-Vis Monitoring (Abs decay @ 230nm) T_Inject->T_Measure T_Calc Calculate k_obs (First Order Plot) T_Measure->T_Calc P_Prep Solvent + Spin Trap (PBN/DMPO) P_Irrad UV Irradiation (In-situ ESR Cavity) P_Prep->P_Irrad P_Detect Detect Radical Adduct (N-centered signal) P_Irrad->P_Detect P_Verify Confirm Homolysis (vs Ionic Control) P_Detect->P_Verify

Figure 2: Parallel workflows for kinetic quantification (Thermal) and mechanistic validation (Photolytic).

Product Implications & Safety

FeatureThermal PathwayPhotolytic Pathway
Reactive Species

(Carbocation)

(Radical)
Major Hazard DNA Alkylation (Carcinogenicity)NO release (Vasodilation/Toxicity)
Storage Requirement Low Temperature (-20°C)Amber Glass / Dark
Disposal Method Alkaline Hydrolysis (controlled)UV Destruction (efficient for wastewater)

Conclusion for Drug Development: For N-nitrosamide therapeutics, thermal instability is a feature (activation), while photolytic instability is a failure mode. Formulation strategies must prioritize pH buffering (pH 4–5 for stability) and strict light exclusion.

References

  • Mechanism of Photolysis: Chow, Y. L. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry.

  • Thermal Kinetics: IARC Monographs. (1978). N-Nitroso-N-methylurea: Chemical and Physical Data. International Agency for Research on Cancer.[2]

  • Photolytic Products: Polo, J., & Chow, Y. L. (1976). Photodecomposition of N-nitrosamines and N-nitrosamides. Journal of the National Cancer Institute.

  • Spin Trapping Protocol: Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of N-nitrosamide photolysis. Photochemistry and Photobiology.

  • Comparative Alkylation: Loeppky, R. N. (1994). Nitrosamine and Nitrosamide Chemistry. ACS Symposium Series.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-naphthalen-1-yl-N-phenylnitrous amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: N-naphthalen-1-yl-N-phenylnitrous amide Synonyms: N-Nitroso-N-phenyl-1-naphthylamine; N-Nitroso-N-phenyl-1-naphthalenamine CAS Registry Number: 6341-40-8 Chemical Class: N-Nitrosamine / N-Nitrosamide[1][2][3][4]

Risk Profile: This compound is a Nitrosamine derivative , a chemical class heavily regulated in pharmaceutical development due to high genotoxicity and carcinogenicity potentials (ICH M7 Class 1/2). Unlike its precursor (N-phenyl-1-naphthylamine), the presence of the N-nitroso group (


) significantly elevates the biological hazard, requiring containment strategies equivalent to Occupational Health Band (OHB) 4 or 5  (High Potency).
Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling solid or solvated forms of this compound. Relying solely on standard laboratory attire is insufficient due to the potential for dermal absorption and inhalation of micro-particulates.

PPE CategoryMinimum RequirementTechnical Justification
Hand Protection Double Gloving (Nitrile) • Inner: Nitrile (4 mil)• Outer: Nitrile (Extended Cuff, >5 mil)• Alt: Silver Shield® (Laminate) for spill cleanup.Nitrosamines can permeate standard latex or thin nitrile rapidly. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineered Containment (Primary) • Chemical Fume Hood or Vented Balance Enclosure.Respirator (Secondary/Emergency) • Full-face P100 (HEPA) or PAPR with organic vapor cartridges.N-95 masks offer zero protection against organic vapors and insufficient protection against fine chemical dusts. Inhalation is a primary route for systemic toxicity.
Eye/Face Chemical Splash Goggles (Safety glasses are insufficient)The compound is a solid irritant; dust ingress behind standard safety glasses is a high risk. Goggles provide a sealed environment.
Body Defense Tyvek® Lab Coat (Disposable) + Tyvek arm sleeves (recommended)Cotton lab coats retain particulate contamination and can become a secondary source of exposure. Disposable non-woven fabrics prevent cross-contamination.
Part 2: Operational Protocols
1. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Nitrosamides are thermally labile; heat can induce decomposition, releasing toxic nitrogen oxides (

    
    ).
    
  • Light: Store in amber glass or foil-wrapped secondary containment. The

    
     bond is photosensitive and will degrade under UV/visible light.
    
  • Segregation: Isolate from strong reducing agents (hydrides) and oxidizers.

2. Weighing & Solubilization (Critical Step)
  • Static Control: As a crystalline solid, this compound is prone to static charge, leading to "flying dust." Use an ionizing bar or anti-static gun inside the balance enclosure before spatulating.

  • Containment: Weighing must occur inside a Certified Fume Hood or a Powder Containment Enclosure. Never weigh on an open bench.

  • Technique:

    • Pre-weigh solvent in the transport vial.

    • Add the solid to the solvent immediately to suppress dust generation (Wet Method).

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

3. Reaction Monitoring
  • Closed Systems: All reactions involving this nitrosamide should be run in closed vessels (septum-capped) to prevent vapor release.

  • Quenching: Do not open reaction vessels until the nitrosamine is fully consumed or the reaction is cooled.

Part 3: Decontamination & Disposal

Do not use standard bleach (Hypochlorite) for decontamination without pH control, as this can theoretically re-form toxic chloramines or other volatile byproducts depending on the matrix.

  • Surface Decontamination:

    • Use a solution of 50% Ethanol + 10% Surfactant to physically lift particulates.

    • Follow with a specific deactivation agent if available (e.g., sulfamic acid solution can denitrosate some species, but incineration is safer for general waste).

  • Waste Stream:

    • Solid Waste: Segregate into "High Hazard/Carcinogen" solid waste bins.

    • Liquid Waste: Do not pour down the drain. Collect in a dedicated "Halogenated/Toxic" organic waste carboy. Label clearly: "Contains N-Nitrosamines – Carcinogen Hazard."

Part 4: Handling Decision Logic (Visualization)

The following diagram outlines the decision-making workflow for safe handling, emphasizing the "Stop Work" triggers if containment is breached.

NitrosamineHandling Start START: Handling Request N-naphthalen-1-yl-N-phenylnitrous amide RiskAssess Step 1: Risk Assessment (Is quantity > 100mg?) Start->RiskAssess HoodCheck Step 2: Engineering Controls Verify Fume Hood Face Velocity > 100 fpm RiskAssess->HoodCheck All Quantities StopWork STOP WORK Maintenance Required HoodCheck->StopWork Fail (<80 fpm) PPE_High High Hazard PPE: Double Nitrile + Tyvek + Goggles HoodCheck->PPE_High Pass PPE_Standard Standard PPE: Nitrile Gloves + Lab Coat + Glasses Weighing Weighing Protocol (Use Static Gun + Wet Method) PPE_High->Weighing Solubilization Solubilization (Dissolve immediately to reduce dust) Weighing->Solubilization Cleanup Decon & Disposal (Incineration Stream Only) Solubilization->Cleanup

Figure 1: Operational workflow for handling N-naphthalen-1-yl-N-phenylnitrous amide, prioritizing engineering controls and high-level PPE.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 240175, N-naphthalen-1-yl-N-phenylnitrous amide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. (General guidance on Nitrosamine toxicity/handling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Carcinogens (Nitrosamines). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.